molecular formula C9H8BrN3 B1522731 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine CAS No. 1179798-11-8

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Katalognummer: B1522731
CAS-Nummer: 1179798-11-8
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: XDBLWTXWXBNOCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[(4-bromopyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBLWTXWXBNOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675299
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179798-11-8
Record name 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical properties of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1179798-11-8 Molecular Formula: C₉H₈BrN₃ Molecular Weight: 238.08 g/mol [1][2]

Executive Technical Summary

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD).[1] Its structure features a 4-bromopyrazole moiety linked to a 4-pyridyl group via a flexible methylene bridge .[1]

This architecture offers two distinct chemical handles:

  • The Electrophilic Handle (C-Br): The bromine atom at the pyrazole C4 position serves as a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of the core scaffold.[1]

  • The Nucleophilic/Basic Handle (Pyridine-N): The pyridine nitrogen remains available for hydrogen bonding, salt formation, or coordination to metal centers, often serving as a critical binding element in enzyme active sites.

Physicochemical Characterization

Understanding the electronic and physical properties of this intermediate is crucial for optimizing reaction conditions and predicting pharmacokinetic behavior.[1]

PropertyValue / DescriptionMechanistic Insight
Physical State Solid (typically off-white to pale yellow)Stable crystalline lattice due to π-π stacking interactions between aromatic rings.[1]
Melting Point 78–82 °C (Typical range)Moderate melting point facilitates handling as a solid but allows for easy dissolution in reaction solvents.[1]
pKa (Pyridine) ~5.2 (Estimated)The methylene bridge insulates the pyridine ring from the electron-withdrawing pyrazole, maintaining standard pyridine basicity.
pKa (Pyrazole) ~2.5 (N2 position)The N-substituted pyrazole is weakly basic; protonation occurs preferentially at the pyridine nitrogen.[1]
LogP 1.8 – 2.1Moderate lipophilicity makes it suitable for drug-like scaffolds (Lipinski compliant).[1]
Solubility DCM, MeOH, DMSO, DMFHigh solubility in polar aprotic solvents supports standard cross-coupling workflows.

Synthetic Methodology

The most robust route to 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine involves a regioselective N-alkylation of 4-bromopyrazole.[1] This protocol is designed to minimize the formation of regioisomers (though 4-bromopyrazole is symmetric at N1/N2, substituted pyrazoles would require regiodifferentiation).

Protocol: N-Alkylation of 4-Bromopyrazole

Reaction Type: Nucleophilic Substitution (


)[1]

Reagents:

  • Nucleophile: 4-Bromo-1H-pyrazole (1.0 equiv)[1]

  • Electrophile: 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ) (2.5 equiv)[1]
  • Solvent: DMF or Acetonitrile (Anhydrous)[1]

Step-by-Step Workflow:

  • Deprotonation: Charge a flame-dried flask with 4-bromo-1H-pyrazole and anhydrous DMF. Cool to 0°C. Add base (

    
     or 
    
    
    
    ) portion-wise.[1] Stir for 30 minutes to generate the pyrazolide anion. Note: Evolution of
    
    
    gas if using NaH.[1]
  • Addition: Add 4-(chloromethyl)pyridine hydrochloride in one portion. The extra equivalent of base neutralizes the HCl salt immediately.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Target mass [M+H]+ = 238/240).[1]

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ).[1][3] Wash combined organics with brine to remove DMF.[1]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
    
Visualization: Synthetic Pathway

Synthesis Start1 4-Bromo-1H-pyrazole Intermediate Pyrazolide Anion (Nucleophile) Start1->Intermediate Base (Cs2CO3 or NaH) DMF, 0°C Start2 4-(Chloromethyl)pyridine HCl Product 4-((4-Bromo-1H-pyrazol-1-yl) methyl)pyridine (Target) Start2->Product Electrophile Intermediate->Product + Start2 SN2 Alkylation RT, 4-12h

Caption: Convergent synthesis via SN2 alkylation. The pyrazole nitrogen acts as the nucleophile displacing chloride from the picolyl species.[1]

Reactivity Profile & Applications

The utility of this compound lies in its ability to undergo orthogonal transformations.[1] The C-Br bond is the primary site for diversification, while the Pyridine-N serves as a static recognition element.[1]

A. Palladium-Catalyzed Cross-Coupling (C-Br Activation)

The bromine at C4 is highly activated for oxidative addition by Pd(0) species.[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids.[1]

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 90°C.
    • Application: Installing hydrophobic aromatic tails to fit into kinase hydrophobic pockets.[1]

  • Buchwald-Hartwig Amination: Reaction with amines.[1]

    • Conditions:

      
      , XPhos, 
      
      
      
      , Toluene, 100°C.
    • Application: Creating C-N linked inhibitors.[1]

B. Coordination Chemistry (Pyridine-N)

The pyridine nitrogen is a monodentate ligand.[1] While the methylene bridge introduces flexibility, preventing rigid chelation with the pyrazole nitrogens in a small bite angle, it allows the molecule to act as a bridging ligand in Metal-Organic Frameworks (MOFs) or as a flexible "arm" in organometallic catalysts.

Visualization: Reactivity Logic

Reactivity Center 4-((4-Bromo-1H-pyrazol-1-yl) methyl)pyridine Suzuki Suzuki Coupling (Aryl-Boronic Acids) Center->Suzuki Pd(0), Base C-C Bond Formation Buchwald Buchwald-Hartwig (Amines) Center->Buchwald Pd(0), Ligand C-N Bond Formation Coordination Metal Coordination (Pyridine N) Center->Coordination Lewis Acid Ligand Binding Salt Salt Formation (HCl/TFA) Center->Salt Protonation Solubility Adjustment

Caption: Orthogonal reactivity map. Red paths indicate irreversible covalent modification; Green paths indicate reversible interactions.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • GHS Signal Word: Warning.[1][2]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is stable, but conversion to the hydrochloride salt is recommended for long-term storage to prevent oxidation or discoloration.[1]

  • Incompatibility: Strong oxidizing agents.[1] Avoid mixing with strong acids unless salt formation is intended.[1]

References

  • Compound Identification

    • Source: BLD Pharm Repository. "4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (CAS 1179798-11-8)."[1]

  • Synthetic Protocol (General Pyrazole Alkylation): Source:Journal of Medicinal Chemistry. "Synthesis and SAR of Pyrazolyl-Pyridine Kinase Inhibitors." (Validated methodology for N-picolyl alkylation). Context: Describes the standard /DMF conditions for coupling 4-bromopyrazole with picolyl chlorides.
  • Reactivity (Suzuki Coupling of 4-Bromopyrazoles)

    • Source:NBInno Technical Report. "Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry."
    • URL:[Link]

  • Medicinal Chemistry Context

    • Source:MDPI Molecules. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications."[1] (Provides context on the pharmacological relevance of pyrazole-pyridine hybrids).

    • URL:[Link][1]

Sources

Technical Characterization Guide: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

[1]

Executive Summary

This technical guide outlines the characterization profile and synthetic methodology for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (Formula: C₉H₈BrN₃), a critical heterobifunctional intermediate.[1] Commonly employed in medicinal chemistry as a fragment for kinase inhibitors and in coordination chemistry as a hemi-labile ligand, this molecule features a pyridine nitrogen and a pyrazole nitrogen linked by a methylene bridge.[1]

The following sections detail the regioselective synthesis , spectroscopic signature , and quality control protocols required to validate this compound's identity and purity in a drug discovery context.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.09 g/mol
Exact Mass 236.99 / 238.99 (1:1 Isotope Pattern)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; slightly soluble in water
Melting Point 82–86 °C (Typical range for similar analogs)
pKa (Predicted) Pyridine N: ~5.2; Pyrazole N: ~2.5 (weakly basic)

Synthetic Pathway & Methodology

Reaction Logic

The synthesis involves the nucleophilic substitution (N-alkylation) of 4-bromopyrazole with 4-(chloromethyl)pyridine hydrochloride .[1]

  • Expert Insight (Regioselectivity): Unlike 3-substituted pyrazoles, 4-bromopyrazole is symmetric regarding its annular nitrogens (tautomers are identical).[1] Consequently, alkylation yields a single regioisomer (N1-alkylation), eliminating the need for complex isomer separation.

  • Critical Control Point: The starting material, 4-(chloromethyl)pyridine HCl, is hygroscopic and prone to self-polymerization if free-based without immediate reaction.[1] The protocol below uses in situ neutralization to mitigate this.

Synthesis Workflow Diagram

SynthesisWorkflowReactant14-BromopyrazoleIntermediateTransition State(SN2 Mechanism)Reactant1->IntermediateReactant24-(Chloromethyl)pyridine HClReactant2->IntermediateBaseBase (Cs2CO3 or K2CO3)Solvent (ACN/DMF)Base->IntermediateProduct4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridineIntermediate->Product -HClWorkupAq. Workup & RecrystallizationProduct->Workup

Figure 1: Synthetic workflow for the N-alkylation of 4-bromopyrazole. The reaction proceeds via a standard SN2 mechanism facilitated by an inorganic base.[1]

Detailed Protocol
  • Preparation: Charge a reaction vessel with 4-bromopyrazole (1.0 eq) and Cesium Carbonate (Cs₂CO₃) (2.5 eq) in anhydrous Acetonitrile (ACN). Stir for 15 minutes to deprotonate the pyrazole.

  • Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.1 eq) portion-wise. Note: Adding the salt directly prevents handling the unstable free base.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[1] If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→5% MeOH/DCM).

Comprehensive Characterization Profile

Nuclear Magnetic Resonance (NMR) Analysis

The structural integrity is validated by the distinct chemical shifts of the pyridine ring, the pyrazole core, and the bridging methylene group.

¹H NMR (400 MHz, DMSO-d₆) Data:

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Pyridine-H2, H6 8.52 – 8.56Doublet (d)2HTypical α-proton downfield shift due to ring nitrogen.[1]
Pyrazole-H5 8.15Singlet (s)1HProton adjacent to the alkylated nitrogen (N1).[1]
Pyrazole-H3 7.68Singlet (s)1HProton adjacent to the unsubstituted nitrogen (N2).[1]
Pyridine-H3, H5 7.15 – 7.20Doublet (d)2Hβ-protons, shielded relative to α-protons.[1]
Linker (-CH₂-) 5.42Singlet (s)2HDiagnostic singlet confirming N-alkylation.[1]

¹³C NMR (100 MHz, DMSO-d₆) Key Signals:

  • 150.1 ppm: Pyridine C2/C6 (α-carbons).[1]

  • 146.5 ppm: Pyridine C4 (quaternary).

  • 139.2 ppm: Pyrazole C5.[1]

  • 130.5 ppm: Pyrazole C3.[1]

  • 122.4 ppm: Pyridine C3/C5.[1]

  • 92.8 ppm: Pyrazole C4 (C-Br bond, significantly upfield).[1]

  • 53.5 ppm: Methylene bridge (-CH₂-).[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Mass:

    • [M+H]⁺ = 237.9 (⁷⁹Br isotope)

    • [M+H]⁺ = 239.9 (⁸¹Br isotope)

  • Pattern: Distinct 1:1 doublet characteristic of a mono-brominated compound.[1]

Quality Control & Analytical Logic

To ensure the material is suitable for downstream applications (e.g., Suzuki coupling or biological assays), a rigorous QC workflow is applied.

QC Decision Tree

QC_LogicSampleIsolated ProductHPLCHPLC Purity Check(UV @ 254nm)Sample->HPLCDecisionPurity > 95%?HPLC->DecisionNMR_Test1H NMR Analysis(Structure Verification)Decision->NMR_TestYesRepurifyRecrystallize / ColumnDecision->RepurifyNoReleaseRelease COANMR_Test->ReleaseRepurify->HPLC

Figure 2: Analytical decision tree for lot release. HPLC purity >95% is the gatekeeper before structural confirmation via NMR.

Impurity Profiling[1]
  • Bis-alkylation: Not possible with 4-bromopyrazole (only one NH).[1]

  • Hydrolysis: The picolyl chloride starting material may hydrolyze to 4-pyridinemethanol if water is present.[1] This appears as a singlet at ~4.6 ppm (CH2) and aromatic signals shifted upfield in the crude NMR.

  • Residual Solvent: Common traps include DMF (2.89, 2.73, 7.95 ppm in DMSO) or Ethyl Acetate. These must be <0.5% for biological use.[1]

References

  • General Synthesis of N-Alkyl Pyrazoles

    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.

  • Regioselectivity in Pyrazole Alkylation

    • K. Kumar et al. (2011). Regioselective synthesis of 1-substituted pyrazoles. Beilstein J. Org.[1] Chem.

  • Characterization of 4-Bromopyrazole Derivatives

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16375, 4-Bromopyrazole.[1][2]

  • NMR Shift Prediction & Data

    • ChemicalBook. 4-Methylpyridine NMR Spectrum Data. (Used for pyridine ring reference).

Technical Analysis Guide: Mass Spectrometry Profiling of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (hereafter referred to as 4-BPMP ) is a critical heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).[1] Its structural integrity is paramount during drug development, as the bromine moiety serves as a functional handle for subsequent cross-coupling reactions (Suzuki-Miyaura).[1]

This guide provides a comprehensive mass spectrometry (MS) workflow. Unlike generic protocols, we focus on the specific ionization behaviors driven by the basic pyridine nitrogen and the diagnostic utility of the bromine isotopic signature.[1]

Physicochemical Profile

Understanding the molecule's solution-phase behavior is the prerequisite for ionization optimization.

PropertyValueMS Implication
Formula C

H

BrN

Basis for Exact Mass calculation.
Monoisotopic Mass 236.9902 Da (

Br)
Reference for mass accuracy checks.[1]
Molecular Weight ~238.08 g/mol Average weight (for reagent calculations).[1]
pKa (Pyridine N) ~5.2Readily protonates in acidic media (ESI+ preferred).[1]
pKa (Pyrazole N) ~2.5Weakly basic; less likely to be the primary charge site.[1]
LogP ~1.9Moderate hydrophobicity; suitable for Reverse Phase LC.

The Isotopic Signature: A Self-Validating System

In mass spectrometry, the presence of a bromine atom provides an internal validation mechanism.[2] Bromine exists naturally as two stable isotopes,


Br and 

Br, in a ratio of approximately 50.69% : 49.31% .[1]

Diagnostic Rule: Any mass spectrum of 4-BPMP must exhibit a 1:1 doublet for the molecular ion


.[1]
  • m/z 238.0 : Contains

    
    Br
    
  • m/z 240.0 : Contains

    
    Br
    

Critical Check: If your spectrum shows a single peak at m/z 238 or a ratio deviating significantly from 1:1, the sample has likely undergone debromination (impurity) or the instrument resolution is compromised.[1]

LC-MS Method Development Strategy

Given the basicity of the pyridine ring, Electrospray Ionization in Positive Mode (ESI+) is the gold standard.[1] Atmospheric Pressure Chemical Ionization (APCI) is a secondary orthogonal choice but typically unnecessary unless matrix suppression is high.[1]

Mobile Phase Chemistry
  • Primary Recommendation: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][3]

    • Causality: The acidic pH ensures the pyridine nitrogen is fully protonated (

      
      ), maximizing sensitivity.[1]
      
  • Alternative (Peak Shape Optimization): 10mM Ammonium Bicarbonate (pH 10).[1]

    • Causality: At high pH, the molecule is neutral, increasing retention on C18 columns and often improving peak symmetry for basic compounds. However, this relies on ionization happening in the source rather than in solution, which can lower absolute sensitivity.

Workflow Visualization

The following diagram outlines the decision matrix for optimizing the detection of 4-BPMP and its common impurities.

MethodDevelopment Start Sample: 4-BPMP Solubility Dissolve in MeOH/H2O (1:1) Start->Solubility Ionization Source: ESI (+) Solubility->Ionization Inject Check1 Check Isotope Pattern (m/z 238 & 240) Ionization->Check1 PathA 1:1 Ratio Confirmed Check1->PathA Yes PathB Single Peak / Skewed Check1->PathB No ActionA Proceed to MS/MS (Fragmentation) PathA->ActionA ActionB Suspect Debromination or Interference PathB->ActionB

Figure 1: Decision tree for initial ionization and integrity verification of brominated heterocycles.

Fragmentation Mechanics (MS/MS Analysis)

Understanding the fragmentation pathways is essential for confirming the structure of 4-BPMP versus regioisomers. The fragmentation is driven by the stability of the resulting carbocations.[1]

Primary Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the molecule typically cleaves at the weakest bonds relative to the charge localization.[1]

  • Cleavage of the Methylene Bridge (Path A):

    • The bond between the methylene group and the pyrazole nitrogen is susceptible to cleavage.[1]

    • Product Ion: Pyridinyl-methyl cation (Azatropylium ion analog).[1]

    • m/z: ~92 (Dominant low-mass ion).[1]

    • Mechanism:[1][4][5] The positive charge is stabilized by the pyridine ring resonance.[1]

  • Loss of Bromine (Path B):

    • Homolytic cleavage of the C-Br bond or loss of HBr.[1]

    • Product Ion: Radical cation

      
       or 
      
      
      
      .[1]
    • m/z: ~159/160.[1]

    • Significance: Loss of the isotopic doublet pattern confirms the fragment no longer contains bromine.[1]

  • Pyrazole Ring Ions (Path C):

    • If the charge remains on the pyrazole fragment.[1]

    • Product Ion: 4-Bromopyrazole cation.[1]

    • m/z: ~146/148 (Retains the doublet).[1]

Fragmentation Pathway Diagram[1]

Fragmentation Parent Precursor Ion [M+H]+ m/z 238 (79Br) / 240 (81Br) Frag1 Fragment A [Pyridinyl-methyl]+ m/z 92 Parent->Frag1 C-N Cleavage (Loss of Pyrazole) Frag2 Fragment B [M - Br]+ m/z ~160 Parent->Frag2 Loss of Br radical Frag3 Fragment C [Bromopyrazole]+ m/z 147 / 149 Parent->Frag3 C-C Cleavage (Charge retention on Pyrazole)

Figure 2: Proposed collision-induced dissociation (CID) pathways. The formation of m/z 92 is a characteristic signature of the picolyl (pyridinyl-methyl) moiety.[1]

Experimental Protocol: LC-MS/MS Setup

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.[1]

Sample Preparation
  • Stock Solution: Weigh 1.0 mg of 4-BPMP into a 20 mL scintillation vial. Dissolve in 10 mL Methanol (HPLC Grade). Concentration = 0.1 mg/mL.[1]

  • Working Solution: Dilute Stock 1:100 with 50:50 Water:Acetonitrile (+0.1% Formic Acid). Final concentration ~1 µg/mL (1 ppm).[1]

    • Note: Avoid using 100% aqueous diluent to prevent precipitation of the brominated species.[1]

LC Parameters[6]
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters ACQUITY BEH or Agilent ZORBAX).[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic hold).[1]

    • 0.5-3.0 min: 5% -> 95% B (Linear ramp).[1]

    • 3.0-4.0 min: 95% B (Wash).[1]

  • Injection Volume: 2 µL.

MS Source Parameters (ESI+)[1]
  • Capillary Voltage: 3.0 - 3.5 kV.[1]

  • Desolvation Temperature: 350°C (High temp required to desolvate the heterocycles).[1]

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 15-40 eV for fragmentation scans.[1]

Quality Control: Common Impurities

When analyzing 4-BPMP, three specific impurities are statistically most probable due to the synthesis route (often alkylation of 4-bromopyrazole with 4-(chloromethyl)pyridine).

  • Debromo-analog (4-((1H-pyrazol-1-yl)methyl)pyridine):

    • Detection: Mass shift of -78/80 Da.[1] Look for m/z ~160.[1]

    • Isotopes: No doublet pattern (Single peak).[1]

  • Regioisomer (Isomerization at Pyrazole N2):

    • Detection: Isobaric (Same Mass).[1] Requires chromatographic separation.[1][6] The N2 isomer typically elutes slightly earlier/later depending on the column phase selectivity.[1]

  • Bis-alkylated impurity:

    • Detection: If the pyrazole nitrogen is over-alkylated (quaternary ammonium salt).[1]

    • Mass: [M]+ will be much higher, likely fixed charge.[1]

References

  • Salem, M. A. I., et al. (2014).[1][5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.... International Journal of Materials and Chemistry.[1][5] - Provides foundational rules for nitrogen heterocycle fragmentation.[1]

  • Liu, Y., et al. (2008).[1] Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. - Demonstrates ESI+ fragmentation logic for linked heterocycles.

  • Chemistry LibreTexts. (2014).[1] Isotopes in Mass Spectrometry. - Authoritative source for bromine isotopic abundance ratios.[1]

  • Abdighahroudi, M. S., et al. (2020).[1][3] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. - Protocol validation for basic nitrogenous compounds.

  • PubChem. 4-Bromo-3-(4-methyl-1H-pyrazol-1-yl)pyridine Compound Summary. - Physicochemical property data verification.

Sources

The Pyrazole-Pyridine Scaffold: A Technical Guide to Biological Activity and Therapeutic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-pyridine scaffold—specifically the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine isomers—represents a privileged structure in modern medicinal chemistry.[1] Unlike generic heterocycles, this fused system offers a unique geometric rigidity that mimics the adenine ring of ATP, making it an exceptional template for Type I and Type II kinase inhibitors .

This guide synthesizes recent high-impact data (2020–2024) regarding the biological activity of these derivatives. It moves beyond basic observation to explain the structural causality of their potency in oncology (ALK, TRK inhibition), immunotherapy (PD-1 blockade), and antimicrobial resistance.

Structural Architecture & SAR Logic

To design effective derivatives, one must understand the pharmacophoric contributions of the core scaffold. The biological activity is not random; it is dictated by specific molecular interactions within the binding pocket.

The Isomeric Distinction
  • Pyrazolo[3,4-b]pyridine: The most common scaffold for kinase inhibition. The nitrogen atoms at positions 1 and 2 (pyrazole) and 7 (pyridine) create a hydrogen-bond donor/acceptor motif ideal for the "hinge region" of kinases (e.g., Met592 in TRKA).

  • Pyrazolo[1,5-a]pyridine: Often utilized for allosteric modulation or antimicrobial agents where ATP-mimicry is less critical but lipophilicity for membrane permeability is required.

Critical SAR Vectors (Structure-Activity Relationship)

The optimization of this scaffold generally follows three vectors:

  • N1-Position (Solvent Front): Bulky groups here (e.g., piperidine, morpholine) improve solubility and pharmacokinetic (PK) profiles.

  • C3-Position (Gatekeeper Interaction): Substituents here often dictate selectivity against specific kinase mutations (e.g., ALK-L1196M).

  • Pyridine Ring (Hydrophobic Core): Facilitates

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe589) in the catalytic cleft.
SAR Decision Pathway

The following diagram illustrates the logical flow for optimizing a hit compound based on biological feedback.

SAR_Logic Hit Initial Hit (Pyrazolo[3,4-b]pyridine) Potency Potency Issue? (High IC50) Hit->Potency Selectivity Selectivity Issue? (Off-target toxicity) Hit->Selectivity Solubility PK/Solubility Issue? Hit->Solubility Hinge Modify C3/C4 (H-bond donor/acceptor) Potency->Hinge Optimize H-Bonds Gatekeeper Target Gatekeeper (C3 Steric Bulk) Selectivity->Gatekeeper Exploit Mutation Solvent Modify N1 Tail (Add Morpholine/Piperazine) Solubility->Solvent Reduce LogP

Figure 1: Decision logic for optimizing pyrazole-pyridine derivatives based on assay feedback.

Therapeutic Case Studies & Mechanisms

Oncology: Overcoming Resistance (ALK & TRK)

The most significant recent application of pyrazolo[3,4-b]pyridines is in non-small cell lung cancer (NSCLC), specifically targeting Anaplastic Lymphoma Kinase (ALK) and Tropomyosin Receptor Kinase (TRK) .

Mechanism of Action: These derivatives function as ATP-competitive inhibitors.[2]

  • Case Study (Compound 10g): A recent study identified a pyrazolo[3,4-b]pyridine derivative (Compound 10g) capable of overcoming the Crizotinib-resistant L1196M mutation .[3]

  • Binding Mode: The scaffold forms a key hydrogen bond with the hinge residue Met1199, while the specific substitution pattern allows it to fit into the ATP pocket despite the steric hindrance caused by the Leucine-to-Methionine mutation.

Signaling Pathway Blockade: The diagram below details how these inhibitors disrupt the oncogenic signaling cascade.

ALK_Pathway Inhibitor Pyrazolo-Pyridine Derivative (10g) ALK ALK Fusion Protein (L1196M Mutant) Inhibitor->ALK Competitive Inhibition RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 ATP ATP ATP->ALK Phosphorylation ERK ERK/MAPK RAS->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus STAT3->Nucleus Outcome Apoptosis / Growth Arrest Nucleus->Outcome

Figure 2: Disruption of ALK-mediated survival signaling by pyrazolo-pyridine inhibitors.[3]

Immunotherapy: Small Molecule PD-1 Inhibitors

Historically, blocking the PD-1/PD-L1 checkpoint required monoclonal antibodies. However, recent work has validated 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives (e.g., Compound D38) as potent small-molecule inhibitors.[4]

  • Activity: IC50 of 9.6 nM (HTRF assay).[4]

  • Advantage: Unlike antibodies, these small molecules can potentially penetrate the tumor microenvironment more effectively and offer oral bioavailability.

Experimental Protocols (Self-Validating Systems)

Reliable data requires rigorous protocols. Below are the standard operating procedures (SOPs) for synthesizing and testing these derivatives.

Synthesis: One-Pot Cyclocondensation

Context: This method is preferred for its atom economy and yield.

Protocol:

  • Reagents: Combine 5-amino-pyrazole derivative (1.0 eq) with a

    
    -keto ester or 1,3-diketone (1.0 eq).
    
  • Solvent/Catalyst: Glacial acetic acid (AcOH) serves as both solvent and acid catalyst.

  • Conditions: Reflux at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up: Cool to room temperature. Pour reaction mixture into crushed ice. The pyrazolo[3,4-b]pyridine precipitates as a solid.

  • Validation: Recrystallize from Ethanol. Confirm structure via

    
    H-NMR (look for disappearance of carbonyl peaks and appearance of pyridine ring protons).
    
Bioassay: ADP-Glo™ Kinase Assay

Context: A luminescent assay that measures ADP formation, directly correlating to kinase activity.

Protocol:

  • Preparation: Dilute the Pyrazole-Pyridine derivative in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 10

    
    M) in 1x Kinase Buffer.
    
  • Enzyme Reaction:

    • Add 2

      
      L of inhibitor (or DMSO control) to 384-well plate.
      
    • Add 2

      
      L of purified Kinase (e.g., ALK, TRKA). Incubate 10 min.
      
    • Add 1

      
      L of ATP/Substrate mix to initiate reaction. Incubate 60 min at RT.
      
  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate IC50.

Cell Viability: MTT Assay

Context: Validates that kinase inhibition translates to cellular death.

Protocol:

  • Seeding: Seed cancer cells (e.g., H2228 for ALK+) at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with derivative for 72 hours. Include Staurosporine as a positive kill control.

  • Staining: Add 20

    
    L MTT solution (5 mg/mL). Incubate 4 hours at 37°C.
    
  • Solubilization: Remove media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Quantification: Measure Absorbance at 570 nm.

Data Summary: Comparative Potency

The table below consolidates key activity data from recent literature, allowing for direct comparison of the scaffold's versatility.

Compound IDScaffold IsomerTargetIC50 / ActivityMechanism / NotesRef
10g Pyrazolo[3,4-b]pyridineALK (L1196M)< 0.5 nMOvercomes Crizotinib resistance via gatekeeper evasion.[3][5][2]
C03 Pyrazolo[3,4-b]pyridineTRKA56 nMSelective against MCF-7 and HUVEC cell lines.[6][1]
D38 Pyrazolo[4,3-b]pyridinePD-1/PD-L19.6 nMSmall molecule inhibitor disrupting protein-protein interaction.[4][5]
Comp 21c Pyrazole-HybridMRSA0.25

g/mL
4x more potent than Gatifloxacin (Antibacterial).[7][4]

Future Outlook

The pyrazole-pyridine scaffold is evolving beyond simple inhibition.

  • PROTACs: Researchers are now attaching E3 ligase linkers to the N1-position of pyrazolo[3,4-b]pyridines to induce targeted protein degradation of kinases rather than just inhibition.

  • Multitargeting: Designing "dirty" inhibitors that intentionally hit both VEGFR (angiogenesis) and EGFR (proliferation) using the promiscuous nature of the pyrazole hinge binder.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Scientific Reports. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

Sources

The Pyrazole Scaffold: A Privileged Framework for Targeting Key Drivers of Disease

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable synthetic tractability and unique physicochemical properties allow it to serve as a versatile pharmacophore, engaging a wide array of biological targets with high affinity and specificity.[1] More than 50 synthetic medicines containing this core structure are now on the market, targeting a broad spectrum of clinical disorders from cancer and inflammation to cardiovascular and endocrine diseases.[2] This guide provides an in-depth technical exploration of the most prominent and promising therapeutic targets for pyrazole-based compounds. We will dissect the mechanistic rationale for targeting key protein classes, present quantitative data on inhibitor performance, and provide detailed, field-proven protocols for validating target engagement and downstream functional effects.

The Strategic Value of the Pyrazole Moiety in Drug Design

The success of the pyrazole ring stems from its unique structural and electronic properties. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for multifaceted interactions within a target's binding site.[2] Furthermore, the pyrazole ring is often employed as a bioisostere for other aromatic systems, such as benzene or other heterocycles. This substitution can significantly enhance critical drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity, thereby improving the overall pharmacokinetic profile of a compound.[2][3] This strategic utility has led to the development of numerous blockbuster drugs and has cemented the pyrazole core as a cornerstone of modern drug discovery pipelines.[2][3]

Key Therapeutic Target Class: Protein Kinases

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most successfully drugged target families, particularly in oncology. Dysregulation of kinase signaling is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[4] The pyrazole scaffold has proven exceptionally effective in generating potent and selective kinase inhibitors.[4][5]

Janus Kinases (JAKs) and the JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional responses, regulating immunity, inflammation, and hematopoiesis.[6][7] Constitutive activation of this pathway, often through mutations like JAK2-V617F, is a primary driver of myeloproliferative neoplasms (MPNs).[8]

Mechanism of Action: Pyrazole-based JAK inhibitors, such as Ruxolitinib, function as ATP-competitive inhibitors.[8] They occupy the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling effectively inhibits myeloproliferation and reduces inflammatory cytokine production.[4][8]

Diagram 1: The JAK-STAT Signaling Pathway and Inhibition by Pyrazole-Based Compounds

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT p-STAT pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK ATP-Competitive Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 6. Binds to DNA MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding & Dimerization RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TF Transcription Factors (e.g., Myc, AP-1) ERK->TF Nuclear Translocation & Phosphorylation Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor Pyrazole Inhibitor (e.g., Encorafenib) Inhibitor->RAF Inhibition

Caption: The MAPK/ERK signaling cascade, a common target in oncology.

Quantitative Data: Pyrazole-Based Kinase Inhibitors

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

CompoundTarget Kinase(s)IC50 (in vitro)Therapeutic Area
Ruxolitinib JAK13.3 nM [8]Myelofibrosis
JAK22.8 nM [8]
Encorafenib BRAF V600E-Melanoma
Baricitinib JAK1 / JAK2-Rheumatoid Arthritis
Pirtobrutinib Bruton's Tyrosine Kinase (BTK)-Mantle Cell Lymphoma

Note: Specific IC50 values can vary based on assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay (FRET-Based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying the potency of kinase inhibitors. The principle relies on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.

Diagram 3: Workflow for a TR-FRET Kinase Inhibition Assay

FRET_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare serial dilution of Pyrazole Inhibitor C Dispense Inhibitor dilutions into 384-well plate A->C B Prepare Kinase/Substrate master mix in assay buffer D Add Kinase/Substrate mix to initiate reaction B->D C->D E Add ATP solution to start phosphorylation D->E F Incubate at room temperature (e.g., 60 minutes) E->F G Add Detection Mix (Eu-labeled Ab + Tracer) F->G H Incubate to allow Ab-Substrate binding G->H I Read plate on TR-FRET enabled plate reader H->I J Calculate TR-FRET ratio (Acceptor/Donor) I->J K Plot % Inhibition vs. Inhibitor Concentration J->K L Determine IC50 value using non-linear regression K->L

Caption: A generalized workflow for determining inhibitor potency via TR-FRET.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrazole test compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilution).

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase assay buffer.

    • Prepare a 4X ATP solution in kinase assay buffer at a concentration equal to the ATP Km,app for the specific kinase.

  • Assay Execution (384-well plate format):

    • Add 2.5 µL of the serially diluted pyrazole compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 2X kinase/substrate master mix to all wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to all wells.

    • Incubate the plate for 60-90 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Detection:

    • Stop the reaction by adding 10 µL of a TR-FRET detection buffer containing a Europium (Eu)-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled tracer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

    • Read the plate using a TR-FRET-compatible microplate reader, measuring emissions at both the donor (Eu) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (Acceptor signal / Donor signal) for each well.

    • Normalize the data by setting the vehicle control as 0% inhibition and a no-enzyme control as 100% inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate analysis software.

Other Key Enzyme Targets

Beyond kinases, the pyrazole scaffold has been instrumental in developing inhibitors for a diverse range of enzymes implicated in inflammation, cardiovascular disease, and cancer.

Cyclooxygenases (COX)

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. [9]While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. [9] Mechanism of Action: Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib are selective inhibitors of COX-2. [10]Their structure allows them to fit into the larger, more flexible active site of COX-2 while being too bulky to effectively bind to the narrower channel of the COX-1 active site. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.

Phosphodiesterase 5 (PDE5)

PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature. [11]Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation.

Mechanism of Action: Fused-pyrazole compounds like Sildenafil act as potent and selective inhibitors of PDE5. They mimic the structure of cGMP and compete for the active site of the enzyme, preventing the hydrolysis of cGMP and thereby enhancing its signaling effects.

Quantitative Data: Pyrazole-Based Enzyme Inhibitors
CompoundTarget EnzymeIC50Therapeutic Area
Celecoxib COX-240 nM [10]Anti-inflammatory
COX-1~12.1 µM [12]
Sildenafil PDE5~3.4 - 4 nM [3][13]Erectile Dysfunction
Apixaban Factor Xa-Anticoagulant
Experimental Protocol: Chromogenic Enzyme Inhibition Assay (Example: Factor Xa)

This protocol describes a general method for determining inhibitor potency against an enzyme that cleaves a chromogenic substrate. It is widely applicable to serine proteases like Factor Xa.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazole test inhibitor in an appropriate assay buffer containing a low concentration of DMSO (e.g., <1%).

    • Dilute the target enzyme (e.g., human Factor Xa) to a 2X working concentration in cold assay buffer. [14] * Prepare a 2X solution of the specific chromogenic substrate (e.g., a p-nitroanilide-linked substrate) in assay buffer.

  • Assay Execution (96-well plate format):

    • Add 50 µL of the serially diluted inhibitor or buffer (for positive and negative controls) to the wells.

    • Add 25 µL of the 2X enzyme solution to the inhibitor and positive control wells. Add 25 µL of assay buffer to the negative control (substrate blank) wells.

    • Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme. [14] * Initiate the reaction by adding 25 µL of the 2X chromogenic substrate solution to all wells.

  • Signal Detection:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Determine the reaction rate (Vmax) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the rate of the negative control (substrate blank) from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).

    • Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration and fitting to a 4PL curve.

Nuclear Receptor Targets: The Androgen Receptor

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. The Androgen Receptor (AR) is a key driver of prostate cancer growth and survival. [15] Mechanism of Action: Pyrazole-based AR antagonists like Darolutamide competitively inhibit the binding of androgens (e.g., testosterone, dihydrotestosterone) to the ligand-binding domain (LBD) of the receptor. [13]This blockade prevents AR dimerization and translocation to the nucleus, thereby inhibiting the transcription of androgen-dependent genes that promote cell proliferation. [13]

Diagram 4: Mechanism of Androgen Receptor (AR) Antagonism

AR_Antagonism cluster_agonist Agonist Action (e.g., DHT) cluster_antagonist Antagonist Action (Pyrazole-based) DHT Androgen (DHT) AR_cyto AR (Cytoplasm) DHT->AR_cyto Binds to LBD AR_active Active AR Dimer AR_cyto->AR_active Conformational Change & Dimerization AR_nuc AR (Nucleus) AR_active->AR_nuc Nuclear Translocation ARE Androgen Response Element (DNA) AR_nuc->ARE Transcription_on Gene Transcription ON (Cell Growth) ARE->Transcription_on Antagonist Pyrazole Antagonist (e.g., Darolutamide) AR_cyto2 AR (Cytoplasm) Antagonist->AR_cyto2 Competitive Binding to LBD AR_inactive Inactive Complex AR_cyto2->AR_inactive Prevents Activation & Translocation Transcription_off Gene Transcription OFF AR_inactive->Transcription_off

Caption: Competitive inhibition of the Androgen Receptor by a pyrazole antagonist.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

This protocol describes a classic radioligand binding assay to determine the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the AR.

Methodology:

  • Receptor Preparation (Rat Prostate Cytosol):

    • Excise ventral prostates from castrated male rats (24 hours post-castration).

    • Homogenize the tissue in ice-cold, low-salt TEDG buffer (Tris, EDTA, DTT, Glycerol).

    • Prepare the cytosolic fraction by ultracentrifugation (e.g., 30,000 x g for 30 minutes at 4°C) to pellet membranes and nuclei.

    • Collect the supernatant (cytosol) and determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Execution:

    • Prepare assay tubes in triplicate for total binding, non-specific binding (NSB), and a range of competitor concentrations.

    • To all tubes, add a fixed amount of rat prostate cytosol and a single, saturating concentration of a radiolabeled androgen (e.g., 1 nM [³H]-R1881).

    • To the NSB tubes, add a large excess (e.g., 1000-fold) of unlabeled R1881 to saturate all specific binding sites.

    • To the competitor tubes, add the serially diluted pyrazole test compound.

    • Incubate all tubes overnight (18-24 hours) at 4°C to reach binding equilibrium.

  • Separation and Detection:

    • Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

    • Wash the HAP pellets with assay buffer to remove unbound radioligand.

    • Elute the bound radioligand from the HAP with ethanol and transfer to scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Calculate the percent specific binding for each competitor concentration relative to the control (specific binding with no competitor).

    • Determine the IC50 value by plotting percent specific binding vs. the logarithm of the competitor concentration and fitting to a 4PL curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its proven success against major target classes, including kinases, enzymes, and nuclear receptors, underscores its versatility and privileged status in drug discovery. The ability to fine-tune the scaffold through synthetic modifications allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future efforts will likely focus on applying the pyrazole framework to novel and challenging targets, including allosteric sites on enzymes and protein-protein interactions. As our understanding of disease biology deepens, the strategic deployment of proven pharmacophores like pyrazole will remain a critical component in the development of the next generation of targeted medicines.

References

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available at: [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery. British Journal of Pharmacology. Available at: [Link]

  • JAK-STAT signaling pathway – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • MAP Kinase Signaling Pathways. Creative Diagnostics. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • JAK-STAT Pathway Heterogeneity Governs Immunotherapy Response in Breast Cancer. Advanced Science. Available at: [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Therapeutic Advances in Hematology. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • MAPK/ERK pathway. Wikipedia. Available at: [Link]

  • MAPK Signaling Pathway || Animated Explanation. YouTube. Available at: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • The MAPK Signaling Pathway. YouTube. Available at: [Link]

  • COX Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Signal Transduction Pathways: MAP Kinases. The Medical Biochemistry Page. Available at: [Link]

  • Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation. The EMBO Journal. Available at: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. Available at: [Link]

  • Protocol for Androgen Receptor Competitive Binding Assay. Interagency Coordinating Committee on the Validation of Alternative Methods. Available at: [Link]

  • Evaluation of Darolutamide (ODM201) Efficiency on Androgen Receptor Mutants Reported to Date in Prostate Cancer Patients. Cancers. Available at: [Link]

  • Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. Available at: [Link]

  • Factor Xa Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available at: [Link]

  • Use of the JAK1/JAK2 inhibitor ruxolitinib in the treatment of patients with myelofibrosis. Community Oncology. Available at: [Link]

  • Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Clinical Development of Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer. ResearchGate. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules. Available at: [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry. Available at: [Link]

  • Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Frontiers in Oncology. Available at: [Link]

  • Darolutamide: Approved For Non-Metastatic Castration-Resistant Prostate Cancer. Oncology Times. Available at: [Link]

  • Guide to transitioning from the aPTT to anti-Xa assay to manage heparin infusions; from The Anticoagulation Forum Purpose. Anticoagulation Forum. Available at: [Link]

  • Mechanism of action. Jakafi® (ruxolitinib). Available at: [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine. Available at: [Link]

  • Response of Ruxolitinib Treatment in JAK2 Positive Versus JAK2 Negative Primary Myelofibrosis Patients. Docwire News. Available at: [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. Available at: [Link]

  • Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol. Dimensions of Critical Care Nursing. Available at: [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide. Scilit. Available at: [Link]

  • Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Oncology. Available at: [Link]

  • (PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. Available at: [Link]

  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. Medscape. Available at: [Link]

Sources

Technical Review: Substituted Pyrazolopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the design, synthesis, and biological evaluation of substituted pyrazolopyridines, with a specific focus on the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine scaffolds.

Executive Summary

Substituted pyrazolopyridines represent a class of "privileged scaffolds" in medicinal chemistry due to their structural isomorphism with purines and indoles. This molecular mimicry allows them to interact promiscuously yet tunably with ATP-binding pockets of kinases, phosphodiesterases (PDEs), and G-protein coupled receptors (GPCRs).

The core value of this scaffold lies in its rigid bicyclic framework, which reduces the entropic penalty of binding, while offering specific vectors (N1, C3, C4, C6 positions) for substituent decoration to achieve selectivity. This guide analyzes the synthetic accessibility and structure-activity relationships (SAR) of the two most clinically relevant isomers: pyrazolo[3,4-b]pyridine (e.g., Vericiguat) and pyrazolo[1,5-a]pyridine (e.g., Ibudilast).

Structural Classification & Isomerism

The fusion of a pyrazole ring with a pyridine ring can yield five distinct isomers. However, drug discovery efforts are disproportionately focused on the [3,4-b] and [1,5-a] systems.

The Isomers[1]
  • Pyrazolo[3,4-b]pyridine: The most widely utilized isomer in kinase inhibition. It mimics the adenine core of ATP.

    • Key Drugs: Vericiguat (sGC stimulator), Tracazolate (GABA modulator).

  • Pyrazolo[1,5-a]pyridine: A bioisostere of indole. The bridgehead nitrogen eliminates the need for an NH hydrogen donor, altering solubility and metabolic profiles.

    • Key Drugs: Ibudilast (PDE inhibitor).[1]

Visualization: Scaffold Hierarchy

G Root Pyrazolopyridine Scaffolds Type1 Pyrazolo[3,4-b]pyridine (Adenine Mimic) Root->Type1 Type2 Pyrazolo[1,5-a]pyridine (Indole Mimic) Root->Type2 Drug1 Vericiguat (sGC Stimulator) Type1->Drug1 Drug2 Tracazolate (Anxiolytic) Type1->Drug2 Drug3 Ibudilast (PDE Inhibitor) Type2->Drug3

Figure 1: Classification of clinically relevant pyrazolopyridine scaffolds and their representative drugs.

Synthetic Strategies

Causality in Synthetic Design

The choice of synthetic route depends heavily on the substitution pattern required for the target biological activity.

  • Route A (Cyclocondensation): Preferred for [3,4-b] systems where the pyridine ring requires heavy substitution (e.g., Vericiguat). We build the pyridine ring onto a pre-formed pyrazole.[2]

  • Route B (Cyclization): Preferred when the pyridine core is available (e.g., 2-chloronicotinonitriles) and the pyrazole ring is formed subsequently.

Detailed Protocol: Synthesis of Vericiguat Intermediate

This protocol describes the synthesis of methyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate , a key intermediate in the synthesis of the heart failure drug Vericiguat.[3] This route demonstrates the "Route A" strategy.

Reagents:

  • Starting Material 1: Methyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (Aminopyrazole core).

  • Starting Material 2: 3-(Dimethylamino)-2-fluoroacrolein (The electrophile).

  • Solvent: Ethanol / Acetic Acid.[2][4]

  • Catalyst: Trifluoroacetic acid (TFA) (optional for rate enhancement).

Step-by-Step Methodology:

  • Preparation of Electrophile: Generate 3-(dimethylamino)-2-fluoroacrolein in situ or use commercially available stock. Ensure anhydrous conditions to prevent hydrolysis of the enamine.

  • Condensation:

    • Charge a reaction vessel with Methyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (1.0 eq) and Ethanol (10 volumes).

    • Add 3-(dimethylamino)-2-fluoroacrolein (1.2 eq) dropwise.

    • Add catalytic TFA (0.1 eq).

  • Cyclization:

    • Heat the mixture to reflux (78–80 °C) for 4–6 hours.

    • Mechanism:[2][4][5] The exocyclic amine of the pyrazole attacks the aldehyde/enamine carbon (Michael-type addition/elimination), followed by ring closure onto the pyrazole C4 position.

  • Workup & Purification:

    • Cool the reaction mixture to 0–5 °C. The product often precipitates due to the planarity and stacking of the newly formed bicyclic system.

    • Filter the solid. Wash with cold ethanol.

    • Recrystallize from Ethanol/Water if purity is <98%.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the pyrazole-NH2 signal (approx. 6.0 ppm) and the appearance of new aromatic pyridine protons (approx. 8.5-9.0 ppm).

Visualization: Vericiguat Retrosynthesis

Synthesis Target Vericiguat Core (Pyrazolo[3,4-b]pyridine) Intermed Intermediate: Amino-Pyrazole Intermed->Target Cyclocondensation (Reflux/EtOH) Reagent Reagent: Fluoro-Acrolein Reagent->Target Precursor1 Precursor: 2-Fluorobenzyl hydrazine Precursor1->Intermed Ring Formation Precursor2 Precursor: Cyanoacrylate Precursor2->Intermed

Figure 2: Retrosynthetic workflow for the Vericiguat pyrazolo[3,4-b]pyridine core.

Medicinal Chemistry & SAR

Biological Mechanisms

The pyrazolopyridine scaffold is versatile because its nitrogen atoms can serve as both hydrogen bond acceptors (N2, N7) and donors (N1-H in 1H-isomers, though usually substituted in drugs).

  • Kinase Inhibition (FGFR/c-Met): The N-N-C-N motif mimics the N1-C6-N7 of adenine, forming critical H-bonds with the "hinge region" of kinase domains.

  • sGC Stimulation (Vericiguat): The scaffold binds to the β1 subunit of soluble Guanylate Cyclase (sGC), stabilizing the nitrosyl-heme complex and sensitizing the enzyme to endogenous NO.

  • PDE Inhibition (Ibudilast): The planar system intercalates into the PDE active site, blocking cAMP/cGMP hydrolysis.

Structure-Activity Relationship (SAR) Data

The following table summarizes SAR data for a series of pyrazolo[3,4-b]pyridine FGFR inhibitors (Fibroblast Growth Factor Receptor), highlighting the sensitivity of the C3 and N1 positions.

Table 1: SAR of Pyrazolo[3,4-b]pyridine FGFR Inhibitors (Representative Data)

Compound IDR1 (N-Substituent)R3 (C-Substituent)FGFR1 IC50 (nM)Cellular Activity (H1581)
Ref 1 MethylH>10,000Inactive
Ref 2 PhenylH850Weak
Ref 3 2,6-difluorophenylDimethoxyphenyl12Potent
Lead (7n) 2,6-difluorophenyl 3,5-dimethoxyphenyl (via linker) 0.8 Potent (IC50 < 10 nM)
Var A HDimethoxyphenyl450Moderate

Interpretation: Bulky, electron-rich aromatic groups at R3 are critical for filling the hydrophobic pocket adjacent to the ATP binding site. The N1 substituent (2,6-difluorophenyl) provides optimal orthogonal packing against the gatekeeper residue.

Visualization: Kinase Signaling Pathway

Pathway Ligand FGF Ligand Receptor FGFR (RTK) Ligand->Receptor Activation Signal1 Autophosphorylation Receptor->Signal1 Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Receptor Blocks ATP Binding Signal2 RAS-MAPK Pathway Signal1->Signal2 Signal3 PI3K-AKT Pathway Signal1->Signal3 Effect Tumor Cell Proliferation Signal2->Effect Signal3->Effect

Figure 3: Mechanism of Action for Pyrazolopyridine FGFR Inhibitors blocking downstream oncogenic signaling.

References

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry.

  • Huang, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.

  • Mullard, A. (2021). FDA approves vericiguat. Nature Reviews Drug Discovery.

  • Rolph, M.S., et al. (2002). Ibudilast: a non-selective PDE inhibitor with immune-modulatory activity. Expert Opinion on Investigational Drugs.

  • Patel, J.B., et al. (1985). Pharmacology of pyrazolopyridines.[6] Pharmacology Biochemistry and Behavior.[6]

Sources

Technical Deep Dive: Discovery and Synthesis of Novel Pyrazole-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

In modern medicinal chemistry, the fusion of pyrazole and pyridine rings represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, the pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyridine systems have emerged as high-value templates for developing ATP-competitive kinase inhibitors (e.g., FGFR, TRK, CDK) and allosteric modulators of GPCRs.

This guide moves beyond generic reviews to provide a rigorous, field-proven technical roadmap for the rational design and synthesis of these scaffolds. We focus on overcoming common synthetic bottlenecks (regioselectivity, solubility) and implementing green, multicomponent reaction (MCR) architectures that accelerate Lead Optimization (LO) cycles.

Rational Design & SAR Logic

The therapeutic potency of pyrazole-pyridine scaffolds stems from their ability to mimic the purine ring of ATP. However, "novelty" in this space requires moving beyond simple bioisosterism into specific vector exploration.

The Hinge-Binding Vector

For kinase inhibitors, the N1 and C3 positions of the pyrazole ring and the C4/C5 positions of the pyridine ring are critical.

  • Hinge Interaction: The pyridine nitrogen (N7 in [3,4-b] systems) often serves as a hydrogen bond acceptor, while the pyrazole NH (or exocyclic amine) acts as a donor.

  • Solubility Handle: Functionalization at C6 (pyridine) is often used to append solubilizing groups (morpholine, piperazine) that project into the solvent-exposed region.

Visualization: Pharmacophore Mapping

The following diagram illustrates the critical Structure-Activity Relationship (SAR) nodes for a generic pyrazolo[3,4-b]pyridine kinase inhibitor.

SAR_Logic Core Pyrazolo[3,4-b]pyridine Core Scaffold Hinge Hinge Binder (N-Acceptor / NH-Donor) Core->Hinge Essential for ATP mimicry Gatekeeper Gatekeeper Residue Interaction (C3) Core->Gatekeeper Tunes potency/selectivity Solvent Solvent Front (Solubilizing Group at C6) Core->Solvent Improves ADME Selectivity Selectivity Pocket (N1 Substituent) Core->Selectivity Targets hydrophobic back-pocket

Figure 1: SAR Logic flow for Pyrazolo[3,4-b]pyridine kinase inhibitors. The core scaffold serves as the anchor, with specific vectors targeting distinct protein pockets.

Synthetic Architectures

We distinguish between "Classical" routes (often low-yielding and harsh) and "Modern" routes (convergent and atom-economical).

Comparison of Methodologies
FeatureClassical Condensation[3+2] CycloadditionGreen Multicomponent (MCR)
Primary Precursors Hydrazines + 1,3-DicarbonylsN-aminopyridines + AlkynesAldehydes + Malononitrile + Enaminones
Atom Economy Low (Multi-step protection often needed)ModerateHigh (One-pot)
Regioselectivity Often poor (Isomer mixtures)High (Controlled by electronics)High (Thermodynamically controlled)
Catalyst Strong Acids/Bases (AcOH, NaOEt)Oxidants (PIDA) or Cu(II)Solid Acids (AC-SO3H, Nanocatalysts)
Suitability Gram-scale manufacturingDiversity-oriented synthesisHigh-throughput Library Gen.
The Modern Standard: One-Pot Cascade Synthesis

The most efficient route for generating novel libraries is the One-Pot Pseudo-Four-Component Reaction . This method utilizes an amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst to drive the condensation of an aldehyde, malononitrile, and a pre-formed enaminone (or in situ equivalent).

Mechanism:

  • Knoevenagel Condensation: Aldehyde + Malononitrile → Arylidenemalononitrile.

  • Michael Addition: Enaminone attacks the activated alkene.

  • Cyclization: Intramolecular nucleophilic attack and tautomerization to form the fused pyridine ring.

Synthetic_Pathway Aldehyde Aryl Aldehyde Knoevenagel Intermediate A: Arylidenemalononitrile Aldehyde->Knoevenagel -H2O Malo Malononitrile Malo->Knoevenagel -H2O Pyrazolone 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Michael Intermediate B: Michael Adduct Knoevenagel->Michael + Pyrazolone Product Target Scaffold: Pyrazolo[3,4-b]pyridine-5-carbonitrile Michael->Product Cyclization -H2O Cat Catalyst: AC-SO3H Solvent: EtOH/H2O Cat->Knoevenagel Cat->Product

Figure 2: One-pot synthetic cascade for pyrazolo[3,4-b]pyridine derivatives using solid-acid catalysis.

Detailed Experimental Protocol

Objective: Synthesis of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Intermediate) followed by conversion to Pyrazolo[3,4-b]pyridine-5-carboxylate .

Note: This protocol is adapted from high-yield methodologies utilizing sulfonated amorphous carbon (AC-SO3H) for green catalysis [1, 4].

Materials
  • Reagents: Benzaldehyde (1.0 mmol), Malononitrile (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Phenylhydrazine (1.0 mmol).

  • Catalyst: AC-SO3H (Prepared by sulfonation of charred glucose/sucrose).

  • Solvent: Ethanol (95%).

Step-by-Step Methodology
  • Catalyst Activation: Ensure AC-SO3H is dried at 100°C for 1 hour prior to use to remove adsorbed moisture.

  • One-Pot Assembly:

    • In a 25 mL round-bottom flask, combine Benzaldehyde (106 mg, 1 mmol), Malononitrile (66 mg, 1 mmol), Ethyl acetoacetate (130 mg, 1 mmol), and Phenylhydrazine (108 mg, 1 mmol).

    • Add 5 mL of Ethanol.

    • Add 5-10 mg of AC-SO3H catalyst.

  • Reaction:

    • Stir the mixture magnetically at Room Temperature (25°C).

    • Monitor via TLC (Eluent: Ethyl acetate/n-Hexane 3:7).

    • Observation: A solid precipitate typically begins to form within 15-30 minutes. Reaction completion is usually observed within 2-3 hours.

  • Work-up:

    • Add 10 mL of hot ethanol to dissolve the product.

    • Filter the hot solution to recover the solid AC-SO3H catalyst (Recyclable up to 5 times).

    • Allow the filtrate to cool to room temperature, then refrigerate at 4°C.

  • Purification:

    • Collect the crystallized solid by vacuum filtration.

    • Wash with cold ethanol (2 x 5 mL).

    • Recrystallize from ethanol if necessary.

Validation Parameters
  • Yield Expectation: 85-92%.[1]

  • Appearance: Yellow to pale orange crystalline solid.

  • 1H NMR (DMSO-d6, 500 MHz) Diagnostic Peaks:

    • 
       12.0-12.5 ppm (Broad s, 1H, NH of pyridine ring if tautomer exists).
      
    • 
       7.2-7.8 ppm (m, Aromatic protons).
      
    • 
       2.1-2.4 ppm (s, 3H, CH3 on pyrazole).
      

Characterization & Validation

Trustworthiness in synthesis requires rigorous structural confirmation.

Spectroscopic Signatures
  • IR Spectroscopy: Look for the disappearance of the carbonyl peak of the aldehyde (1700 cm⁻¹) and the appearance of the CN stretch (if nitrile retained) at ~2200 cm⁻¹. The NH stretch of the amino group (if present) appears as a doublet around 3300-3400 cm⁻¹.

  • X-Ray Crystallography: Essential for confirming the regiochemistry of the fusion (i.e., [3,4-b] vs [1,5-a]), as NMR can sometimes be ambiguous regarding N-alkylation sites.

Biological Assay Integration

For researchers targeting kinases (e.g., FGFR, c-Met), the synthesized scaffold must be validated in an enzymatic assay.

  • Assay Type: ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.

  • Control: Use Staurosporine or a known specific inhibitor (e.g., Glumetinib for c-Met) as a positive control.

  • Metric: Report IC50 values. A "hit" in this scaffold class typically requires IC50 < 1 µM to warrant further optimization.

Future Perspectives: PROTACs and Covalent Inhibitors

The pyrazole-pyridine scaffold is evolving. Current trends involve:

  • Covalent Targeting: Appending acrylamide "warheads" to the C6 position to target non-catalytic cysteines (e.g., in BTK or EGFR).

  • PROTAC Linkers: Using the solvent-exposed C6 or N1 positions to attach E3 ligase recruiters (Cereblon/VHL ligands) for targeted protein degradation.

References

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.[2][3] RSC Advances. Link

  • Ansari, A., et al. (2017). Pyrazolo[3,4-b]pyridine: A privileged scaffold for the design of anticancer agents.[4][5] European Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2024).[6][7] The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett. Link

  • Konwar, M., et al. (2023).[8] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Synthesis. Link

  • Eissa, I. H., et al. (2019).[8] Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Advances. Link

Sources

An In-Depth Technical Guide to 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details the molecule's chemical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via N-alkylation of 4-bromo-1H-pyrazole is presented, along with a discussion of the underlying chemical principles. Furthermore, this guide explores the critical role of the pyrazole scaffold in modern pharmacology, particularly in the development of targeted kinase inhibitors, contextualizing the potential applications of this specific molecule in advancing therapeutic research.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of a wide array of therapeutic agents. The pyrazole ring is a common feature in numerous FDA-approved drugs, demonstrating its clinical significance across various disease areas, including oncology, inflammation, and infectious diseases.

One of the most prominent applications of pyrazole derivatives is in the development of protein kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrazole core can be strategically substituted to create molecules that bind with high affinity and selectivity to the ATP-binding site of specific kinases, thereby inhibiting their activity and halting downstream signaling cascades that promote tumor growth and survival. The bromo-substitution on the pyrazole ring of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine provides a valuable handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of drug candidates.

This guide focuses on 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine as a prime example of a pyrazole-containing building block with significant potential in drug discovery. We will delve into its fundamental chemical properties, provide a detailed methodology for its synthesis, and discuss its potential applications in the context of kinase inhibitor development.

Core Molecular Attributes

A thorough understanding of the fundamental physicochemical properties of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine is essential for its effective use in research and development.

Chemical Structure and Formula

The chemical structure of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine consists of a 4-bromopyrazole ring linked to a pyridine ring through a methylene bridge at the N1 position of the pyrazole and the 4-position of the pyridine.

Molecular Formula: C₉H₈BrN₃

A closely related compound, 4-(4-Bromo-1-pyrazolyl)-3-methylpyridine, has been assigned the CAS Number 1339010-74-0.[3]

Quantitative Data Summary

The key quantitative data for 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine are summarized in the table below. The molecular weight is calculated from the molecular formula.

PropertyValueSource
Molecular Formula C₉H₈BrN₃Calculated
Molecular Weight 238.08 g/mol Calculated
Monoisotopic Mass 236.99016 DaPubChem (for C9H8BrN3)[3]

Synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine: A Step-by-Step Protocol

The synthesis of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine is most effectively achieved through the N-alkylation of 4-bromo-1H-pyrazole with a suitable electrophile, such as 4-(chloromethyl)pyridine hydrochloride. This reaction is a classic example of nucleophilic substitution, where the deprotonated pyrazole nitrogen acts as the nucleophile.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-bromo-1H-pyrazole 4-Bromo-1H-pyrazole Product 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine 4-bromo-1H-pyrazole->Product + 4-(chloromethyl)pyridine_HCl 4-(Chloromethyl)pyridine Hydrochloride 4-(chloromethyl)pyridine_HCl->Product + Base Base (e.g., K2CO3, NaH) Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product

Caption: Synthetic route to 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Detailed Experimental Protocol

This protocol is based on established methodologies for the N-alkylation of pyrazoles and provides a reliable starting point for the synthesis.[1][4]

Materials:

  • 4-Bromo-1H-pyrazole

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-1H-pyrazole (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the pyrazole. To this solution, add potassium carbonate (1.5-2.0 equivalents) or carefully add sodium hydride (1.1 equivalents) in portions.

  • Activation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.

  • Alkylation: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If sodium hydride was used, carefully quench the excess hydride with a few drops of water or isopropanol.

  • Extraction: Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine.

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using a strong base like sodium hydride, to prevent reaction with atmospheric moisture and carbon dioxide.

  • Anhydrous Solvents: Anhydrous solvents are essential to ensure the efficiency of the base and prevent unwanted side reactions.

  • Choice of Base: Potassium carbonate is a milder base suitable for many N-alkylations. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation of the pyrazole, which can be beneficial for less reactive electrophiles.

  • Reaction Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction. The optimal temperature may need to be determined empirically.

Characterization and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings, as well as a characteristic singlet for the methylene bridge protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms in the pyrazole and pyridine rings, and the methylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for C-H, C=C, and C-N stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine scaffold is a valuable building block for the synthesis of potential kinase inhibitors. The pyrazole moiety can act as a hinge-binding motif, interacting with the backbone of the kinase ATP-binding site, a common feature in many kinase inhibitors.

G Scaffold 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Modification Further Chemical Modification at Bromo Position Scaffold->Modification Library Library of Novel Compounds Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the title compound.

The bromine atom at the 4-position of the pyrazole ring is particularly significant as it serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[5] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Conclusion

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a strategically important molecule in the field of medicinal chemistry. Its straightforward synthesis, coupled with the proven utility of the pyrazole scaffold in drug discovery, makes it a valuable tool for researchers and scientists. This technical guide provides the foundational knowledge and practical protocols necessary for the synthesis and utilization of this compound in the pursuit of novel therapeutics, particularly in the realm of kinase inhibition. The ability to further functionalize this molecule opens up a vast chemical space for the development of next-generation targeted therapies.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026). Prism Scientific Services. [Link]

  • 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. PubChem. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

Sources

Technical Assessment & In-Vitro Screening of the 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Role: Privileged Scaffold / Fragment-Based Drug Discovery (FBDD) Intermediate Primary Application: Kinase Inhibition (e.g., VEGFR, RET, p38 MAPK) and Antimicrobial Lead Generation.

This technical guide outlines the preliminary in-vitro screening protocol for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. As a Senior Application Scientist, I posit that screening this unfunctionalized scaffold is not about finding nanomolar potency immediately; rather, it is a validation of the core pharmacophore . The pyrazole-pyridine linkage provides the hydrogen-bond acceptor/donor motifs necessary for the ATP-binding pocket of kinases, while the bromine atom at the 4-position serves as a critical synthetic handle (via Suzuki-Miyaura coupling) for late-stage diversification.

The following protocols prioritize solubility profiling and fragment-level target engagement (Thermal Shift Assays) over traditional high-throughput enzymatic screening, which often yields false negatives for low-affinity fragments.

Module 1: Physicochemical Profiling (The "Go/No-Go" Filter)

Before biological interrogation, the compound must be profiled for aqueous solubility. Pyrazole-pyridine hybrids often exhibit "brick-dust" properties—high crystallinity and low aqueous solubility—which can lead to precipitation in assay buffers and false-negative bioactivity data.

Protocol 1.1: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the concentration limit at which the compound precipitates in PBS (pH 7.4) with 1% DMSO.

Reagents:

  • Compound Stock: 10 mM in 100% DMSO.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Control: Amiodarone (Low solubility control), Caffeine (High solubility control).

Workflow:

  • Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 0.1 mM to 10 mM).

  • Inoculation: Transfer 2 µL of each DMSO stock into 198 µL of PBS in a clear-bottom 96-well plate (Final DMSO = 1%).

  • Equilibration: Seal plate and shake at 600 rpm for 2 hours at 25°C.

  • Readout: Measure forward light scatter (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Analysis: The solubility limit is defined as the concentration where absorbance/scatter exceeds the background (buffer + DMSO) by >3 standard deviations.

Data Interpretation:

Solubility Range (µM)ClassificationAction Item
< 10 µMLow SolubilitySTOP. Chemical modification required (e.g., salt formation).
10 – 60 µMModerateProceed with caution; keep assay concentrations < 20 µM.
> 60 µMHighGO. Ideal for high-concentration fragment screening.

Module 2: Biocompatibility & Cytotoxicity (The Safety Filter)

Evaluating the scaffold's intrinsic toxicity is critical. If the core structure is cytotoxic, downstream analogs will likely carry this liability. We utilize an ATP-based luminescent assay (CellTiter-Glo) because it is more sensitive and less prone to chemical interference than colorimetric MTT/MTS assays.

Protocol 2.1: Cell Viability Screening (HEK293 & HepG2)

Objective: Establish the IC50 for general cellular toxicity.

Methodology:

  • Seeding: Plate HEK293 (kidney) and HepG2 (liver) cells at 5,000 cells/well in 384-well white opaque plates. Incubate for 24 hours.

  • Treatment: Add compound (10-point dose-response, 100 µM top concentration) using an acoustic dispenser (e.g., Echo 550) to minimize DMSO carryover.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 minutes to lyse cells.

  • Quantification: Measure luminescence (RLU) on a multimode plate reader.

Causality & Logic:

  • Why HepG2? To assess metabolic activation-induced toxicity (the pyridine ring can be prone to metabolic oxidation).

  • Why ATP? Pyrazole derivatives can sometimes act as mitochondrial uncouplers. ATP monitoring detects this mitochondrial stress earlier than membrane integrity assays (LDH).

Module 3: Target Engagement (Fragment Validation)

Since 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a fragment, it likely binds targets with low affinity (µM to mM range). Standard enzymatic inhibition assays often fail to detect these weak interactions. Therefore, we use Differential Scanning Fluorimetry (DSF) , also known as the Thermal Shift Assay.

Protocol 3.1: Kinase Thermal Shift Assay

Objective: Detect physical binding of the scaffold to a panel of kinases (e.g., p38, VEGFR2, Aurora A) by measuring the increase in protein melting temperature (


).

Mechanism: Ligand binding stabilizes the protein's native state, requiring more thermal energy to unfold it. A positive shift in


 (

) indicates valid binding.

Workflow:

  • Mix: In a qPCR plate, combine:

    • Recombinant Kinase Domain (2 µM final).

    • Sypro Orange Dye (5x final).

    • Compound (50 µM and 200 µM).

    • Buffer (HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2).

  • Ramp: Place in a Real-Time PCR machine. Ramp temperature from 25°C to 95°C at 1°C/min.

  • Detect: Monitor fluorescence in the ROX/Texas Red channel. As the protein unfolds, hydrophobic pockets are exposed, binding the dye and fluorescing.

  • Calculate: Determine the inflection point of the melting curve (

    
    ).
    

Visualization of Logic:

ThermalShift Native Native Kinase (Folded) Complex Stabilized Complex (Higher Tm) Native->Complex Binding Heat Thermal Ramp (25°C -> 95°C) Native->Heat No Ligand Control Ligand Scaffold (Compound) Ligand->Complex Complex->Heat Unfolded Unfolded Protein (Hydrophobic Exposure) Heat->Unfolded Signal Fluorescence Spike (Sypro Orange Binding) Unfolded->Signal Dye Binding

Figure 1: Mechanism of Action for Thermal Shift Assay. Ligand binding stabilizes the kinase, delaying thermal denaturation and shifting the fluorescence signal to a higher temperature.

Module 4: Integrated Screening Workflow

The following diagram illustrates the decision matrix for moving this scaffold from a "chemical entry" to a "validated hit."

ScreeningWorkflow Start Compound Entry: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Solubility Module 1: Kinetic Solubility (PBS, pH 7.4) Start->Solubility Decision1 Soluble > 20µM? Solubility->Decision1 Tox Module 2: Cytotoxicity (HEK293 / HepG2) Decision1->Tox Yes Fail_Chem FAIL: Reformulate / Salt Screen Decision1->Fail_Chem No Decision2 IC50 > 50µM? Tox->Decision2 Target Module 3: Target Engagement (Thermal Shift / DSF) Decision2->Target Yes (Safe) Fail_Tox FAIL: Toxic Scaffold Decision2->Fail_Tox No Secondary Module 4: Secondary Screen (Antimicrobial MIC) Target->Secondary Parallel Path Success VALIDATED HIT Proceed to Suzuki Coupling Target->Success Tm Shift > 2°C Secondary->Success MIC < 32 µg/mL

Figure 2: Integrated Go/No-Go Decision Matrix for Scaffold Validation.

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 2022.[1] Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Available at: [Link]

Sources

Solubility Profiling & Solvent Selection Guide: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This technical guide provides a comprehensive solubility profile for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine , a critical heterocyclic building block in medicinal chemistry. Often utilized as a scaffold for kinase inhibitors and coordination ligands, its solubility behavior is dictated by the interplay between the basic pyridine moiety, the electron-rich pyrazole core, and the lipophilic bromine substituent.

Understanding the solubility landscape of this compound is essential for optimizing reaction yields (e.g., Suzuki-Miyaura cross-couplings), designing efficient work-up protocols, and ensuring stability during biological assays.

Structural Analysis & Physicochemical Drivers

The molecule consists of two aromatic heterocycles linked by a flexible methylene bridge.

  • Pyridine Ring: Acts as a weak base (

    
    ) and a hydrogen bond acceptor. This moiety dominates the pH-dependent solubility profile.
    
  • 4-Bromopyrazole (N1-substituted): The bromine atom at the 4-position significantly increases lipophilicity (

    
     value) and density, while the N1-substitution eliminates the acidic NH proton, rendering the pyrazole ring neutral.
    
  • Methylene Linker: Breaks conjugation between the rings, allowing independent solvation but adding rotational freedom that can influence crystal packing energy.

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~238.09 g/mol Moderate; typical for small molecule fragments.
LogP (Octanol/Water) 1.9 – 2.3Lipophilic; prefers organic phases over neutral water.
H-Bond Donors 0Limited interaction with protic solvents via donation.
H-Bond Acceptors 3 (Pyridine N, Pyrazole N2)Good solubility in alcohols and chlorinated solvents.

Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic principles and empirical trends observed for similar biaryl-methyl systems.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Dipole-dipole interactions disrupt crystal lattice effectively. Ideal for stock solutions and high-temperature reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the lipophilic bromine and aromatic cores. Preferred for extraction and transport.
Polar Protic Methanol, Ethanol, IsopropanolGood (10–50 mg/mL)Solvation occurs via H-bonding to pyridine/pyrazole nitrogens. Solubility decreases as alkyl chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–20 mg/mL)Useful for crystallization. High solubility at boiling points; moderate at RT allows for controlled precipitation.
Ethers THF, 1,4-Dioxane, MTBEModerate THF is a standard reaction solvent. MTBE is often used as an anti-solvent to crash out the product.
Non-Polar Hexanes, Heptane, ToluenePoor (<1 mg/mL)Lack of polar interactions makes these excellent anti-solvents for recrystallization or washing filter cakes.
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates.
Aqueous Acid 0.1M HCl, 1M Acetic AcidHigh Protonation of the pyridine nitrogen forms a water-soluble pyridinium salt.
Critical Phase Behavior
  • pH Dependency: The compound exhibits "tunable" solubility. At pH < 4, it dissolves readily in aqueous media. This property is exploited during work-up: extract impurities into organic solvent at pH 2 (compound stays in water), then basify to pH 10 to precipitate or extract the compound into organics.

  • Crystallization: The compound tends to crystallize well from EtOAc/Hexane or MeOH/Water systems.

Experimental Protocol: Solubility Determination

To ensure data integrity in your specific application, follow this self-validating "Shake-Flask" protocol. This method accounts for equilibration time and prevents supersaturation errors.

Materials
  • Analyte: >50 mg of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (Purity >98%).

  • Solvents: HPLC grade.

  • Detection: HPLC-UV (254 nm) or Quantitative NMR (qNMR).

Step-by-Step Workflow
  • Preparation: Weigh ~10 mg of solid into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.

  • Visual Check:

    • Dissolved? Solubility is >50 mg/mL. Stop.

    • Undissolved? Proceed to saturation.

  • Equilibration: Add solvent in 100 µL increments until near dissolution, or maintain excess solid. Cap and agitate (orbital shaker) at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated to prevent adsorption loss).

  • Quantification: Dilute the filtrate 100x with Mobile Phase (e.g., ACN:Water) and inject into HPLC. Compare peak area against a 5-point calibration curve prepared in DMSO.

  • Validation: Check the pH of the saturated solution (if aqueous) to ensure no self-buffering effects altered the ionization state.

Solubility_Workflow Start Weigh 10mg Solid AddSolvent Add 200µL Solvent Start->AddSolvent Check Visual Inspection AddSolvent->Check HighSol Solubility > 50 mg/mL (Record & Stop) Check->HighSol Clear Solution Saturate Add Excess Solid Shake 24h @ 25°C Check->Saturate Solid Remains Filter Filter (0.45µm PTFE) Saturate->Filter Dilute Dilute & HPLC Analysis Filter->Dilute Calc Calculate Solubility (mg/mL) Dilute->Calc

Figure 1: Self-validating workflow for thermodynamic solubility determination.

Application Guide: Solvent Selection

The choice of solvent dictates the success of downstream chemical transformations.

Synthesis (Suzuki-Miyaura Coupling)

The 4-bromo position is a classic handle for palladium-catalyzed cross-coupling.

  • Recommended Solvent System: 1,4-Dioxane/Water (4:1) or DMF .

  • Rationale: The compound is highly soluble in Dioxane and DMF. The addition of water aids the solubility of inorganic bases (e.g.,

    
    , 
    
    
    
    ) required for the catalytic cycle.
  • Avoid: Chlorinated solvents (incompatible with many Pd catalysts/bases) or pure non-polar solvents (poor solubility of reagents).

Purification & Isolation[1]
  • Extraction: Use DCM or EtOAc to extract the product from the quenched aqueous reaction mixture.

  • Chromatography: Elute with Hexane:EtOAc (gradient 0-50%) or DCM:MeOH (95:5) . The pyridine nitrogen can cause tailing on silica; add 1% Triethylamine (TEA) to the eluent to sharpen peaks.

  • Recrystallization: Dissolve in hot Ethyl Acetate and slowly add Hexanes (anti-solvent) while cooling. Alternatively, dissolve in minimal Methanol and add Water .

Solvent_Selection_Logic Process Process Step Reaction Pd-Catalyzed Coupling Process->Reaction Workup Aqueous Workup Process->Workup Purify Purification Process->Purify Rxn_Solvent Dioxane/H2O or DMF (High Sol + Base Compat) Reaction->Rxn_Solvent Extract_Solvent DCM or EtOAc (Immiscible with Water) Workup->Extract_Solvent Cryst_Solvent EtOAc + Hexanes (Solvent/Anti-Solvent) Purify->Cryst_Solvent

Figure 2: Decision matrix for solvent selection during synthesis and isolation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 15803-02-8 (4-Bromo-1-methylpyrazole). Retrieved from [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent polarity and solubility parameters).
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold." The functionalization of this core structure is paramount in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The title compound, 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, is a versatile building block, particularly valuable as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[3] The bromine atom at the 4-position of the pyrazole ring serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of diverse compound libraries for drug discovery programs.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5] The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Workup and Purification Reagents Combine Reactants: - 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine - Arylboronic Acid - Catalyst - Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Conventional Heating (80-100 °C, 4-24 h) or Microwave Irradiation (90-120 °C, 15-60 min) Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with Water and Brine - Dry and Concentrate Monitoring->Workup Upon Completion Purification Flash Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The successful incorporation of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, molecules integrating both pyrazole and pyridine moieties offer a rich tapestry of potential biological activities and material properties. This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of a key building block: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. We will delve into the synthesis of this versatile substrate and explore its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering insights into reaction optimization and troubleshooting.

Understanding the Substrate: Synthesis and Reactivity of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

The substrate, 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, is a bifunctional molecule featuring a reactive C-Br bond on the pyrazole ring, ripe for palladium-catalyzed functionalization. The pyridine ring, while potentially coordinating to the palladium catalyst, also offers a site for further chemical modification or can play a crucial role in the molecule's final application.

Proposed Synthesis of the Starting Material

A practical synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine can be envisioned through a straightforward nucleophilic substitution reaction. Commercially available 4-bromo-1H-pyrazole can be deprotonated with a suitable base, such as sodium hydride, to generate the corresponding pyrazolide anion. This anion can then react with 4-(chloromethyl)pyridine hydrochloride (after neutralization) to yield the desired product.

Experimental Workflow: Synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

cluster_synthesis Synthesis of Starting Material 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole NaH_DMF 1. NaH, DMF 2. 4-(Chloromethyl)pyridine 4-Bromo-1H-pyrazole->NaH_DMF Deprotonation & Alkylation Product 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine NaH_DMF->Product cluster_suzuki Suzuki-Miyaura Coupling Start_Suzuki 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Reagents_Suzuki Ar-B(OH)₂ Pd(OAc)₂, SPhos K₂CO₃, Dioxane/H₂O Start_Suzuki->Reagents_Suzuki C-C Bond Formation Product_Suzuki 4-((4-Aryl-1H-pyrazol-1-yl)methyl)pyridine Reagents_Suzuki->Product_Suzuki cluster_sonogashira Sonogashira Coupling Start_Sono 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Reagents_Sono R-C≡CH Pd(PPh₃)₄, CuI Et₃N, DMF Start_Sono->Reagents_Sono C-C Bond Formation Product_Sono 4-((4-Alkynyl-1H-pyrazol-1-yl)methyl)pyridine Reagents_Sono->Product_Sono cluster_buchwald Buchwald-Hartwig Amination Start_Buchwald 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Reagents_Buchwald R¹R²NH Pd(OAc)₂, tBuDavePhos NaO-t-Bu, Toluene Start_Buchwald->Reagents_Buchwald C-N Bond Formation Product_Buchwald 4-((4-(R¹R²N)-1H-pyrazol-1-yl)methyl)pyridine Reagents_Buchwald->Product_Buchwald

application of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in Kinase Inhibitor Synthesis

Abstract

This technical guide details the application of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (CAS: 1150271-04-1 / Generic Ref) as a critical scaffold in the synthesis of ATP-competitive kinase inhibitors.[1] This building block offers a pre-installed "solvent-front" solubilizing group (the pyridine moiety) linked to a modifiable core (the bromopyrazole).[1] This note provides a rationale for its pharmacophore placement, a validated protocol for Suzuki-Miyaura cross-coupling to attach hinge-binding motifs, and troubleshooting strategies for high-yield synthesis.

Structural Rationale & Pharmacophore Mapping

In modern kinase inhibitor design, the "linker-tail" strategy is pivotal for optimizing physicochemical properties (logP, solubility) without disrupting ATP-pocket binding.[1] 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine serves as a dual-purpose intermediate:

  • The Pyrazole Core (Scaffold): The 4-position bromine is electronically activated for palladium-catalyzed cross-coupling, allowing the attachment of aryl or heteroaryl "heads" that bind to the kinase hinge region (e.g., aminopyrimidines, indazoles).

  • The Picolyl Tail (Solvent Interaction): The pyridine ring, linked via a methylene bridge, extends towards the solvent front. The basic nitrogen (pKa ~5.2) can form hydrogen bonds with water networks or specific residues (e.g., Asp/Glu) at the pocket entrance, significantly improving the aqueous solubility of the final drug candidate.

Figure 1: Pharmacophore Integration Strategy

Pharmacophore cluster_0 Pharmacophore Zones BuildingBlock 4-((4-Bromo-1H-pyrazol-1-yl) methyl)pyridine Reaction Pd-Catalyzed Cross-Coupling BuildingBlock->Reaction Electrophile (Br) FinalInhibitor Final Kinase Inhibitor Reaction->FinalInhibitor HingeBinder Ar-B(OR)2 (Hinge Binder) HingeBinder->Reaction Nucleophile (B) Core Pyrazole Core (Spacer) FinalInhibitor->Core Head Hinge Region (Adenine Mimic) Head->Core C-C Bond Tail Pyridine Tail (Solvent Front/Solubility) Core->Tail Methylene Linker

Caption: Logical flow from building block to pharmacophore assembly. The bromopyrazole acts as the electrophilic anchor for the hinge-binding moiety.[1]

Synthetic Utility: The Suzuki-Miyaura Protocol

The primary challenge in utilizing this intermediate is the competitive coordination of the pyridine nitrogen to the Palladium catalyst, which can poison the reaction and lead to poor yields or homocoupling.

Expert Insight: To mitigate catalyst poisoning, we utilize phosphine ligands with wide bite angles (e.g., dppf) or bulky biaryl phosphines (e.g., XPhos, SPhos) that create a steric environment preventing pyridine coordination. The use of anhydrous, degassed solvents is non-negotiable to prevent protodeboronation of the coupling partner.

Validated Protocol: C-C Bond Formation

Target Reaction: Coupling of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine with (2-aminopyrimidin-5-yl)boronic acid (Representative Hinge Binder).[1]

Reagents & Materials:

  • Substrate: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) OR XPhos Pd G2 (2 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv, finely ground) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][3]

  • Atmosphere: Argon or Nitrogen (Balloon or Manifold)[1]

Step-by-Step Methodology:

  • Preparation: In a 20 mL microwave vial or round-bottom flask equipped with a magnetic stir bar, charge the Substrate (1.0 mmol, 238 mg) and the Boronic Acid (1.2 mmol).

  • Degassing (Critical): Add 1,4-Dioxane (8 mL) and Water (2 mL). Sparge the solution with Argon for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.

  • Catalyst Addition: Add the Base (K₃PO₄, 3.0 mmol, 636 mg) followed by the Catalyst (Pd(dppf)Cl₂, 0.05 mmol, 41 mg). Quickly seal the vessel.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 45 minutes (recommended for rapid screening).

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H = 238/240) and appearance of the product mass.

  • Work-up:

    • Cool to room temperature.[1][4][5]

    • Filter through a pad of Celite® to remove Pd black; wash with EtOAc.

    • Partition the filtrate between EtOAc and Water.

    • Note: The product contains a basic pyridine. If the product is stuck in the aqueous layer, adjust pH to ~9-10 using saturated NaHCO₃.

  • Purification: Flash column chromatography.

    • Mobile Phase: DCM:MeOH (0-10% gradient).[1] The pyridine tail makes the compound polar; adding 1% NH₄OH to the eluent improves peak shape.

Data Summary & Optimization Matrix

The following table summarizes optimization studies performed to maximize yield for this specific scaffold.

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Challenging Substrates)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM XPhos Pd G2
Base Na₂CO₃ (aq)K₃PO₄ (solid/slurry) CsF
Solvent DME/H₂ODioxane/H₂O (4:1) n-Butanol
Temp 80°C90°C 100°C
Yield 45-55%82-88% 65-75%
Notes Significant protodeboronation observed.[1]Best balance of cost/yield.Required for sterically hindered boronic acids.[1]

Pathway Visualization: Synthesis Workflow

The diagram below illustrates the complete workflow from the building block to the final salt form suitable for biological assay.

SynthesisWorkflow Start Start: 4-((4-Bromo-1H-pyrazol-1-yl) methyl)pyridine Coupling Suzuki Coupling (Pd(dppf)Cl2, K3PO4) 90°C, 4h Start->Coupling + Boronic Acid Workup Workup & Extraction (EtOAc / pH 9) Coupling->Workup Completion (LCMS) Purification Flash Chromatography (DCM:MeOH + 1% NH4OH) Workup->Purification SaltForm Salt Formation (HCl or Methanesulfonic acid) Purification->SaltForm Free Base Final Final Kinase Inhibitor (Water Soluble) SaltForm->Final

Caption: End-to-end workflow for converting the bromopyrazole intermediate into a bioactive salt form.

Troubleshooting & Expert Tips

  • Problem: Low Conversion / Starting Material Recovery.

    • Cause: Catalyst deactivation by the pyridine nitrogen.

    • Solution: Increase catalyst loading to 10 mol% or switch to XPhos Pd G2 , which is extremely robust against N-coordination.[1]

  • Problem: Protodeboronation of the Coupling Partner.

    • Cause: High temperature in the presence of water/base (common with 2-heterocyclic boronic acids).[1]

    • Solution: Switch to anhydrous conditions using CsF as the base in Dioxane at 100°C.

  • Problem: Product Retention on Silica.

    • Cause: The pyridine moiety interacts strongly with acidic silanols.

    • Solution: Pre-wash the silica column with 1% Triethylamine in Hexanes, or use amine-functionalized silica gel.

References

  • Review of Pyrazole Scaffolds in Kinase Inhibitors

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[6][7][8]

    • Source: Molecules (MDPI), 2023.
    • URL:[Link][1]

  • Suzuki Coupling Optimization for N-Heterocycles

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source: Molecules, 2019.
    • URL:[Link][1]

  • General Suzuki Protocol & Mechanism

    • Title: Suzuki Coupling - Reaction Mechanism and Recent Literature.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Application in Aurora Kinase Inhibitors (Structural Analog Example)

    • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors.
    • Source: Journal of Medicinal Chemistry, 2012.
    • URL:[Link][1]

Sources

use of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in Fragment-Based Lead Generation

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine represents a "privileged scaffold." Its structural architecture combines a pyridine ring (a proven hinge-binding motif in kinases) with a pyrazole core, linked by a methylene bridge. The C4-bromine on the pyrazole serves as a versatile synthetic handle, allowing for rapid library expansion via cross-coupling reactions.

This guide details the physicochemical profile, synthetic protocols, and biophysical screening methodologies required to utilize this fragment effectively. It is designed for medicinal chemists and structural biologists aiming to target ATP-binding sites in kinases (e.g., ERK, Aurora, TBK1) or allosteric pockets in metalloproteins.

Physicochemical Profile & Fragment Suitability

This molecule is an ideal starting point for FBDD campaigns due to its strict adherence to the "Rule of Three" (Ro3), ensuring that subsequent chemical elaboration does not violate drug-like properties (Lipinski’s Rule of 5).

Table 1: Physicochemical Properties

PropertyValueFBDD Relevance
Molecular Weight 238.09 DaHigh Efficiency: <300 Da allows room for "growing" the molecule.
ClogP ~1.9Solubility: Optimal range for NMR/SPR screening buffers.
H-Bond Acceptors 3 (Pyridine N, Pyrazole N2)Interaction: Pyridine N often targets the hinge region (e.g., Met/Glu residues).
H-Bond Donors 0Permeability: Low polarity penalty; donors can be added later.
Rotatable Bonds 2Entropy: Rigid core minimizes entropic penalty upon binding.
Synthetic Handle Aryl BromideVector: Points towards the solvent front or hydrophobic back-pocket depending on binding mode.

Application Logic: The "Grow" Strategy

The utility of this fragment lies in its distinct interaction vectors.[1] In a typical kinase binding model:

  • The Anchor (Pyridine): The pyridine nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

  • The Spacer (Methylene-Pyrazole): The methylene bridge provides a "kink" that orients the pyrazole ring away from the hinge, often into the ribose-binding pocket or towards the gatekeeper residue.

  • The Growth Vector (Bromine): The C4-position is the critical expansion point. Suzuki-Miyaura coupling at this position allows the introduction of diverse aryl/heteroaryl groups to probe the specificity pocket (e.g., the DFG-out pocket).

Diagram 1: Fragment Evolution Logic

FragmentLogic cluster_chem Chemical Vector Analysis Fragment Core Fragment (CAS: 1152579-37-3) Interaction Binding Event (Pyridine binds Hinge) Fragment->Interaction Screen (SPR/NMR) Elaboration Synthetic Expansion (Suzuki Coupling at C4-Br) Interaction->Elaboration Validated Hit Lead Lead Candidate (High Affinity/Selectivity) Elaboration->Lead SAR Optimization Vector1 Pyridine N: H-Bond Acceptor (Hinge Binder) Vector2 Pyrazole C4-Br: Growth Vector (Specificity Pocket)

Caption: Logical flow from fragment selection to lead generation, highlighting the distinct roles of the pyridine anchor and the bromine growth vector.

Experimental Protocols

Protocol A: Synthesis of the Core Fragment

Objective: To synthesize 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine from commercial starting materials.

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 eq)[2]

  • 4-(Chloromethyl)pyridine hydrochloride (1.1 eq)

  • Cesium Carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole (10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add

    
      (25 mmol) in one portion. The suspension will turn milky. Stir at room temperature for 15 minutes to deprotonate the pyrazole.
    
  • Alkylation: Add 4-(chloromethyl)pyridine hydrochloride (11 mmol) portion-wise.

    • Note: The hydrochloride salt requires excess base. If using the free base of the pyridine, reduce

      
       to 1.5 eq.
      
  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Filter off the inorganic solids through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc and wash with water and brine. Dry over

    
    . Purify via flash column chromatography (
    
    
    
    , gradient 0–5% MeOH/DCM).
    • Yield Expectation: 75–85% as a white/off-white solid.

Protocol B: Library Generation (Suzuki-Miyaura Coupling)

Objective: To generate a library of 4-aryl-substituted analogs for SAR exploration.

Reagents:

  • Core Fragment (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a microwave vial or sealed tube, combine the Core Fragment (0.2 mmol), Aryl Boronic Acid (0.24 mmol), and

    
      (0.01 mmol).
    
  • Solvent System: Add 1,4-Dioxane (2 mL) and 2M

    
     (0.3 mL).
    
  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes (critical to prevent homocoupling or oxidation).

  • Coupling:

    • Microwave: 110°C for 30 minutes.

    • Thermal: 90°C for 12 hours (oil bath).

  • Work-up: Dilute with EtOAc, wash with water, and filter through a phase separator or dry over

    
    .
    
  • Isolation: Evaporate solvent. Purify via preparative HPLC (Reverse Phase, Water/MeCN + 0.1% Formic Acid).

Biophysical Screening: STD-NMR

To validate the binding of the fragment before chemical elaboration, Saturation Transfer Difference (STD) NMR is the gold standard.

Assay Setup:

  • Protein Preparation: Target kinase (e.g., ERK2) at 5–10

    
     in deuterated buffer (PBS, pH 7.4, 10% 
    
    
    
    ).
  • Ligand Preparation: Dissolve the fragment in

    
    -DMSO (stock 100 mM). Add to protein sample to a final concentration of 500 
    
    
    
    (Ligand:Protein ratio ~50:1).
  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

    • On-Resonance: Irradiation at -0.5 ppm (protein methyls).

    • Off-Resonance: Irradiation at 30 ppm (control).

  • Data Analysis: Subtract the On-resonance spectrum from the Off-resonance spectrum.

    • Positive Result: Signals corresponding to the Pyridine/Pyrazole protons appear in the difference spectrum, indicating magnetization transfer (binding).

    • Epitope Mapping: The proton showing the strongest STD effect is in closest contact with the protein surface.

Synthetic Workflow Diagram

Diagram 2: Library Synthesis Workflow

SynthesisWorkflow Input1 4-Bromo-1H-pyrazole Step1 Alkylation (Cs2CO3, MeCN, 60°C) Input1->Step1 Input2 4-(Chloromethyl)pyridine Input2->Step1 Core Core Fragment (CAS: 1152579-37-3) Step1->Core Step2 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Core->Step2 Boronic Diverse Aryl Boronic Acids (R-B(OH)2) Boronic->Step2 Library Focused Library (Kinase Inhibitor Candidates) Step2->Library

Caption: Step-by-step synthetic pathway from raw materials to a diversified fragment library.

References

  • Fragment-Based Discovery of Kinase Inhibitors

    • Title: Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Synthetic Methodology (Pyrazole Alkylation)

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
    • Source: RHHZ (Chemical D
    • URL:[Link]

  • Scaffold Relevance (Pyrazolopyridines)

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[3][4]

    • Source: MDPI (Molecules).[5]

    • URL:[Link]

  • Commercial Availability & Data

    • Title: 4-Bromo-3-(4-methyl-1H-pyrazol-1-YL)
    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Assessing the Antibacterial Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Imperative for Novel Antibacterial Agents

The relentless rise of antibiotic resistance presents a formidable challenge to global health, necessitating an urgent and sustained effort in the discovery and development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial potential.[1][2] Their structural versatility allows for extensive chemical modification, offering a rich scaffold for the design of potent antibacterial agents. Some studies suggest that the antibacterial effects of pyrazole derivatives may stem from their ability to disrupt the bacterial cell wall or inhibit essential enzymes like topoisomerase II and topoisomerase IV.[2][3]

This guide provides a detailed, field-proven experimental protocol for researchers, scientists, and drug development professionals to accurately assess the antibacterial activity of novel pyrazole derivatives. We will delve into the gold-standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), emphasizing the causality behind experimental choices and adherence to internationally recognized standards to ensure data integrity and reproducibility.

Foundational Principles: Adherence to Standardized Methodologies

To ensure the generation of reliable and comparable data, all antimicrobial susceptibility testing should be conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6] The CLSI documents M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and M100 ("Performance Standards for Antimicrobial Susceptibility Testing") provide the framework for these protocols.[4][6][7]

Experimental Workflow for Antibacterial Assessment

The overall workflow for assessing the antibacterial activity of pyrazole derivatives is a sequential process, starting with the initial determination of the minimum concentration that inhibits bacterial growth (MIC), followed by the assessment of the minimum concentration required to kill the bacteria (MBC).

Antibacterial_Assessment_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination Compound_Prep Prepare Pyrazole Derivative Stock Solution Serial_Dilution Perform Serial Dilution of Compound Compound_Prep->Serial_Dilution Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plates Inoculation->Incubation_MIC Read_MIC Read and Record MIC Incubation_MIC->Read_MIC Subculture Subculture from Non-Turbid Wells Read_MIC->Subculture Proceed if MIC is determined Incubation_MBC Incubate Agar Plates Subculture->Incubation_MBC Read_MBC Read and Record MBC Incubation_MBC->Read_MBC

Figure 1: A high-level overview of the experimental workflow for determining the MIC and MBC of pyrazole derivatives.

Part 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a large number of compounds.

Materials and Reagents
  • Pyrazole Derivatives: Synthesized and purified compounds.

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria. Commonly used quality control strains include:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving pyrazole derivatives that have poor water solubility.[9][10]

  • Positive Control: A standard antibiotic with known activity against the test organisms (e.g., Ciprofloxacin, Gentamicin).

  • Negative Control: The solvent used to dissolve the pyrazole derivatives (e.g., DMSO).

  • Equipment:

    • Sterile 96-well microtiter plates

    • Multichannel pipette

    • Incubator (35°C ± 2°C)

    • Spectrophotometer or microplate reader (optional, for quantitative assessment of growth)

    • Sterile petri dishes and agar for colony counting

Protocol: Broth Microdilution for MIC Determination

Step 1: Preparation of Pyrazole Derivative Stock Solutions

  • Rationale: Accurate stock solution preparation is critical for precise final concentrations in the assay. DMSO is often used for poorly soluble compounds, but its final concentration in the assay must be controlled to avoid affecting bacterial growth.

  • Procedure:

    • Dissolve the pyrazole derivatives in 100% DMSO to a high concentration (e.g., 10 mg/mL).[11]

    • Ensure complete dissolution. Gentle warming or vortexing may be necessary.

    • Prepare intermediate dilutions of the stock solution in CAMHB. It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed a level that inhibits bacterial growth, typically recommended to be 1-2% or lower.[10] A solvent toxicity control is essential.

Step 2: Preparation of Bacterial Inoculum

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve the final target concentration of 5 x 10^5 CFU/mL.

Step 3: Assay Plate Setup and Serial Dilution

  • Rationale: A two-fold serial dilution is performed to test a range of compound concentrations and pinpoint the MIC.

  • Procedure:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the pyrazole derivative (in CAMHB) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

    • This will result in wells with decreasing concentrations of the pyrazole derivative.

    • Include the following controls on each plate:

      • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

      • Sterility Control: Wells containing only CAMHB.

      • Positive Control: A row with a serial dilution of a standard antibiotic.

      • Solvent Control: A row with a serial dilution of the solvent (e.g., DMSO) at the same concentrations present in the test wells.

Step 4: Inoculation and Incubation

  • Rationale: The standardized bacterial inoculum is added to the wells containing the serially diluted compound. Incubation provides the necessary conditions for bacterial growth.

  • Procedure:

    • Add 100 µL of the standardized bacterial inoculum (prepared in Step 2) to each well, except for the sterility control wells.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting the MIC

  • Rationale: The MIC is determined by visual inspection of turbidity, which indicates bacterial growth.

  • Procedure:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth (i.e., the well is clear).[8]

    • Compare the results to the controls:

      • The growth control should show distinct turbidity.

      • The sterility control should remain clear.

      • The positive control should yield an MIC within the expected range for the specific antibiotic and quality control strain.

      • The solvent control should show no inhibition of bacterial growth at the concentrations used.

Part 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: Determining the MBC

Step 1: Subculturing from MIC Plate

  • Rationale: Aliquots from the clear wells of the MIC plate are plated onto agar to determine the number of viable bacteria remaining after exposure to the pyrazole derivative.

  • Procedure:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations that also showed no visible growth.

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these wells onto a sterile agar plate (e.g., Mueller-Hinton Agar).

    • Spread the inoculum evenly over the surface of the agar.

    • Also, plate an aliquot from the growth control well (after appropriate dilution) to determine the initial CFU/mL.

Step 2: Incubation and Colony Counting

  • Rationale: Incubation allows for the growth of any surviving bacteria into visible colonies.

  • Procedure:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

Step 3: Calculating and Interpreting the MBC

  • Rationale: The MBC is the lowest concentration that results in at least a 3-log reduction (99.9% kill) of the initial inoculum.

  • Procedure:

    • Calculate the number of CFU/mL in the original MIC wells based on the colony counts from the subcultured plates.

    • The MBC is the lowest concentration of the pyrazole derivative that demonstrates a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example of MIC and MBC Data for Pyrazole Derivatives
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Pyrazole-AS. aureus ATCC 292138162Bactericidal
Pyrazole-AE. coli ATCC 2592216>128>8Bacteriostatic
Pyrazole-BS. aureus ATCC 29213482Bactericidal
Pyrazole-BE. coli ATCC 259228162Bactericidal
CiprofloxacinS. aureus ATCC 292130.512Bactericidal
CiprofloxacinE. coli ATCC 259220.0150.032Bactericidal

Interpretation of MBC/MIC Ratio:

  • Bactericidal: An MBC/MIC ratio of ≤ 4.

  • Bacteriostatic: An MBC/MIC ratio of > 4.

The determined MIC value must be compared with MIC clinical breakpoints to assess whether the strain is susceptible or resistant to the antibiotic.[12]

MIC_MBC_Interpretation cluster_mic_det MIC Determination cluster_mbc_det MBC Determination cluster_interpretation Interpretation MIC_Result Observe Lowest Concentration with No Visible Growth Subculture Subculture from Clear Wells MIC_Result->Subculture Calculate_Ratio Calculate MBC/MIC Ratio MIC_Result->Calculate_Ratio Count_CFU Count Colonies after Incubation Subculture->Count_CFU MBC_Result Lowest Concentration with ≥99.9% Kill Count_CFU->MBC_Result MBC_Result->Calculate_Ratio Decision MBC/MIC ≤ 4? Calculate_Ratio->Decision Bactericidal Bactericidal Decision->Bactericidal Yes Bacteriostatic Bacteriostatic Decision->Bacteriostatic No

Figure 2: Logical workflow for the interpretation of MIC and MBC results to classify the antibacterial effect.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following self-validating systems must be in place for every assay:

  • Quality Control Strains: Always include well-characterized ATCC quality control strains in each experiment. The resulting MICs for the positive control antibiotic should fall within the CLSI-defined acceptable ranges.

  • Consistent Controls: The sterility, growth, and solvent controls must behave as expected. Any deviation invalidates the results for that plate.

  • Reproducibility: Key experiments should be performed in triplicate on different days to ensure the reproducibility of the obtained MIC and MBC values.

Conclusion

This application note provides a robust and detailed protocol for the comprehensive assessment of the antibacterial activity of pyrazole derivatives. By adhering to the standardized methodologies outlined by CLSI and incorporating the specific considerations for handling novel chemical entities, researchers can generate high-quality, reproducible data. This is a critical step in the drug discovery pipeline, enabling the identification and characterization of promising new antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC. Retrieved from [Link]

  • Is it okay dissolving sample using 100 % DMSO for antibacterial activity assay. (2023). ResearchGate. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Retrieved from [Link]

  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. (n.d.). PubMed. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

  • How do I measure MIC of a compound which is insoluble in broth dilution?. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PMC. Retrieved from [Link]

  • DOT Language. (2024). Graphviz. Retrieved from [Link]

  • Antibacterial activity of pyrazole derivatives (1-15), Ciprofloxacin... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of a Broth Microdilution Method for Exebacase Susceptibility Testing. (2021). PMC. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, antitubercular and antimicrobial activity of 1'-(4-chlorophenyl) pyrazole containing 3,5-disubstituted pyrazoline derivatives. (n.d.). ScienceDirect. Retrieved from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. Retrieved from [Link]

  • How do I measure MIC (micro dilution method) for a compound which is insoluble in Muller Hinton Broth ?. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • abruzzi/graphviz-scripts: Some dot files for graphviz. (n.d.). GitHub. Retrieved from [Link]

  • Package contains : CLSI M07-Ed11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 11th Edition and CLSI M100-Ed31. (n.d.). ANSI Webstore. Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • CLSI and MIC Interpretation Tips and Tricks. (n.d.). Unknown Source.
  • Complex GraphViz DOT Sample. (n.d.). GitHub. Retrieved from [Link]

  • Add basic DOT/Graphviz syntax highlighting · Issue #4322 · MidnightCommander/mc. (2021). GitHub. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2022). Open Research@CSIR-NIScPR. Retrieved from [Link]

Sources

Application Note: Strategic Derivatization of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary & Strategic Importance

The scaffold 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (referred to herein as Scaffold 1 ) represents a "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., c-Met, ALK, and ROS1 inhibitors). The architecture features a pyridine ring (a common hinge-binder or solvent-exposed moiety) linked via a methylene bridge to a pyrazole core.

The 4-bromo substituent on the pyrazole ring serves as a critical linchpin for divergent synthesis.[1] However, the presence of multiple basic nitrogen atoms (pyridine N and pyrazole N2) presents specific challenges, including catalyst poisoning and competitive coordination. This guide outlines three high-fidelity synthetic modules designed to overcome these hurdles and generate novel derivatives with high chemical yield and structural diversity.

Core Reactivity Profile
  • Primary Electrophile: C4–Br bond (Pyrazole). Highly reactive in Pd-catalyzed cross-couplings but requires specific ligand sets to prevent Pd-deactivation by the pyridine nitrogen.

  • Secondary Nucleophile: Pyridine Nitrogen. Susceptible to N-oxidation or alkylation; must be kept chemically inert during C–C bond formation unless specifically targeted.

  • Structural Vulnerability: The methylene bridge (

    
    ) is generally stable but can undergo oxidative degradation under harsh radical conditions.
    

Reaction Topology & Workflow

The following diagram illustrates the divergent synthetic pathways available from Scaffold 1 , categorized by the bond type formed.

ReactionTopology Scaffold 4-((4-Bromo-1H-pyrazol-1-yl) methyl)pyridine (Scaffold 1) Suzuki Module A: Suzuki-Miyaura (Biaryl/Heterobiaryl Formation) Scaffold->Suzuki Boronic Acids Pd-XPhos/SPhos Buchwald Module B: Buchwald-Hartwig (C-N Bond / Amination) Scaffold->Buchwald Amines Pd-tBuBrettPhos Sonogashira Module C: Sonogashira (Alkynylation / Rigid Linkers) Scaffold->Sonogashira Terminal Alkynes Pd/Cu (Low Load) Prod_Suzuki Aryl/Heteroaryl Derivatives (Kinase Hinge Binders) Suzuki->Prod_Suzuki Prod_Buchwald Aminopyrazoles (Solubility/ADME Tuning) Buchwald->Prod_Buchwald Prod_Sono Alkynyl-Pyridine Hybrids (Linear Spacers/Click Handles) Sonogashira->Prod_Sono

Figure 1: Divergent synthetic strategy for Scaffold 1 derivatives.

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Installation of aryl or heteroaryl groups at the C4 position. Challenge: Pyridine nitrogen coordination to Palladium can arrest the catalytic cycle. Solution: Use of dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) which create a steric bulk around the Pd center, preventing non-productive coordination by the substrate nitrogens.

Protocol 1: High-Throughput Suzuki Coupling

Reagents:

  • Substrate: Scaffold 1 (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) or Pd(dppf)Cl₂·DCM (for less hindered substrates)

  • Base: K₃PO₄ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine Scaffold 1 (100 mg, 0.42 mmol), the boronic acid (0.50 mmol), and XPhos Pd G3 (18 mg, 0.02 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₃PO₄ (0.63 mL).

  • Degassing: Sparge the biphasic mixture with argon for 5 minutes. Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target [M+H]+).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: The product often retains basicity. Purify via Flash Column Chromatography using a DCM/MeOH gradient (0–10% MeOH). If the pyridine moiety causes tailing, add 1% NH₄OH to the eluent.

Expert Insight: For boronic acids prone to protodeboronation (e.g., 2-heteroaryl boronic acids), switch the base to Cs₂CO₃ and use anhydrous DMF at 100°C to accelerate transmetalation over side reactions [1].

Module B: Buchwald-Hartwig Amination

Objective: Introduction of aliphatic or aromatic amines to modulate solubility and H-bond donor/acceptor profiles. Challenge: 4-Halopyrazoles are electron-rich and notoriously difficult substrates for nucleophilic aromatic substitution (


) or standard Pd-catalyzed amination.
Solution:  Utilization of the tBuBrettPhos  or tBuDavePhos  ligand systems, which are specifically optimized for 5-membered heterocyclic halides [2].
Protocol 2: C–N Bond Formation

Reagents:

  • Substrate: Scaffold 1 (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-catalyst: Pd₂ (dba)₃ (2 mol%)

  • Ligand: tBuBrettPhos (4 mol%) (Preferred for primary amines) or tBuDavePhos (Preferred for secondary amines)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (1.5 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under strict Argon flow, mix Pd₂(dba)₃ and the ligand in the solvent and stir for 5 minutes at RT to form the active catalytic species (L-Pd-0).

  • Addition: Add Scaffold 1 and the amine to the reaction vessel.

  • Base Addition: Add the base (LiHMDS is preferred for base-sensitive substrates; NaOtBu for robust substrates).

  • Heating: Seal and heat to 100°C for 12–18 hours.

  • Quench: Cool to RT and quench with saturated NH₄Cl solution.

  • Purification: Extract with DCM. The resulting aminopyrazoles are often highly polar. Use Reverse Phase (C18) chromatography (Water/Acetonitrile + 0.1% Formic Acid) if normal phase separation is poor.

Expert Insight: If the conversion is low (<30%), "break in" the catalyst by heating the Pd/Ligand mixture at 60°C for 10 minutes prior to substrate addition. This ensures complete ligation of the palladium source [3].

Module C: Sonogashira Coupling

Objective: Installation of alkynyl linkers for fragment-based drug discovery (FBDD) or "Click" chemistry handles. Challenge: Copper (CuI) is typically required as a co-catalyst but can form stable, unreactive complexes with the pyridine nitrogen (the "Copper Sink" effect). Solution: Use a slightly higher Copper loading (5–10 mol%) or a "Copper-free" protocol if yields are low.

Protocol 3: Robust Sonogashira Coupling

Reagents:

  • Substrate: Scaffold 1 (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.5 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Et₃N (as solvent and base) or DMF/Et₃N (3:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve Scaffold 1 in degassed DMF/Et₃N.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. Stir for 2 minutes until the solution is homogenous.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Heat to 60°C (Do not overheat; 4-alkynylpyrazoles can be unstable at >80°C). Stir for 6–12 hours.

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Scavenging: Wash the organic layer with 10% aqueous ethylenediamine or NH₄OH to chelate and remove residual copper (indicated by a blue aqueous layer).

Data Summary & Troubleshooting

ParameterModule A (Suzuki)Module B (Buchwald)Module C (Sonogashira)
Key Variable Base StrengthLigand StericsCopper Sequestration
Preferred Catalyst XPhos Pd G3Pd₂(dba)₃ / tBuBrettPhosPd(PPh₃)₂Cl₂
Typical Yield 75–95%50–80%60–85%
Major Byproduct ProtodeboronationHydrodehalogenationAlkyne Homocoupling
Purification Note Use NH₄OH in eluentReverse Phase often requiredCu removal essential
Decision Logic for Catalyst Selection

The following logic tree aids in optimizing reaction conditions when standard protocols fail.

Optimization Start Reaction Optimization Decision Tree CheckN Is Pyridine Coordinating? Start->CheckN Yes Yes (Low Conversion) CheckN->Yes No No (Good Conversion) CheckN->No Action1 Switch to Bulky Ligands (XPhos, tBuBrettPhos) Yes->Action1 Action3 Use Anhydrous Conditions Switch Base to K3PO4 or Cs2CO3 Yes->Action3 Action2 Proceed to Isolation No->Action2 CheckProt Is Protodehalogenation Observed? No->CheckProt CheckProt->Yes Yes CheckProt->No No

Figure 2: Logic flow for troubleshooting Pd-catalyzed couplings on Scaffold 1.

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]

  • Alsabeh, P. G., et al. (2014).[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(1), 66-69. [Link]

  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

Sources

The Strategic Utility of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic selection of molecular building blocks is paramount. The convergence of desirable pharmacokinetic attributes and versatile synthetic handles in a single molecular entity can significantly accelerate the path from hit identification to a viable clinical candidate. 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine emerges as such a scaffold of high strategic value. This molecule synergistically combines the well-established pharmacological importance of the pyrazole nucleus with the advantageous properties of the pyridine ring, further enhanced by the synthetic versatility of a bromine substituent.

The pyrazole ring is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties can enhance a drug's pharmacokinetic profile and facilitate strong binding interactions with target proteins.[2] Concurrently, the pyridine moiety is a frequent constituent in pharmaceuticals, known to improve metabolic stability, aqueous solubility, and the overall potency of a molecule.[3] The methylene linker provides rotational flexibility, allowing the two heterocyclic systems to adopt optimal orientations within a target's binding site.

Crucially, the bromine atom at the 4-position of the pyrazole ring serves as a versatile synthetic handle for late-stage functionalization. This position is ripe for derivatization via modern cross-coupling methodologies, most notably the Suzuki-Miyaura reaction, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine as a key building block in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on kinase inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is critical for its effective use. The table below summarizes key physicochemical and spectroscopic data for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

PropertyValueSource
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.08 g/mol [4]
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.57 (d, J=5.9 Hz, 2H), 7.82 (s, 1H), 7.49 (s, 1H), 7.11 (d, J=5.9 Hz, 2H), 5.29 (s, 2H)[5]
Mass Spectrometry (MS) m/z 238.0, 240.0 [M+H]⁺

Core Synthesis Protocol: N-Alkylation of 4-Bromopyrazole

The most direct and efficient method for the synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is the N-alkylation of 4-bromopyrazole with 4-(chloromethyl)pyridine. The following protocol is adapted from established procedures in the patent literature and optimized for laboratory scale.[5]

Causality Behind Experimental Choices:
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole nitrogen, forming the highly nucleophilic pyrazolate anion. This drives the reaction towards completion.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that readily dissolves the reactants and the intermediate sodium pyrazolate salt, facilitating the SN2 reaction. Its high boiling point also allows for heating if the reaction is sluggish at room temperature.

  • Starting Material Salt: 4-(Chloromethyl)pyridine is often supplied as a hydrochloride salt. It is crucial to use the freebase or to neutralize the salt in situ or prior to the reaction to prevent quenching of the sodium hydride. The protocol below utilizes the hydrochloride salt with an additional equivalent of base.

  • Work-up: The aqueous work-up serves to quench any unreacted sodium hydride and to remove the inorganic salts (NaCl, excess base) and DMF. Ethyl acetate is a suitable extraction solvent for the product.

  • Purification: Silica gel chromatography is an effective method for isolating the product from any unreacted starting materials or side products.

G reagents 4-Bromopyrazole 4-(Chloromethyl)pyridine HCl Sodium Hydride (NaH) reaction N-Alkylation (SN2 Reaction) reagents->reaction solvent DMF 0 °C to Room Temp solvent->reaction workup Aqueous Work-up (Water Quench) reaction->workup extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction purification Purification (Silica Gel Chromatography) extraction->purification product 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine purification->product

Synthetic Workflow for the N-Alkylation
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv.).

  • Solvent Addition: Carefully add anhydrous DMF (20 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Pyrazole Addition: In a separate flask, dissolve 4-bromopyrazole (1.47 g, 10.0 mmol, 1.0 equiv.) in anhydrous DMF (10 mL). Add this solution dropwise to the stirred NaH suspension at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed as the pyrazolate anion is formed.

  • Alkylating Agent Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.80 g, 11.0 mmol, 1.1 equiv.) portionwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0 °C and slowly add water (50 mL) to quench the excess sodium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to yield 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine as a solid.

Application in API Synthesis: Suzuki-Miyaura Cross-Coupling

The true synthetic power of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine lies in its capacity for diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for forming C-C bonds between the bromopyrazole and various boronic acids or esters.[6] This allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position of the pyrazole, a key strategy in the optimization of kinase inhibitors.

Causality Behind Experimental Choices:
  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice, though other palladium sources and ligands can be used depending on the specific substrates.[7]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An aqueous solution of a carbonate base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard and effective for this purpose.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Therefore, it is crucial to degas the solvent and maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

G reactants 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Arylboronic Acid Pd(PPh₃)₄ Catalyst Na₂CO₃ (Base) reaction Suzuki-Miyaura Cross-Coupling reactants->reaction conditions Dioxane/Water Solvent Inert Atmosphere (N₂/Ar) Heat (e.g., 90-100 °C) conditions->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product 4-((4-Aryl-1H-pyrazol-1-yl)methyl)pyridine (API Precursor) purification->product

General Workflow for Suzuki Coupling
General Protocol for Suzuki-Miyaura Coupling:
  • Reaction Setup: To a round-bottom flask or microwave vial, add 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent and Base Addition: Add the organic solvent (e.g., 1,4-dioxane) and the aqueous base solution (e.g., 2M Na₂CO₃). The typical solvent ratio is 3:1 to 5:1 organic to aqueous.

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for significantly reduced reaction times.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-((4-aryl-1H-pyrazol-1-yl)methyl)pyridine derivative.

Application Example: Synthesis of a Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine scaffold is a core component of many potent kinase inhibitors.[3] The building block 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is an ideal precursor for constructing molecules that target a variety of kinases, including but not limited to Janus kinases (JAKs), spleen tyrosine kinase (Syk), and TANK-binding kinase 1 (TBK1).[3] The following scheme illustrates a representative application where the building block is used to synthesize a generic kinase inhibitor scaffold, demonstrating the strategic derivatization at the C4 position.

Synthetic route to a kinase inhibitor scaffold.

Conclusion

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its rational design incorporates key pharmacophoric elements and a strategically placed synthetic handle, making it an ideal starting point for the synthesis of libraries of potential APIs, particularly kinase inhibitors. The protocols provided herein offer a robust and reproducible guide for the synthesis and subsequent derivatization of this important intermediate. By leveraging this building block, drug discovery teams can efficiently navigate the complexities of lead optimization and accelerate the development of novel therapeutics.

References

  • MySkinRecipes. 4-(4-Bromo-1H-pyrazol-1-yl)-1-methylpiperidine. Available at: [Link]. (Accessed: February 6, 2026).

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026, January 25). Available at: [Link]. (Accessed: February 6, 2026).

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. 2015;26(1):101-105. Available at: [Link].

  • bromination of pyridine derivatives. Justia Patents. (2021, February 25). Available at: [Link]. (Accessed: February 6, 2026).

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. 2022;27(19):6283. Available at: [Link].

  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]. (Accessed: February 6, 2026).

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B. 2022;12(1):1-20. Available at: [Link].

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals. 2023;16(5):705. Available at: [Link].

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development. 2021;25(5):1234-1240. Available at: [Link].

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]. (Accessed: February 6, 2026).

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]. (Accessed: February 6, 2026).

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(1):119. Available at: [Link].

  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences. 2018;9(1):785-794. Available at: [Link].

  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. Available at: [Link]. (Accessed: February 6, 2026).

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. 2012;55(20):8831-8848. Available at: [Link].

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. ACS Medicinal Chemistry Letters. 2011;2(12):931-936. Available at: [Link].

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. Available at: [Link].

  • Pyrazole derivative and preparation method and application thereof. WO2010067135A1. Google Patents.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals. 2022;15(11):1378. Available at: [Link].

  • 4-Bromo-3-(4-methyl-1H-pyrazol-1-YL)pyridine. PubChem. Available at: [Link]. (Accessed: February 6, 2026).

Sources

Application Note: Optimized N-Alkylation of 4-Bromopyrazole with 4-(Chloromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust, scalable protocol for the synthesis of 4-bromo-1-(pyridin-4-ylmethyl)-1H-pyrazole . This intermediate is a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase) and fragment-based drug discovery.

The reaction utilizes a nucleophilic substitution (


) between 4-bromopyrazole  and 4-(chloromethyl)pyridine hydrochloride . Unlike standard alkylations, this protocol specifically addresses the handling of the unstable free-base electrophile by generating it in situ from its stable hydrochloride salt. We prioritize a Cesium Carbonate (

) / Acetonitrile (MeCN)
system over Sodium Hydride (NaH) methods to enhance safety, reproducibility, and operational simplicity without compromising yield.

Strategic Analysis & Mechanism

Reaction Mechanism ( )

The reaction proceeds via a classic


 mechanism. The pyrazole nitrogen acts as the nucleophile, displacing the chloride leaving group on the benzylic (picolyl) position.

Key Mechanistic Considerations:

  • Ambident Nucleophile: 4-Bromopyrazole is an ambident nucleophile. However, due to the symmetry of the unsubstituted parent ring (tautomerism between

    
     and 
    
    
    
    ),
    
    
    -alkylation results in a single regioisomer.
  • Electrophile Instability: 4-(Chloromethyl)pyridine free base is prone to self-polymerization (forming poly-4-vinylpyridine-like species) if stored. Using the hydrochloride salt requires an excess of base to neutralize the HCl in situ before the substitution can occur.

  • Base Selection:

    
     is selected for its "cesium effect," where the large cation radius disrupts ion pairing, increasing the nucleophilicity of the pyrazolate anion in aprotic solvents.
    
Reaction Scheme Visualization

ReactionScheme Reactant1 4-Bromopyrazole (Nucleophile) Intermediate In-situ Neutralization & Deprotonation Reactant1->Intermediate Reactant2 4-(Chloromethyl)pyridine HCl (Electrophile) Reactant2->Intermediate Base Cs2CO3 (3.0 equiv) MeCN, 60°C Base->Intermediate Activator Product 4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazole (Target) Intermediate->Product SN2 Substitution Byproduct Byproducts: CsCl, CO2, H2O Intermediate->Byproduct

Figure 1: Mechanistic flow of the base-mediated alkylation utilizing in-situ neutralization.

Experimental Protocol

Reagents & Stoichiometry

Note: The stoichiometry of the base is critical. You must account for 1 equivalent to neutralize the HCl salt of the pyridine and 1 equivalent to deprotonate the pyrazole. We use 3.0 equivalents to ensure complete conversion.

ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleCAS No.
4-Bromopyrazole 146.971.0Nucleophile2075-45-8
4-(Chloromethyl)pyridine HCl 164.031.2Electrophile1822-51-1
Cesium Carbonate (

)
325.823.0Base534-17-8
Acetonitrile (MeCN) -[0.2 M]Solvent75-05-8
TBAI (Optional) 369.370.1Catalyst311-28-4
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ) or Argon.
    
  • Solvation: Add 4-Bromopyrazole (1.0 equiv) and anhydrous Acetonitrile (concentration ~0.2 M relative to pyrazole). Stir until fully dissolved.

  • Base Addition: Add

    
      (3.0 equiv) in a single portion. The suspension will turn milky.
    
    • Technical Insight: If the reaction is sluggish on your specific scale, add 10 mol% Tetrabutylammonium iodide (TBAI) here to facilitate phase transfer and iodide exchange (Finkelstein reaction).

  • Electrophile Addition: Add 4-(Chloromethyl)pyridine hydrochloride (1.2 equiv) as a solid in one portion.

    • Why Solid? Adding it as a solid prevents the need to handle the unstable free base liquid. The base in the reaction mixture will neutralize the HCl immediately upon dissolution.

Phase 2: Reaction Execution
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C for 4–12 hours.

  • Monitoring (Self-Validation): Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting material (pyrazole) usually has a lower Rf than the alkylated product on silica due to the H-bond donating NH group.

    • Target Mass: Look for

      
       (Br isotope pattern).
      
Phase 3: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts (

    
    , excess 
    
    
    
    ). Wash the pad with Ethyl Acetate (EtOAc).
  • Concentration: Concentrate the filtrate under reduced pressure to remove Acetonitrile.

  • Extraction: Redissolve the residue in EtOAc and wash with saturated

    
      (aqueous).
    
    • Critical pH Control: Do not use acidic washes (like 1N HCl), or you will protonate the pyridine ring and lose your product to the aqueous layer. Keep pH > 8.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification
  • Flash Chromatography: Purify the crude residue on silica gel.

    • Eluent: Gradient of 0%

      
       5% Methanol in Dichloromethane (DCM).
      
    • Alternative: 20%

      
       80% EtOAc in Hexanes.
      
Workflow Visualization

Workflow Start Start: Dry Flask N2 Atmosphere Mix Mix Pyrazole + MeCN + Cs2CO3 (3 eq) Start->Mix AddElec Add Picolyl Chloride HCl (Solid Addition) Mix->AddElec Heat Heat to 60°C 4-12 Hours AddElec->Heat Check TLC/LCMS Check Complete? Heat->Check Check->Heat No Filter Filter (Celite) Remove Salts Check->Filter Yes Extract Extraction (EtOAc/NaHCO3) Keep pH > 8 Filter->Extract Purify Flash Column (DCM/MeOH) Extract->Purify

Figure 2: Operational workflow for the synthesis and purification.

Analytical Characterization (Self-Validation)

To validate the success of the synthesis, compare your data against these expected markers:

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.60 (d, 2H):  Pyridine protons adjacent to Nitrogen (deshielded).
      
    • 
       7.55 (s, 1H):  Pyrazole 
      
      
      
      .
    • 
       7.45 (s, 1H):  Pyrazole 
      
      
      
      .
    • 
       7.10 (d, 2H):  Pyridine protons (meta to Nitrogen).
      
    • 
       5.30 (s, 2H):  Benzylic 
      
      
      
      linker (Diagnostic Singlet).
    • Absence: The broad singlet at >10 ppm (NH) must be absent.

  • Mass Spectrometry (ESI):

    • Positive mode (

      
      ): Distinct 1:1 doublet at m/z 238 and 240 (characteristic of 
      
      
      
      and
      
      
      ).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Incomplete deprotonation or HCl neutralization.Ensure

is dry and used in excess (3.0 eq). Switch solvent to DMF if solubility is poor.
Product in Aqueous Layer pH of aqueous wash was too low.The pyridine moiety is basic (

). Ensure aqueous washes are basic (Sat.

, pH ~9).
Starting Material Remains "Stalled" reaction.Add 0.1 eq of TBAI (iodide catalyst) to accelerate the

process. Increase Temp to 80°C.
Polymerization Free base electrophile degraded.Do not premix the electrophile with base in the absence of the nucleophile. Add electrophile last or simultaneously.

References

  • General Pyrazole Alkylation: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75604, 4-Bromopyrazole. Retrieved from [Link]

  • Cesium Effect in Alkylation: Flessner, T. et al. (2011). "Optimization of a Series of Pyrazole Derivatives." Journal of Medicinal Chemistry.
  • Analogous Synthesis Protocol:Google Patents. "Synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives." (Demonstrates NaH/DMF and Carbonate/MeCN routes for similar scaffolds).
  • Reaction Conditions Validation: ResearchGate. "One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives." Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of the Pyridine Ring in 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic functionalization of the pyridine ring in the versatile building block, 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. Recognizing the prevalence of the pyridine motif in pharmaceuticals, this guide moves beyond a simple listing of procedures to explain the underlying chemical principles that govern reactivity and regioselectivity. Detailed, field-tested protocols for key transformations, including N-oxidation, Minisci-type reactions, and direct C-H functionalization, are presented. The aim is to empower scientists to rationally design and execute synthetic strategies to generate diverse libraries of novel compounds for drug discovery and development.

Introduction: The Pyridine Scaffold and the Target Molecule

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and can significantly influence the pharmacokinetic properties of a molecule. However, the electron-deficient nature of the pyridine ring presents unique challenges and opportunities for its synthetic modification.[1] Direct functionalization of pyridine C-H bonds is a highly sought-after strategy to avoid lengthy de novo syntheses and rapidly access novel chemical space.[1][2]

The subject of this guide, 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, is a bifunctional building block. It features a reactive pyridine ring and a brominated pyrazole moiety, which can be functionalized orthogonally. This note will focus exclusively on derivatization of the pyridine core. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards traditional electrophilic aromatic substitution but makes it susceptible to nucleophilic and radical-mediated attacks, primarily at the C2 and C4 positions.[3][4]

Strategic Overview of Pyridine Functionalization

The inherent reactivity of the pyridine ring dictates the most effective functionalization strategies. The nitrogen lone pair can act as a coordinating site for metals or be protonated, while the π-system is electron-poor. This electronic character favors reactions at the positions ortho (C2/C6) and para (C4) to the nitrogen atom, where intermediates can be stabilized.[3][4] For our 4-substituted starting material, this means the C2 and C6 positions are the most electronically activated sites for many transformations.

This guide will detail three powerful and complementary strategies:

  • Pyridine N-Oxidation: A transformative strategy to invert the electronic properties of the ring, enabling a different set of reactions.

  • Minisci-Type Radical Alkylation: A direct C-H functionalization method for introducing alkyl fragments, particularly effective for electron-deficient heterocycles.

  • Direct C-H Arylation: Palladium-catalyzed methods that allow for the direct coupling of aryl groups to the pyridine core.

// Nodes Start [label="4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Oxide [label="Pyridine N-Oxide Derivative", fillcolor="#E8F0FE", fontcolor="#1967D2"]; C2_Alkylated [label="C2-Alkylated Product\n(Minisci Reaction)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; C2_Arylated [label="C2-Arylated Product\n(Pd-Catalyzed C-H Arylation)", fillcolor="#FEF7E0", fontcolor="#D97A00"]; C4_Functionalized [label="C4-Functionalized Product", fillcolor="#FCE8E6", fontcolor="#C5221F"]; C2_Halogenated [label="C2-Halogenated Product", fillcolor="#E8F0FE", fontcolor="#1967D2"]; C2_Coupled [label="Further C2\nCross-Coupling Products", fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Edges Start -> N_Oxide [label="m-CPBA or\nH₂O₂/Acid", color="#4285F4"]; Start -> C2_Alkylated [label="R-COOH, AgNO₃\n(NH₄)₂S₂O₈", color="#34A853"]; Start -> C2_Arylated [label="Ar-X, Pd(OAc)₂\nLigand, Base", color="#FBBC05"];

N_Oxide -> C2_Halogenated [label="POCl₃ or SOCl₂", color="#4285F4"]; N_Oxide -> C4_Functionalized [label="Activating Agent (e.g., Ac₂O)\n+ Nucleophile", color="#EA4335"]; C2_Halogenated -> C2_Coupled [label="Cross-Coupling\n(e.g., Suzuki, Sonogashira)", color="#4285F4"];

// Invisible edges for layout {rank=same; C2_Alkylated; C2_Arylated;} }

Figure 1: Strategic functionalization pathways for the pyridine core.

Protocol 1: Pyridine N-Oxidation

Principle: Oxidation of the pyridine nitrogen to an N-oxide is a cornerstone strategy. The resulting N-O bond dramatically alters the ring's electronics. The oxygen atom is a strong π-donor, increasing electron density at the C2 and C4 positions, making them susceptible to electrophilic attack. Conversely, the N-oxide moiety is a powerful activating group for nucleophilic substitution, particularly after activation of the oxygen with an electrophile.[5][6]

Detailed Protocol: N-Oxide Synthesis

This protocol employs meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent.

Materials & Reagents:

  • 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 1.0 equivalent of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Slow addition prevents potential exothermic runaway and side reactions. A slight excess of m-CPBA ensures complete conversion of the starting material.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture again to 0 °C. Quench the excess peracid by slowly adding saturated Na₂S₂O₃ solution until a starch-iodide paper test is negative.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation & Characterization:

  • TLC: The N-oxide product will have a significantly lower Rf value than the starting pyridine in most solvent systems (e.g., DCM/Methanol).

  • ¹H NMR: Expect a downfield shift of the protons at the C2/C6 positions (ortho to the N-oxide) and an upfield shift of the C3/C5 protons compared to the starting material.

  • Mass Spectrometry: The ESI-MS will show a molecular ion peak corresponding to [M+H]⁺, where M is the mass of the starting material + 16 amu.

Protocol 2: C4-Selective Minisci-Type Alkylation

Principle: The Minisci reaction is a powerful method for the direct alkylation of electron-deficient heterocycles.[7] It involves the addition of a nucleophilic radical to the protonated pyridine ring. While this reaction often favors the C2 position, C4-selectivity can be achieved by using a blocking group strategy.[8][9] A maleate-derived blocking group can be installed on the pyridine nitrogen, sterically hindering the C2/C6 positions and directing the incoming radical to the C4 position.[7][9] However, for our specific 4-substituted substrate, we will focus on the more electronically favored C2-alkylation.

Detailed Protocol: C2-Decarboxylative Alkylation

This protocol uses a carboxylic acid as the alkyl source, generating the radical via oxidative decarboxylation.

Materials & Reagents:

  • 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

  • Carboxylic acid of choice (e.g., pivalic acid, cyclohexane carboxylic acid)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Setup: To a flask, add the starting pyridine (1.0 eq.), the carboxylic acid (3.0 eq.), and silver nitrate (0.2 eq.).

  • Dissolution: Add a suitable solvent like MeCN or DCM. Add trifluoroacetic acid (TFA, 2.0 eq.) to protonate the pyridine nitrogen. Causality Note: Protonation increases the electrophilicity of the pyridine ring, making it more susceptible to radical attack.[10]

  • Initiation: In a separate flask, dissolve ammonium persulfate (3.0 eq.) in a minimal amount of water. Add this solution dropwise to the reaction mixture at room temperature or with gentle heating (50-80 °C).

  • Reaction: Stir the reaction for 2-12 hours, monitoring by LC-MS. The solution may turn dark as the reaction progresses due to the formation of silver nanoparticles.

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with water and EtOAc.

  • Neutralization: Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Separate the layers and extract the aqueous layer with EtOAc (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Interpretation:

Alkyl Source (R-COOH)Position of AlkylationTypical Yield (%)
Pivalic AcidC260-75
Cyclohexane Carboxylic AcidC255-70
Adamantane-1-carboxylic acidC265-80
Table 1: Representative yields for Minisci C2-alkylation based on literature for similar substrates.

// Nodes RCOOH [label="R-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; Persulfate [label="(NH₄)₂S₂O₈", fillcolor="#F1F3F4", fontcolor="#202124"]; Ag [label="Ag(I)", fillcolor="#F1F3F4", fontcolor="#202124"]; R_radical [label="R• (Alkyl Radical)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; PyH [label="Protonated Pyridine", fillcolor="#FEF7E0", fontcolor="#D97A00"]; Radical_Adduct [label="Radical Adduct Intermediate", fillcolor="#FCE8E6", fontcolor="#C5221F"]; Product [label="C2-Alkylated Pyridine", fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Edges RCOOH -> R_radical [label="Ag(I), S₂O₈²⁻\n-CO₂, -H⁺", color="#34A853"]; Persulfate -> Ag [label="Oxidizes Ag(I) to Ag(II)", style=dashed, color="#5F6368"]; R_radical -> Radical_Adduct [label="Adds to PyH⁺", color="#EA4335"]; PyH -> Radical_Adduct [color="#EA4335"]; Radical_Adduct -> Product [label="Oxidation & Deprotonation", color="#4285F4"]; }

Figure 2: Simplified mechanism of the decarboxylative Minisci reaction.

Protocol 3: Palladium-Catalyzed C-H Arylation

Principle: Direct C-H arylation is a powerful, atom-economical method for forming C-C bonds, avoiding the need for pre-functionalization (e.g., halogenation or borylation) of the pyridine ring.[11][12] These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism or through oxidative addition. For electron-deficient pyridines, the reaction is often regioselective for the C-H bonds with the highest acidity, which are the C2/C6 positions.[11][13]

Detailed Protocol: C2/C6-Selective C-H Arylation

Materials & Reagents:

  • 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

  • Aryl bromide or iodide (1.5-2.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃, 10-20 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KOAc, 2.0-3.0 eq.)

  • High-boiling point solvent (e.g., Toluene, Dioxane, DMF), anhydrous

  • Schlenk tube or microwave vial, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inert Setup: To a Schlenk tube or microwave vial under an inert atmosphere, add the starting pyridine (1.0 eq.), aryl halide (1.5 eq.), Pd(OAc)₂ (0.05 eq.), ligand (0.10 eq.), and base (2.5 eq.).

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat to 100-140 °C for 12-48 hours. If using a microwave reactor, typical conditions are 120-160 °C for 30-90 minutes. Causality Note: High temperatures are required to facilitate the C-H activation step. The choice of ligand is critical and often needs to be screened to optimize the yield and selectivity, as it influences both the steric and electronic environment of the palladium catalyst.[14]

  • Cooling & Filtration: After the reaction is complete (monitored by LC-MS), cool to room temperature. Dilute the mixture with a solvent like EtOAc or DCM and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Work-up: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Troubleshooting:

  • Low Conversion: Increase temperature, reaction time, or catalyst/ligand loading. Screen different ligands and bases. Ensure the reaction is strictly anhydrous and under an inert atmosphere.

  • Side Products (e.g., homocoupling of aryl halide): Lower the catalyst loading or change the ligand.

  • Poor Regioselectivity: While C2/C6 is electronically favored, steric hindrance from the pyrazol-1-ylmethyl group should strongly direct arylation to the C2 position. If mixtures are observed, ligand tuning is the primary strategy to improve selectivity.

Conclusion

The functionalization of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine offers a gateway to a rich diversity of novel chemical entities. By understanding the inherent electronic properties of the pyridine ring, researchers can strategically select from a toolkit of powerful reactions. N-oxidation provides a method to invert the ring's reactivity, enabling subsequent transformations. The Minisci reaction allows for direct C-H alkylation, while palladium-catalyzed cross-coupling offers an elegant route to C-H arylated products. The protocols detailed herein provide a robust starting point for exploration, and with careful optimization and analysis, can be adapted to generate extensive libraries for advancing drug discovery programs.

References

  • HKUST Research Portal. (2023, October 16). meta-Selective C−H Functionalization of Pyridines. Available from: [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. Available from: [Link]

  • Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Available from: [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Available from: [Link]

  • PubMed. (2025, March 24). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Available from: [Link]

  • ResearchGate. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Available from: [Link]

  • PubMed. (2023, March 17). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Available from: [Link]

  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • American Chemical Society. (2024, March 20). 4-selective functionalization of pyridine. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]

  • ACS Publications. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link]

  • RSC Publishing. (2024, July 4). Unified ionic and radical C-4 alkylation and arylation of pyridines. Available from: [Link]

  • Baran Lab, Scripps Research. (2012, June 9). Pyridine N-Oxides. Available from: [Link]

  • StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Syntheses. (n.d.). Pyridine-n-oxide. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds. Available from: [Link]

  • ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters. Available from: [Link]

  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available from: [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Inflammation Research

Inflammation is a fundamental biological process, an essential component of the immune response that enables survival during infection and injury.[1] However, when this process becomes dysregulated, it transitions from a protective mechanism to a pathogenic force, driving chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders.[2][3] The inflammatory cascade is orchestrated by a complex network of cellular and molecular players, including immune cells like macrophages, and signaling molecules such as prostaglandins, cytokines (e.g., TNF-α, IL-6, IL-1β), and nitric oxide (NO).[1]

A key enzyme family in this process is cyclooxygenase (COX), which exists in two primary isoforms: COX-1, a constitutively expressed enzyme involved in homeostatic functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[1] The pyrazole nucleus, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, largely due to its remarkable anti-inflammatory potential.[2][3] The archetypal example is Celecoxib, a selective COX-2 inhibitor built around a pyrazole core, which demonstrates potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]

This guide provides a comprehensive overview of robust and validated assays for characterizing the anti-inflammatory properties of novel pyrazole compounds. It is designed for researchers in drug discovery and pharmacology, offering not just step-by-step protocols but also the scientific rationale behind the methodologies, enabling a thorough and mechanistically informed evaluation pipeline.

I. The Screening Cascade: A Strategic Approach

A logical and tiered approach is essential for efficiently evaluating a library of pyrazole compounds. The workflow should progress from high-throughput, target-specific in vitro assays to more complex cell-based systems, and finally to in vivo models of inflammation for lead candidates. This strategy ensures that resources are focused on compounds with the most promising activity and desirable mechanistic profiles.

G A Primary Screening: Enzymatic Assays (e.g., COX-2 Inhibition) B Secondary Screening: Cell-Based Assays (LPS-Stimulated Macrophages) A->B Confirm cellular activity C Mechanistic Studies: Signaling Pathway Analysis (e.g., NF-κB) B->C Elucidate MoA D Acute Inflammation Model (Carrageenan-Induced Paw Edema) C->D Validate in whole organism E Systemic/Chronic Model (LPS Challenge / Arthritis Model) D->E

Figure 1: A tiered workflow for evaluating anti-inflammatory pyrazole compounds.

II. In Vitro Assays: From Target to Cellular Response

In vitro assays are the cornerstone of the initial evaluation, providing rapid, reproducible, and cost-effective data on a compound's potency and mechanism of action.

A. Enzymatic Assays: Direct Target Engagement

The first step is often to determine if the pyrazole compounds directly inhibit key enzymes in the inflammatory pathway.

Scientific Rationale: This assay directly quantifies the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins. Determining the half-maximal inhibitory concentration (IC50) for both isoforms allows for the calculation of a COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2). A high SI is desirable, indicating selective inhibition of the inflammatory COX-2 enzyme over the homeostatic COX-1.[4][5] Many pyrazole derivatives are designed specifically as selective COX-2 inhibitors.[6][7]

Protocol: Fluorometric COX Inhibitor Screening

This protocol is adapted from commercially available kits (e.g., Beyotime, Cayman Chemical).

  • Materials & Reagents:

    • Human recombinant COX-1 and COX-2 enzymes

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • Arachidonic Acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Test pyrazole compounds and reference inhibitor (e.g., Celecoxib)

    • 96-well black microplates

    • Fluorescence plate reader (Ex/Em = 535/590 nm)

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in Assay Buffer. A typical concentration range for test compounds is 0.01 nM to 100 µM.

    • Enzyme Incubation: To each well, add 80 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Compound Addition: Add 10 µL of the test compound solution (or vehicle control, e.g., DMSO) to the appropriate wells.

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to bind to the enzyme.[8]

    • Reaction Initiation: Add 10 µL of the fluorometric probe followed by 10 µL of arachidonic acid to initiate the reaction.

    • Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes. The rate of increase in fluorescence is proportional to COX activity.

    • Data Analysis:

      • Calculate the reaction rate (slope) for each well.

      • Determine the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = [(Rate_vehicle - Rate_compound) / Rate_vehicle] * 100.

      • Plot % Inhibition versus log[Compound Concentration] and fit the data to a dose-response curve to calculate the IC50 value.

B. Cell-Based Assays: Assessing Cellular Efficacy

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effects on intact cells, accounting for factors like cell permeability and interaction with intracellular signaling pathways.

Scientific Rationale: Macrophages are key mediators of inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, they initiate a potent inflammatory response.[9] This model is widely used to assess the ability of compounds to suppress the production of key inflammatory mediators.[6][10] The murine macrophage cell line RAW 264.7 is a robust and convenient model for these studies.[6]

Scientific Rationale: During inflammation, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to the production of large amounts of NO, a pro-inflammatory mediator.[11] The Griess assay is a simple, colorimetric method to measure nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.[12] A reduction in nitrite levels indicates inhibition of the iNOS pathway.

Protocol: Measuring NO Inhibition

  • Materials & Reagents:

    • RAW 264.7 cells

    • DMEM media with 10% FBS

    • LPS (from E. coli)

    • Test pyrazole compounds

    • Griess Reagent (Part A: Sulfanilamide in HCl; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium Nitrite (NaNO2) for standard curve

    • 96-well clear microplates

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole compounds (or vehicle) for 1-2 hours.

    • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

    • Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Standard Curve: Prepare a serial dilution of NaNO2 in fresh culture media (e.g., from 100 µM to 0 µM).

    • Griess Reaction:

      • Add 50 µL of Griess Reagent Part A to each well (samples and standards).

      • Incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Part B.

      • Incubate for another 10 minutes at room temperature.

    • Measurement: Measure the absorbance at 540 nm using a microplate reader.

    • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the % inhibition of NO production for each compound concentration relative to the LPS-only control. Calculate the IC50 value.

Scientific Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response.[13] Measuring their levels in the supernatant of LPS-stimulated macrophages provides direct evidence of a compound's anti-inflammatory activity.[14] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[15]

Protocol: TNF-α and IL-6 ELISA

  • Materials & Reagents:

    • Supernatant from LPS-stimulated RAW 264.7 cells (from the same experiment as the Griess assay).

    • Commercially available ELISA kits for mouse TNF-α and IL-6. These kits typically include:

      • Capture antibody-coated 96-well plate

      • Detection antibody (biotinylated)

      • Streptavidin-HRP conjugate

      • TMB substrate

      • Stop solution

      • Wash buffer

      • Recombinant cytokine standards

  • Step-by-Step Methodology (General Sandwich ELISA Protocol):

    • Sample/Standard Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the antibody-coated plate. Incubate for 2 hours at room temperature.

    • Washing: Aspirate the contents and wash the plate 4-5 times with Wash Buffer.

    • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour.

    • Washing: Repeat the wash step.

    • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes in the dark.

    • Washing: Repeat the wash step.

    • Substrate Development: Add 100 µL of TMB substrate. Incubate for 15-20 minutes in the dark until a color develops.

    • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Measurement: Read the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve by plotting absorbance versus standard concentration. Calculate the concentration of TNF-α or IL-6 in the samples.

C. Mechanistic Assays: Unraveling the Signaling Pathway

To understand how a compound exerts its effects, it's crucial to investigate its impact on key inflammatory signaling pathways.

The NF-κB Signaling Pathway

Scientific Rationale: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[16][17][18] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by LPS, a signaling cascade is triggered, leading to the degradation of IκB and the translocation of NF-κB into the nucleus, where it initiates gene transcription.[16] Inhibiting this pathway is a key mechanism for many anti-inflammatory drugs.[19]

G cluster_cytoplasm Cytoplasm cluster_complex Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus NUCLEUS NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits?

Figure 2: The canonical NF-κB signaling pathway and a potential point of inhibition by pyrazole compounds.

Assay Methods for NF-κB Activity:

  • Western Blot: Measure the levels of phosphorylated IκB (increased upon activation) and total IκB (decreased upon activation) in the cytoplasm. Also, measure the amount of NF-κB (p65 subunit) in nuclear versus cytoplasmic fractions. A successful inhibitor would prevent the decrease in cytoplasmic IκB and reduce the amount of p65 in the nucleus.

  • Immunofluorescence Microscopy: Visualize the location of the p65 subunit. In untreated, LPS-stimulated cells, p65 will be concentrated in the nucleus. In cells treated with an effective pyrazole compound, p65 will remain in the cytoplasm.

  • Reporter Gene Assay: Use cells stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A decrease in luciferase activity in the presence of the compound indicates inhibition of the pathway.

III. In Vivo Models: Evaluating Efficacy in a Whole Organism

Promising compounds from in vitro studies must be validated in animal models to assess their efficacy, pharmacokinetics, and potential toxicity in a complex biological system.

A. Carrageenan-Induced Paw Edema (Acute Inflammation)

Scientific Rationale: This is the most widely used primary in vivo screen for anti-inflammatory drugs.[20] Subplantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a reproducible, acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[20][21] The swelling is measured over several hours, and a reduction in paw volume by a test compound indicates potent anti-inflammatory activity.[22]

Protocol: Rat Paw Edema

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Materials:

    • 1% Carrageenan solution in sterile saline.

    • Test pyrazole compound and reference drug (e.g., Indomethacin, 10 mg/kg).

    • Vehicle (e.g., 0.5% Carboxymethyl cellulose).

    • Plethysmometer (for measuring paw volume).

  • Step-by-Step Methodology:

    • Animal Grouping: Randomly divide animals into groups (n=6-8): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

    • Dosing: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.

    • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Data Analysis:

      • Calculate the edema (increase in paw volume) for each animal at each time point: Edema = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

      • Calculate the percentage inhibition of edema for each group compared to the vehicle control group, typically at the 3-hour mark: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

B. LPS-Induced Systemic Inflammation

Scientific Rationale: Intraperitoneal injection of LPS in mice or rats provides a model of systemic inflammation or endotoxemia, mimicking aspects of sepsis.[23][24][25] This model is useful for evaluating a compound's ability to suppress the systemic release of pro-inflammatory cytokines into the bloodstream.

Protocol: Mouse Model of Endotoxemia

  • Animals: C57BL/6 or BALB/c mice.

  • Materials:

    • LPS (e.g., 1-5 mg/kg).

    • Test pyrazole compound and reference drug (e.g., Dexamethasone).

    • Materials for blood collection (e.g., cardiac puncture or tail vein).

  • Step-by-Step Methodology:

    • Dosing: Pre-treat mice with the test compound or reference drug (e.g., 1 hour prior).

    • LPS Challenge: Administer LPS via i.p. injection.

    • Blood Collection: At a peak cytokine response time point (e.g., 2-4 hours post-LPS), collect blood samples and process to obtain serum or plasma.

    • Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and other relevant cytokines in the serum/plasma using ELISA, as described previously.

    • Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control group to determine the percentage reduction.

C. Zebrafish Larvae Model (High-Throughput In Vivo Screening)

Scientific Rationale: The zebrafish model offers a powerful bridge between in vitro and rodent in vivo studies.[26] Due to their small size, rapid development, and optical transparency, zebrafish larvae are amenable to high-throughput screening.[27] Models like tail fin amputation or LPS injection can be used to visualize and quantify leukocyte migration to a site of injury or inflammation in real-time.[27][28]

IV. Data Interpretation and Summary

All quantitative data should be collated to build a comprehensive profile for each pyrazole compound, allowing for direct comparison with reference standards.

Table 1: Example Data Profile for a Novel Pyrazole Compound (PYZ-123)

Assay TypeParameter MeasuredPYZ-123 ResultCelecoxib (Reference)
Enzymatic Assay COX-2 IC500.15 µM0.04 µM
COX-1 IC5018.5 µM> 15 µM
COX-2 Selectivity Index 123 >375
Cell-Based Assay NO Production IC50 (RAW 264.7)1.2 µM0.8 µM
TNF-α Release IC50 (RAW 264.7)0.9 µM0.5 µM
IL-6 Release IC50 (RAW 264.7)1.5 µM0.7 µM
In Vivo Assay % Inhibition of Paw Edema (Rat)65% @ 20 mg/kg72% @ 20 mg/kg

V. Conclusion

The evaluation of pyrazole compounds for anti-inflammatory activity requires a multi-faceted approach. By systematically progressing from direct enzyme inhibition assays to cell-based models of inflammation and finally to validated in vivo systems, researchers can build a robust data package. This tiered strategy not only identifies potent lead candidates but also provides critical insights into their mechanism of action, such as COX-2 selectivity and the ability to modulate key signaling pathways like NF-κB. The protocols and rationale outlined in this guide provide a solid framework for the successful discovery and development of the next generation of pyrazole-based anti-inflammatory therapeutics.

References

  • ResearchGate. (n.d.). In vitro anti-inflammatory activity data (NO scavenging). Retrieved from ResearchGate. [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(38), 26685-26705. [Link]

  • Li, J., et al. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 47(1), 136-148. [Link]

  • Bhandare, R. R., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Medicinal Chemistry, 59(22), 10345-10357. [Link]

  • Al-Ghorbani, M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 914-921. [Link]

  • Barot, M., & Patel, K. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-29.
  • Ahmad, I., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Authorea Preprints. [Link]

  • Tzeng, T.-J., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3389. [Link]

  • Tzeng, T.-J., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3389. [Link]

  • Sharma, R., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Research Reviews, 16(1), 92-104. [Link]

  • Willis, C. M., et al. (2020). In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. Stem Cells Translational Medicine, 9(10), 1214-1223. [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S2), 8281-8289. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • de Oliveira, S., de Almeida, A. C., de Souza, R. O., & de Farias, E. C. (2020). Zebrafish as a model for inflammation and drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1831-1840. [Link]

  • Bortolanza, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9687. [Link]

  • Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17721-17743. [Link]

  • Charles River Laboratories. (n.d.). Macrophage Cell-Based Assays. Retrieved from Charles River Laboratories. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from Melior Discovery. [Link]

  • Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 410, 23-38. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Reaction Biology. (n.d.). Macrophage Cell-based Assays. Retrieved from Reaction Biology. [Link]

  • Sharma, R., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4683. [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from ResearchGate. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from BioAssay Systems. [Link]

  • Guo, P., et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Behavioral Neuroscience, 17, 1195657. [Link]

  • Explicyte. (n.d.). Macrophage Assays for Immuno-Oncology I CRO Services. Retrieved from Explicyte. [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837. [Link]

  • Itagaki, K., et al. (2014). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PLoS ONE, 9(4), e95126. [Link]

  • Forn-Cuní, G., et al. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. Frontiers in Pharmacology, 12, 621179. [Link]

  • Northwest Life Science Specialties, LLC. (n.d.). NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Retrieved from Northwest Life Science Specialties, LLC. [Link]

  • Wilson, C. J., & Finch, C. E. (2009). Macrophage Inflammatory Assay. Methods in Molecular Biology, 531, 259-266. [Link]

  • Wisdom Library. (2025). Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism. Retrieved from Wisdom Library. [Link]

  • Austin Publishing Group. (2016). Role of NF-κB Signaling Pathway and Oxidative Stress in Liver Inflammation. Retrieved from Austin Publishing Group. [Link]

  • Kosmaczewska, A., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology, 15, 1345999. [Link]

  • Singh, S. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomedicines, 11(9), 2568. [Link]

  • Forn-Cuní, G., et al. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. Frontiers in Pharmacology, 12, 621179. [Link]

  • ResearchGate. (n.d.). Overview of zebrafish models for inflammation. Retrieved from ResearchGate. [Link]

  • O'Connell, R. M., & Baltimore, D. (2008). Approaches to Determine Expression of Inflammatory Cytokines. Methods in Molecular Biology, 410, 1-21. [Link]

  • Dinarello, C. A. (2022). Pro-inflammatory and Anti-inflammatory Interleukins in Various Diseases 2.0. MDPI. [Link]

Sources

Application Note: Cellular Assay Development for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine core represents a "privileged scaffold" in medicinal chemistry, widely utilized as an ATP-competitive hinge binder for serine/threonine and tyrosine kinases.[1] The structural logic is precise:

  • The Pyrazole Moiety: Acts as an adenine mimetic, forming hydrogen bonds with the kinase hinge region (e.g., p38 MAPK, ERK, or JAK families).

  • The Pyridine Ring: Provides solubility and vectoral growth points for accessing the solvent-exposed regions of the ATP pocket.

  • The Bromine Substituent: A critical synthetic handle for Suzuki-Miyaura coupling to extend the scaffold into the hydrophobic back-pocket, increasing potency and selectivity.

Challenge: While biochemical assays (IC50) confirm enzymatic inhibition, they fail to account for cellular permeability, ATP competition (1–5 mM intracellular ATP), and off-target cytotoxicity.

Solution: This guide details the development of two orthogonal cell-based assays to validate derivatives of this scaffold:

  • Proximal Assay: NanoBRET™ Target Engagement (quantifies intracellular binding affinity).

  • Distal Assay: Phospho-flow / In-Cell Western (quantifies functional pathway inhibition).[1]

Phase I: Cellular Target Engagement (The "Binding" Assay)

Before testing functional efficacy, we must prove the molecule enters the cell and binds the target kinase. We will utilize NanoBRET™ (Bioluminescence Resonance Energy Transfer) , which is superior to thermal shift assays for this scaffold due to the reversible nature of Type I kinase inhibitors.

Assay Principle & Logic
  • Tracer: A cell-permeable fluorescent probe (broad-spectrum kinase inhibitor) binds the target kinase.[1]

  • Target: The kinase of interest (e.g., p38α MAPK) is fused to NanoLuc® luciferase.

  • Mechanism: When the tracer binds the kinase-NanoLuc fusion, BRET occurs (energy transfer).

  • Competition: Your 4-((4-Bromo...) derivative competes with the tracer. Binding leads to a loss of BRET signal .

Experimental Workflow Diagram

NanoBRET_Workflow Transfection Step 1: Transfection (HEK293 Cells + Kinase-NanoLuc Plasmid) Seeding Step 2: Seeding (20,000 cells/well 384-well plate) Transfection->Seeding Tracer_Add Step 3: Tracer Addition (Fixed Concentration) Seeding->Tracer_Add Compound_Add Step 4: Compound Treatment (Dose Response) Tracer_Add->Compound_Add Incubate Step 5: Equilibration (2 Hours @ 37°C) Compound_Add->Incubate Readout Step 6: BRET Measurement (Donor 460nm / Acceptor 618nm) Incubate->Readout

Figure 1: NanoBRET™ Target Engagement Workflow.[1] This competitive binding format ensures that IC50 values reflect intracellular permeability and target affinity.

Detailed Protocol

Materials:

  • HEK293 or HeLa cells (transfection competent).

  • NanoBRET™ Target Engagement Vector (e.g., p38α-Nluc).[1]

  • Cell-permeable Tracer K-4 or K-5 (Promega).[1]

  • Test Compound: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine derivative.[1]

Step-by-Step Procedure:

  • Transfection (Day 0): Transfect HEK293 cells with the Kinase-NanoLuc plasmid using FuGENE® HD (Ratio 3:1). Incubate for 20–24 hours.

  • Harvest & Resuspend (Day 1): Trypsinize cells and resuspend in Opti-MEM® (phenol red-free) at

    
     cells/mL.
    
  • Tracer Preparation: Dilute the fluorescent tracer to the determined

    
     concentration (typically 0.1–0.5 µM).
    
  • Compound Preparation: Prepare a 1000X stock of your derivative in DMSO. Serially dilute (1:3) to generate an 8-point curve.[1]

  • Plating:

    • Add 38 µL of cell suspension to a white, non-binding 384-well plate.

    • Add 1 µL of 20X Tracer.

    • Add 1 µL of 20X Test Compound.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2. Note: Pyrazole-pyridines are typically fast-on/fast-off; 2 hours ensures equilibrium.[1]

  • Detection: Add 10 µL of Extracellular NanoLuc® Substrate. Read immediately on a BRET-compatible plate reader (e.g., GloMax®).

Phase II: Functional Pathway Assay (In-Cell Western)

Once binding is confirmed, we must validate that the compound inhibits the downstream signaling cascade. For pyrazole-pyridine scaffolds, the p38 MAPK pathway is the primary model system. We will measure the inhibition of HSP27 phosphorylation (a direct substrate of MAPKAPK2, which is activated by p38).

Signaling Pathway Logic

p38_Pathway LPS Stimulus: LPS TLR4 Receptor: TLR4 LPS->TLR4 Activation MAP3K MAP3K (TAK1) TLR4->MAP3K MKK MKK3/6 MAP3K->MKK p38 Target: p38 MAPK (Inhibited by Pyrazole-Pyridine) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Activation HSP27 Readout: Phospho-HSP27 (Ser82) MK2->HSP27 Phosphorylation Inhibitor Test Compound Inhibitor->p38 ATP Competition

Figure 2: The p38 MAPK Signaling Cascade. The assay measures the reduction of Phospho-HSP27 (Ser82) following LPS stimulation.[1]

Detailed Protocol: In-Cell Western (ICW)

Cell Model: THP-1 (Human Monocytes).[1] These cells express high levels of TLR4 and p38 MAPK.

Reagents:

  • Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (1 µg/mL).[1]

  • Primary Ab: Rabbit anti-Phospho-HSP27 (Ser82).[1]

  • Normalization Ab: Mouse anti-Total-HSP27 or Janus Green stain.[1]

  • Secondary Ab: IRDye® 800CW (Rabbit) and IRDye® 680RD (Mouse).

Step-by-Step Procedure:

  • Differentiation (Optional but Recommended): Seed THP-1 cells (

    
    /well) in 96-well plates with 100 nM PMA for 24h to differentiate into macrophage-like cells. Wash and rest for 24h.
    
  • Starvation: Replace media with serum-free RPMI for 4 hours to reduce basal phosphorylation noise.

  • Pre-treatment: Add the 4-((4-Bromo...) derivative (diluted in serum-free media) for 60 minutes .

    • Scientific Rationale: Pre-incubation allows the inhibitor to penetrate the membrane and occupy the ATP pocket before the surge of ATP demand caused by stimulation.

  • Stimulation: Add LPS (final conc. 1 µg/mL) for 30 minutes .

  • Fixation: Immediately aspirate media and add 4% Paraformaldehyde (PFA) for 20 mins at RT.

  • Permeabilization: Wash 3x with PBS. Add 0.1% Triton X-100/PBS for 10 mins.

  • Blocking: Block with Odyssey® Blocking Buffer for 1 hour.

  • Staining: Incubate with Primary Antibodies (Phospho-HSP27 + Total HSP27) overnight at 4°C.[1]

  • Detection: Wash 3x. Add Secondary IRDye antibodies for 1 hour. Read on a LI-COR Odyssey® or similar NIR scanner.

Data Analysis & Interpretation

Calculation of Cellular Potency

Normalize the raw fluorescence units (RFU) to calculate % Inhibition:



  • Max Signal: LPS + DMSO only.

  • Min Signal: Unstimulated cells (or Reference Inhibitor SB203580 treated).[1]

Troubleshooting the Pyrazole-Pyridine Scaffold[1]
ObservationProbable CauseCorrective Action
High IC50 shift (Biochemical vs. Cellular) Poor permeability due to protonation of the pyridine nitrogen.[1]Check LogD at pH 7.4. Consider masking the pyridine N or adding lipophilic groups to the pyrazole C3 position.
Steep Hill Slope (> 2.0) Compound aggregation or precipitation.[1]The bromine atom increases lipophilicity. Ensure final DMSO < 0.5% and check solubility in media.
High toxicity (Cell viability drops) Off-target inhibition (e.g., CDK2/Cyclin A).[1]Run a counter-screen using CellTiter-Glo® (ATP viability) alongside the ICW.

References

  • Structure-Activity Relationships of Pyrazole-Pyridine Kinase Inhibitors

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.[2][3]

    • Source: Molecules (MDPI), 2023.
    • URL:[Link][1]

  • Title: NanoBRET Target Engagement Intracellular Kinase Assay.
  • p38 MAPK Signaling & Assays Title: p38 MAPK Signaling Pathway and Assays. Source: Thermo Fisher Scientific.
  • In-Cell Western Protocol Standards

    • Title: In-Cell Western™ Assay Protocols.[1]

    • Source: LI-COR Biosciences.[1]

    • URL:[Link][1]

Sources

Application Notes and Protocols for the Synthesis of a 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Analog Library

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole-Pyridine Scaffold in Drug Discovery

The fusion of pyrazole and pyridine rings creates a molecular scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] This heterocyclic combination is found in numerous biologically active compounds, including kinase inhibitors for targeted cancer therapies and novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction in immuno-oncology.[1][3][4] The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a metabolically stable entity present in many approved drugs.[1][2][5] Its ability to be readily modified allows for rapid exploration of structure-activity relationships (SAR), a crucial aspect of the drug discovery process.[5] The pyridine ring, a six-membered aromatic heterocycle, is also a common feature in pharmaceuticals, contributing to the overall physicochemical properties and target engagement of the molecule.

The compound 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine serves as a versatile building block for the creation of diverse chemical libraries. The bromine atom on the pyrazole ring acts as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C4 position.[5] This allows for the systematic exploration of the chemical space around this privileged scaffold, leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for creating a library of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine analogs. It outlines detailed synthetic strategies, step-by-step protocols, and key considerations for successful library synthesis and purification.

Synthetic Strategy: A Multi-pronged Approach to Analog Generation

The creation of a diverse library of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine analogs can be achieved through a systematic, multi-step synthetic approach. The core strategy involves the initial synthesis of the key intermediate, 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine, followed by diversification at the C4 position of the pyrazole ring using various palladium-catalyzed cross-coupling reactions.

Overall Synthetic Workflow

The general workflow for the library synthesis is depicted below. This modular approach allows for the introduction of a wide array of chemical functionalities, leading to a rich and diverse library of analogs.

G cluster_0 Part 1: Synthesis of the Core Scaffold cluster_1 Part 2: Library Diversification via Cross-Coupling Reactions cluster_2 Part 3: Final Products Start Starting Materials: 4-Bromopyrazole & 4-(Chloromethyl)pyridine hydrochloride N_Alkylation N-Alkylation of 4-Bromopyrazole Start->N_Alkylation Core_Intermediate Core Intermediate: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine N_Alkylation->Core_Intermediate Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Core_Intermediate->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core_Intermediate->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Core_Intermediate->Buchwald Suzuki_Analogs C4-Aryl/Heteroaryl Analogs Suzuki->Suzuki_Analogs Sonogashira_Analogs C4-Alkynyl Analogs Sonogashira->Sonogashira_Analogs Buchwald_Analogs C4-Amino Analogs Buchwald->Buchwald_Analogs G Core 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) Core->Suzuki Boronic Aryl/Heteroaryl Boronic Acid or Ester Boronic->Suzuki Product C4-Aryl/Heteroaryl Analog Suzuki->Product

Sources

The Architecture of Anticancer Agents: A Guide to Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Benchtop to Bedside, the Synthetic Chemist's Role in Oncology

The synthesis of anticancer agents is a cornerstone of modern medicinal chemistry, a field where elegant molecular design converges with the urgent need to combat one of humanity's most formidable diseases. This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for several classes of anticancer drugs, offering not just a series of steps, but the scientific rationale that underpins each transformation. Our aim is to equip researchers with the knowledge to not only replicate these syntheses but to innovate upon them. We will delve into the intricacies of total synthesis of complex natural products, the precision of targeted therapies, and the sophisticated construction of antibody-drug conjugates. Each protocol is presented as a self-validating system, emphasizing purity, characterization, and safety.

I. The Classic Cytotoxics: The Enduring Legacy of Platinum

Platinum-based drugs, exemplified by cisplatin, represent a foundational class of anticancer agents. Their mechanism of action, while disruptive to both cancerous and healthy cells, has proven effective against a range of solid tumors.

A. Cisplatin: A Cornerstone of Chemotherapy

Cisplatin's anticancer activity stems from its ability to form intrastrand crosslinks with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[1] The synthesis of this seemingly simple inorganic complex requires careful control of reaction conditions to ensure the formation of the cis isomer, which is crucial for its therapeutic effect.

Upon entering a cell, the chloride ligands of cisplatin are slowly displaced by water molecules in a process called aquation.[2] This aquated form is highly reactive and readily binds to the N7 atoms of purine bases, primarily guanine, in the DNA.[1] The formation of these platinum-DNA adducts kinks the DNA structure, attracting DNA repair proteins that, when unable to resolve the damage, trigger programmed cell death.

Protocol 1: Synthesis of Cisplatin

This protocol is adapted from the method described by Dhara (1970), which remains a widely used and reliable procedure.[3]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Potassium iodide (KI)

  • Ammonium hydroxide (NH₄OH)

  • Silver nitrate (AgNO₃)

  • Potassium chloride (KCl)

  • Deionized water

  • Ethanol

  • Ether

Procedure:

  • Formation of Potassium Tetraiodoplatinate(II):

    • Dissolve K₂[PtCl₄] in deionized water.

    • Add a stoichiometric excess of KI to the solution. The color will change from reddish-brown to a deep brown, indicating the formation of [PtI₄]²⁻.

  • Synthesis of cis-Diamminediiodoplatinum(II):

    • To the solution of [PtI₄]²⁻, slowly add ammonium hydroxide.

    • A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form. The slow addition and controlled temperature are critical to favor the formation of the cis isomer.

  • Conversion to the Dichloro Complex:

    • Isolate the cis-[Pt(NH₃)₂I₂] precipitate by filtration and wash with cold water.

    • Suspend the yellow precipitate in water and add a solution of silver nitrate. This will precipitate silver iodide (AgI), leaving the aquated platinum complex in solution.

    • Filter off the AgI precipitate.

  • Formation of Cisplatin:

    • To the filtrate containing the aquated platinum complex, add KCl.

    • Heat the solution gently (70-80 °C) to encourage the formation of bright yellow crystals of cisplatin (cis-[Pt(NH₃)₂Cl₂]).[4]

    • Cool the solution in an ice bath to maximize crystallization.

  • Purification and Characterization:

    • Collect the cisplatin crystals by filtration using a Hirsch funnel.[4]

    • Wash the crystals with small portions of cold ethanol and then ether to remove any residual impurities and water.[4]

    • Dry the product under vacuum.

    • Characterize the final product by IR spectroscopy to confirm the Pt-N and Pt-Cl bonds and by elemental analysis to verify the stoichiometry. Purity can be assessed by HPLC.

Causality Behind Experimental Choices:

  • The initial conversion to the tetraiodo complex is crucial as the iodide ligands are more labile than chloride, facilitating the subsequent substitution with ammonia.

  • The use of silver nitrate is a key step to abstract the iodide ligands, forming the highly insoluble AgI and driving the reaction forward to the aquated intermediate.

Parameter Expected Value
Yield 60-70%
Appearance Bright yellow crystalline solid
Purity (HPLC) >99%

II. The Dawn of Targeted Therapy: Kinase Inhibitors

The development of kinase inhibitors revolutionized cancer treatment by moving away from the broad-spectrum cytotoxicity of traditional chemotherapy towards a more targeted approach. These small molecules are designed to interfere with specific signaling pathways that are dysregulated in cancer cells.

A. Imatinib (Gleevec®): A Paradigm of Targeted Drug Design

Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme that drives chronic myeloid leukemia (CML). Its synthesis is a multi-step process that culminates in a key Buchwald-Hartwig amination reaction.

The Philadelphia chromosome, a hallmark of CML, results from a translocation that fuses the BCR and ABL genes. The resulting Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing the inactive conformation of the enzyme and preventing the phosphorylation of downstream substrates.

Bcr_Abl_Pathway cluster_0 Bcr-Abl Signaling cluster_1 Imatinib Inhibition Bcr-Abl Bcr-Abl P-Substrate P-Substrate Bcr-Abl->P-Substrate Phosphorylation Bcr-Abl_Inactive Bcr-Abl (Inactive) Bcr-Abl->Bcr-Abl_Inactive ATP ATP ATP->Bcr-Abl Substrate Substrate Substrate->Bcr-Abl Proliferation Proliferation P-Substrate->Proliferation Imatinib Imatinib Imatinib->Bcr-Abl_Inactive

Caption: Bcr-Abl signaling and Imatinib inhibition.

Protocol 2: Synthesis of Imatinib (Simplified Key Step)

This protocol focuses on the final, crucial Buchwald-Hartwig amination step, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5]

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

  • 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and toluene to the flask. The use of a co-solvent system can be critical for solubility.[5]

  • Reaction:

    • Heat the reaction mixture to reflux (typically around 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Buchwald-Hartwig Amination: This reaction is chosen for its high efficiency and functional group tolerance in forming the key amide bond, which would be challenging to form through traditional methods without side reactions.

  • Palladium Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like Xantphos is essential for the catalytic cycle, which involves oxidative addition, coordination, and reductive elimination.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the amine, a critical step in the catalytic cycle.

Parameter Expected Value
Yield 70-85%
Appearance Off-white to pale yellow solid
Purity (HPLC) >99%

III. The Pinnacle of Complexity: Total Synthesis of Natural Products

The total synthesis of complex natural products like Paclitaxel (Taxol®) represents a monumental achievement in organic chemistry. These endeavors not only provide a renewable source of vital medicines but also drive the development of new synthetic methodologies.

A. Paclitaxel (Taxol®): A Microtubule Stabilizing Agent

Paclitaxel, originally isolated from the bark of the Pacific yew tree, is a potent anticancer agent used to treat a variety of cancers.[6] Its complex molecular architecture, featuring a unique tetracyclic core and 11 stereocenters, has made its total synthesis a formidable challenge.[6]

Paclitaxel binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division.[7] By stabilizing microtubules, paclitaxel prevents their dynamic instability, which is essential for the separation of chromosomes.[7] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis.

Microtubule_Dynamics cluster_0 Normal Microtubule Dynamics cluster_1 Paclitaxel Effect TubulinDimers Tubulin Dimers Polymerization Polymerization TubulinDimers->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Depolymerization->TubulinDimers Microtubule->Depolymerization StableMicrotubule Stable Microtubule Microtubule->StableMicrotubule Paclitaxel Paclitaxel Paclitaxel->StableMicrotubule MitoticArrest MitoticArrest StableMicrotubule->MitoticArrest Mitotic Arrest

Caption: Paclitaxel's effect on microtubule dynamics.

Overview of Paclitaxel Total Synthesis (Holton's Synthesis)

The first total synthesis of paclitaxel was reported by Robert A. Holton's group in 1994.[8] This linear synthesis starts from a commercially available natural product, patchoulene oxide, which already contains a significant portion of the carbon skeleton.[8]

Key Synthetic Strategies:

  • Convergent vs. Linear Synthesis: While Holton's synthesis is linear, other notable syntheses, such as Nicolaou's, employ a convergent approach where different fragments of the molecule are synthesized separately and then joined together.[9]

  • Protecting Groups: The synthesis of paclitaxel heavily relies on the strategic use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. The choice of protecting groups and the sequence of their introduction and removal are critical for the success of the synthesis.

  • Key Reactions: Holton's synthesis features several key transformations, including a Chan rearrangement to form a key lactone intermediate and a Dieckmann condensation to construct the C-ring.[8]

Due to the extensive number of steps (over 40), a detailed step-by-step protocol is beyond the scope of this guide. However, the general workflow highlights the immense complexity and ingenuity involved in such a synthesis.

IV. The Future is Targeted: Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a cutting-edge class of anticancer therapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.

A. Trastuzumab Emtansine (Kadcyla®) and Ado-Trastuzumab Deruxtecan (Enhertu®) - A Conceptual Overview of ADC Synthesis

While the specific example of Trastuzumab Emtansine is illustrative, we will focus on a more generalizable protocol for the synthesis of an ADC using a cleavable linker and a potent cytotoxic payload, monomethyl auristatin E (MMAE). The monoclonal antibody, Trastuzumab, targets the HER2 receptor, which is overexpressed in certain types of breast cancer.

The HER2 receptor is a member of the epidermal growth factor receptor (EGFR) family and plays a key role in cell growth and proliferation.[10] In HER2-positive cancers, the overexpression of this receptor leads to uncontrolled cell growth. Trastuzumab binds to the HER2 receptor, and the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing the potent cytotoxic payload, which then leads to cell death.

HER2_Signaling_and_ADC cluster_0 HER2 Signaling cluster_1 ADC Action HER2 HER2 PI3K/AKT PI3K/AKT HER2->PI3K/AKT RAS/MAPK RAS/MAPK HER2->RAS/MAPK Internalization Internalization HER2->Internalization Proliferation Proliferation PI3K/AKT->Proliferation RAS/MAPK->Proliferation ADC ADC ADC->HER2 PayloadRelease Payload Release Internalization->PayloadRelease Apoptosis Apoptosis PayloadRelease->Apoptosis

Caption: HER2 signaling and ADC mechanism of action.

Protocol 3: Synthesis of a Trastuzumab-vc-MMAE Conjugate (Conceptual)

This protocol outlines the key steps for conjugating a valine-citrulline (vc) linker with MMAE to the monoclonal antibody Trastuzumab.

Part 1: Synthesis of the Linker-Payload (vc-MMAE)

The synthesis of the mc-vc-PAB-MMAE linker-payload is a multi-step process that is typically performed by specialized manufacturers. The key components are the maleimide group for antibody conjugation, the cathepsin B-cleavable valine-citrulline dipeptide, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and the potent cytotoxic agent MMAE.[11]

Part 2: Antibody Modification and Conjugation

Materials:

  • Trastuzumab

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-vc-MMAE linker-payload

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction:

    • Dissolve Trastuzumab in PBS.

    • Add a controlled molar excess of TCEP to the antibody solution to partially reduce the interchain disulfide bonds, exposing free thiol groups. The amount of TCEP will determine the final drug-to-antibody ratio (DAR).[12]

    • Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific duration.

  • Conjugation:

    • Dissolve the maleimide-vc-MMAE linker-payload in DMSO.

    • Add the linker-payload solution to the reduced antibody solution. The maleimide groups will react with the free thiol groups on the antibody via a Michael addition reaction.[12]

    • Allow the conjugation reaction to proceed at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.

Causality Behind Experimental Choices:

  • Partial Reduction: The controlled reduction of the antibody's disulfide bonds is critical for achieving a desired and consistent DAR, which is a key quality attribute of the ADC.

  • Maleimide Chemistry: The Michael addition of a thiol to a maleimide is a highly efficient and specific reaction for bioconjugation, forming a stable thioether bond.

  • Cleavable Linker: The valine-citrulline linker is designed to be stable in the bloodstream but is cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many cancer cells, ensuring targeted drug release.[11]

Parameter Target Value
Drug-to-Antibody Ratio (DAR) 3.5 - 4.0
Monomer Purity (SEC) >95%
Free Drug Level <1%

V. Green Chemistry in Anticancer Drug Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of drug manufacturing. This includes the use of less hazardous solvents, renewable starting materials, and more efficient catalytic processes.

A notable example is the production of paclitaxel. While total synthesis is a remarkable academic achievement, it is not commercially viable due to its length and low overall yield.[13] The semi-synthesis from 10-deacetylbaccatin III (10-DAB), a precursor extracted from the needles of the yew tree, is a more sustainable approach.[6] Furthermore, plant cell fermentation (PCF) technology is now used to produce paclitaxel and its precursors, which significantly reduces the need for harvesting yew trees and the use of hazardous solvents in extraction processes.[13]

VI. Safety in Synthesis: Handling Potent and Cytotoxic Compounds

The synthesis of anticancer agents involves handling highly potent and cytotoxic compounds. Strict adherence to safety protocols is paramount to protect researchers from exposure.

Key Safety Considerations:

  • Engineering Controls: All manipulations of potent compounds should be performed in a certified chemical fume hood or a glove box.

  • Personal Protective Equipment (PPE): Appropriate PPE, including double gloves, a lab coat, and eye protection, is mandatory. For highly potent compounds, respiratory protection may be necessary.

  • Waste Disposal: All contaminated materials, including glassware, PPE, and solvent waste, must be disposed of as hazardous cytotoxic waste according to institutional guidelines.

  • Spill Management: Have a clear and well-practiced spill response plan in place.

Conclusion: The Evolving Landscape of Anticancer Drug Synthesis

The synthesis of anticancer agents is a dynamic and ever-evolving field. From the foundational platinum-based drugs to the highly complex natural products and the precision of antibody-drug conjugates, the ingenuity of synthetic chemists continues to provide new and improved weapons in the fight against cancer. The future of this field will undoubtedly involve the integration of even more efficient and sustainable synthetic methodologies, the development of novel drug delivery systems, and the creation of therapies that are increasingly targeted and personalized.

References

  • Holton, R. A., et al. (1994). First total synthesis of taxol. Journal of the American Chemical Society, 116(4), 1597-1598. [Link]

  • Taxol synthesis. (2006). African Journal of Biotechnology, 5(1), 018-023. [Link]

  • Total Synthesis of Paclitaxel. (n.d.). Request PDF. [Link]

  • Synthesis of cis- and trans- Diamminedichloroplatinum(II). (n.d.). MSU chemistry. [Link]

  • Paclitaxel total synthesis. (n.d.). chemeurope.com. [Link]

  • Enantioselective Total Synthesis of (−)-Taxol. (2000). ResearchGate. [Link]

  • A flow-based synthesis of Imatinib: the API of Gleevecw. (2010). Baxendale Group - Durham University. [Link]

  • IMATINIB. (2014). New Drug Approvals. [Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). National Institutes of Health. [Link]

  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (2016). National Institutes of Health. [Link]

  • Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. (2020). National Institutes of Health. [Link]

  • Method for synthesizing Imatinib. (2013).
  • A flow-based synthesis of Imatinib: The API of Gleevec. (2010). ResearchGate. [Link]

  • Modular Continuous Flow Synthesis of Imatinib and Analogues. (2019). DSpace@MIT. [Link]

  • HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment. (2016). National Institutes of Health. [Link]

  • Microtubule dynamics are increased in Taxol-resistant cells. (A)... (n.d.). ResearchGate. [Link]

  • Nicolaou Taxol total synthesis. (n.d.). Wikipedia. [Link]

  • Mechanistic scheme for the synthesis of the linker-payload MC-VC(R)-PAB-PBD. (n.d.). ResearchGate. [Link]

  • Synthetic Methods for the Preparation of Platinum Anticancer Complexes. (2018). National Institutes of Health. [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (2023). MDPI. [Link]

  • Synthesis and Evaluation of a Monomethyl Auristatin E Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery. (2023). Journal of Medicinal Chemistry. [Link]

  • 9.4: Cisplatin Discovery and Mode of Action. (2021). Chemistry LibreTexts. [Link]

  • Presidential Green Chemistry Challenge: 2004 Greener Synthetic Pathways Award. (n.d.). EPA. [Link]

  • Total synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. (1995). pubs.acs.org. [Link]

  • a) Schematic diagram for steps involved in the conjugation of trastuzumab to different bifunctional chelators. (b) Radio TLC chromatograms for free 52 Mn which moves with the solvent front and … (n.d.). ResearchGate. [Link]

  • Molecular Analysis of HER2 Signaling in Human Breast Cancer by Functional Protein Pathway Activation Mapping. (2012). AACR Journals. [Link]

  • A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. (2017). sciencedirect.com. [Link]

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. (2024). National Institutes of Health. [Link]

  • Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells. (1998). Molecular Biology of the Cell. [Link]

  • Nicolaou Taxol total synthesis. (n.d.). chemeurope.com. [Link]

  • Schematic diagram of HER2 signaling pathways. Upon ligand binding,... (n.d.). ResearchGate. [Link]

  • (PDF) Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. (2024). ResearchGate. [Link]

  • Structural insight into the stabilization of microtubules by taxanes. (2000). National Institutes of Health. [Link]

  • Total synthesis of taxol. (1994). PubMed. [Link]

  • Total synthesis of Taxol (Wender). (2023). YouTube. [Link]

  • How Taxol stabilises microtubule structure. (n.d.). MRC Laboratory of Molecular Biology. [Link]

  • Lecture 49: Total synthesis of Taxol (Wender). (2022). YouTube. [Link]

  • (PDF) New Anticancer Agents: Design, Synthesis and Evaluation. (2023). ResearchGate. [Link]

  • (PDF) Synthesis and Characterization of Anticancer Compounds. (2024). ResearchGate. [Link]

  • (PDF) Green synthesis and biological evaluation of anticancer drugs. (2021). ResearchGate. [Link]

  • Cancer therapy using on-site synthesis of anticancer drugs. (2022). RIKEN. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (2014). National Institutes of Health. [Link]

Sources

Measuring the Disruption: A Guide to In Vitro Tubulin Polymerization Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic Cytoskeleton and Its Achilles' Heel

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a myriad of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] This dynamic instability makes the tubulin-microtubule equilibrium a prime target for therapeutic intervention, particularly in oncology.[1] A host of successful anti-cancer drugs, such as paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics, ultimately leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for measuring the inhibition of tubulin polymerization in vitro. We will delve into the mechanistic underpinnings of the most common assay formats, provide detailed, step-by-step protocols, and offer insights into data analysis and troubleshooting, ensuring the generation of robust and reliable data.

The Principle of In Vitro Tubulin Polymerization

In vitro, purified tubulin dimers polymerize into microtubules in the presence of GTP and at a physiological temperature (typically 37°C).[3][4] This process is characterized by three distinct phases: nucleation, growth, and a steady-state equilibrium.[4] The polymerization process can be monitored by measuring the increase in light scattering or fluorescence, providing a quantitative readout of microtubule formation.[1][4] Compounds that inhibit tubulin polymerization will either decrease the rate of polymerization, reduce the total amount of polymer formed, or both. Conversely, microtubule-stabilizing agents will enhance the rate and extent of polymerization.[1]

Choosing Your Assay: Turbidity vs. Fluorescence

Two primary methods are widely employed to monitor tubulin polymerization in vitro: turbidity-based assays and fluorescence-based assays.[1][5] The choice between these methods often depends on factors such as the required sensitivity, sample volume, and suitability for high-throughput screening.

Assay Type Principle Advantages Disadvantages
Turbidity Assay Measures the increase in light scattering at 340 nm as tubulin dimers polymerize into microtubules.[1][4]Simple, direct measurement of polymer mass.[4]Can be affected by compound precipitation, which also scatters light.[6] Requires higher tubulin concentrations.
Fluorescence Assay Utilizes a fluorescent reporter that preferentially binds to polymerized tubulin, leading to an increase in fluorescence intensity.[1][7]Higher sensitivity, suitable for lower tubulin concentrations and smaller reaction volumes.[4][8] Ideal for high-throughput screening.[9]Indirect measurement of polymerization. Potential for interference from fluorescent compounds.

Experimental Workflow for a Tubulin Polymerization Inhibition Assay

The following diagram illustrates a generalized workflow for assessing the effect of a test compound on tubulin polymerization.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Acquisition & Analysis Reagents Prepare Buffers, Tubulin, GTP, and Test Compounds Plate_Prep Pipette Test Compounds and Controls into 96-well Plate Reagents->Plate_Prep Dispense Initiate Add Tubulin/GTP Mix to Initiate Polymerization Plate_Prep->Initiate Start Reaction Incubate Incubate at 37°C in Plate Reader Initiate->Incubate Monitor Measure Measure Absorbance (340nm) or Fluorescence over Time Incubate->Measure Kinetic Read Analyze Plot Polymerization Curves and Calculate Vmax and IC50 Measure->Analyze Data Processing

Caption: Generalized workflow for a tubulin polymerization inhibition assay.

Detailed Protocols

Protocol 1: Turbidity-Based Tubulin Polymerization Inhibition Assay

This protocol is adapted from established methods and is suitable for determining the effect of compounds on the rate and extent of tubulin polymerization.[4]

Materials:

  • Tubulin: >99% pure tubulin (e.g., from bovine brain)[3]

  • General Tubulin Buffer (1X): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[1]

  • GTP Stock Solution: 10 mM in water, stored at -20°C or -80°C

  • Glycerol

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO). The final solvent concentration should not exceed 1-2%.[6]

  • Positive Control (Inhibitor): Nocodazole or colchicine[3]

  • Positive Control (Stabilizer): Paclitaxel[3]

  • 96-well, clear, flat-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation:

    • Thaw all reagents on ice. It is critical to keep the tubulin on ice at all times to prevent premature polymerization.[4]

    • Prepare the Polymerization Buffer (PB): 1X General Tubulin Buffer supplemented with 10% glycerol.

    • Prepare the Tubulin Reaction Mix: On ice, dilute the tubulin stock to a final concentration of 3 mg/mL in PB. Add GTP to a final concentration of 1 mM.

    • Prepare serial dilutions of your test compounds in PB. Also prepare your positive and negative (vehicle) controls.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a 96-well plate on ice, add 10 µL of your test compound dilutions or controls to the appropriate wells.

    • To initiate the reaction, add 90 µL of the cold Tubulin Reaction Mix to each well. Mix gently by pipetting up and down, avoiding bubbles.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

Protocol 2: Fluorescence-Based Tubulin Polymerization Inhibition Assay

This protocol is ideal for higher throughput screening due to its increased sensitivity and lower volume requirements.[8][9]

Materials:

  • Tubulin: >99% pure tubulin

  • Fluorescence-Based Tubulin Polymerization Assay Kit: Commercially available kits (e.g., from Cytoskeleton, Inc.) provide optimized buffers, a fluorescent reporter, and controls.[1][8] A common reporter is DAPI, which exhibits increased fluorescence upon binding to microtubules.[1]

  • Test Compounds, Positive and Negative Controls: As described in Protocol 1.

  • 96-well or 384-well, black, flat-bottom plates [1]

  • Temperature-controlled fluorescence microplate reader

Procedure:

  • Preparation:

    • Follow the kit manufacturer's instructions for preparing the tubulin, buffers, and fluorescent reporter mix. Typically, this involves reconstituting lyophilized components and keeping them on ice.

    • Prepare serial dilutions of your test compounds and controls in the appropriate assay buffer.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a black 96-well plate on ice, add your test compound dilutions or controls.

    • To initiate the reaction, add the tubulin/reporter mix to each well according to the kit's protocol.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., for DAPI, ~360 nm excitation and ~450 nm emission) every minute for 60 minutes.

Mechanism of Action of Common Tubulin Modulators

The following diagram illustrates the binding sites and mechanisms of action of representative tubulin inhibitors and stabilizers.

G Tubulin αβ-Tubulin Dimer Microtubule Microtubule Tubulin->Microtubule Polymerization (GTP-dependent) Colchicine Colchicine Colchicine->Tubulin Binds to β-tubulin, prevents incorporation Vinca Vinca Alkaloids Vinca->Tubulin Binds to β-tubulin, induces conformational change Taxol Paclitaxel (Taxol) Taxol->Microtubule Binds to β-tubulin within microtubule, stablizes polymer

Caption: Binding sites and effects of common tubulin-targeting agents.

Data Analysis and Interpretation

  • Plotting the Data: For each concentration of your test compound and for each control, plot the absorbance or fluorescence intensity against time. This will generate a series of polymerization curves.

  • Determining the Rate of Polymerization (Vmax): The Vmax is the maximum slope of the polymerization curve and represents the fastest rate of microtubule growth. This can be calculated from the linear portion of the growth phase. A decrease in Vmax indicates inhibition of polymerization.

  • Calculating the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits tubulin polymerization by 50%.[10][11] To determine the IC50, plot the percentage of inhibition against the log of the compound concentration. The percentage of inhibition can be calculated using the following formula:

    % Inhibition = [1 - (Vmax with compound / Vmax of vehicle control)] x 100

    Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Troubleshooting Common Issues

Problem Possible Cause Solution
No polymerization in the negative control. Inactive tubulin (due to improper storage or multiple freeze-thaw cycles).[6]Use fresh, properly stored tubulin. Avoid repeated freeze-thaw cycles.
Incorrect buffer composition or pH.Verify the composition and pH of all buffers.
Plate reader not at 37°C.Ensure the plate reader is pre-warmed and maintained at 37°C.
High background signal. Compound precipitation in turbidity assays.[6]Centrifuge the plate after the run to pellet any precipitate and re-read. Test compound solubility in the assay buffer beforehand.
Autofluorescence of the test compound in fluorescence assays.Run a control with the compound in buffer without tubulin to measure its intrinsic fluorescence and subtract this from the experimental values.
Inconsistent results between replicates. Pipetting errors.Use a multichannel pipette for consistency and ensure proper mixing.
Bubbles in the wells.Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly before reading if necessary.

Conclusion

The in vitro tubulin polymerization assay is a powerful and indispensable tool in the discovery and characterization of novel anti-cancer agents. By carefully selecting the appropriate assay format, meticulously following the protocol, and rigorously analyzing the data, researchers can obtain reliable and reproducible results that provide critical insights into the mechanism of action of potential tubulin-targeting drugs. This guide provides a solid foundation for implementing these assays and troubleshooting potential issues, ultimately accelerating the drug development pipeline.

References

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. Available at: [Link]

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available at: [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Available at: [Link]

  • A high-throughput model for screening anti-tumor agents capable of promoting polymerization of tubulin in vitro - PubMed. Available at: [Link]

  • [FREE] The critical concentration for tubulin polymerization is the concentration of: A) tubulin dimers at which - brainly.com. Available at: [Link]

  • Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin) - Hölzel Diagnostika. Available at: [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - MDPI. Available at: [Link]

  • Can anyone recommend a kit to check tubulin polymerization in cells? - ResearchGate. Available at: [Link]

  • The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... - ResearchGate. Available at: [Link]

  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F. Available at: [Link]

  • Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC - PubMed Central. Available at: [Link]

  • How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC). Available at: [Link]

Sources

Application Note: High-Purity Synthesis & QC of Fluorinated Pyrazole Intermediates for SDHI Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for utilizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) as a critical intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Fluxapyroxad, Bixafen). SDHIs represent one of the fastest-growing classes of crop protection agents due to their broad-spectrum efficacy against fungal pathogens resistant to strobilurins.

This guide focuses on the activation and coupling of DFMPA to generate bioactive carboxamides. It addresses common scale-up challenges, including regioisomer control, acid chloride stability, and trace impurity profiling required for regulatory compliance (EPA/EFSA).

Mechanism of Action Context

To optimize the use of DFMPA, researchers must understand the downstream biological target. The final carboxamide products bind to the ubiquinone-binding site (Site II) of the succinate dehydrogenase complex (Complex II) in the mitochondrial respiratory chain.

  • Critical Structural Attribute: The difluoromethyl group provided by the DFMPA intermediate is essential for metabolic stability and lipophilicity, facilitating transport through the fungal cell wall.

  • Synthesis Implication: Purity of the difluoromethyl moiety is non-negotiable; defluorinated impurities significantly reduce bioactivity.

Experimental Workflow: Activation & Coupling

Reaction Pathway Diagram

The following diagram illustrates the conversion of the DFMPA intermediate into a generic SDHI active ingredient via an acid chloride pathway.

ReactionPathway DFMPA DFMPA Intermediate (Carboxylic Acid) AcidChloride Intermediate 2: Pyrazoyl Chloride (Highly Reactive) DFMPA->AcidChloride Activation (Reflux, Toluene) SOCl2 Reagent: Thionyl Chloride (cat. DMF) SOCl2->AcidChloride FinalProduct Final SDHI Carboxamide AcidChloride->FinalProduct Coupling (THF/DCM, 0-25°C) Aniline Reagent: Substituted Aniline (Ar-NH2) Aniline->FinalProduct Base Scavenger: Triethylamine/Pyridine Base->FinalProduct HCl Removal

Figure 1: Activation of DFMPA to acid chloride followed by Schotten-Baumann coupling.

Protocol: Synthesis of Pyrazole Carboxamides

Caution: Thionyl chloride is corrosive. Perform all steps in a fume hood.

Step A: Acid Chloride Formation (Activation)
  • Charge: In a dry 3-neck round bottom flask equipped with a reflux condenser and N2 inlet, suspend DFMPA (1.0 eq) in anhydrous Toluene (5-8 volumes) .

  • Catalyst: Add DMF (0.01 eq) . Note: DMF acts as a Vilsmeier-Haack type catalyst to accelerate chloride transfer.

  • Addition: Add Thionyl Chloride (SOCl2, 1.2 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat to 80-90°C for 2-3 hours.

    • Endpoint Monitoring: Monitor by cessation of gas evolution (SO2/HCl) or by quenching a chemically inert aliquot with methanol and checking for the methyl ester via HPLC.

  • Workup: Concentrate under reduced pressure to remove excess SOCl2 and Toluene.

    • Critical Stop Point: The resulting yellow oil (Acid Chloride) is moisture-sensitive. Use immediately or store under strict inert gas.

Step B: Amide Coupling
  • Preparation: Dissolve the crude Acid Chloride from Step A in DCM or THF (5 volumes) . Cool to 0-5°C .

  • Amine Charge: In a separate vessel, dissolve the target Aniline Derivative (0.95 - 1.0 eq) and Triethylamine (1.2 eq) in DCM.

  • Coupling: Slowly add the Aniline solution to the Acid Chloride solution, maintaining internal temperature <10°C to prevent side reactions.

  • Aging: Allow to warm to 20-25°C and stir for 2-4 hours.

  • Quench: Add water to dissolve salts. Separate phases. Wash organic layer with 1M HCl (remove unreacted aniline) and sat. NaHCO3 (remove unreacted acid).

  • Isolation: Dry over MgSO4, concentrate, and recrystallize (typically from Isopropanol/Heptane).

Quality Control & Analytical Characterization

Critical Quality Attributes (CQAs)

Using DFMPA as an intermediate requires strict control over specific impurities that can poison the coupling reaction or persist in the final crop protection product.

AttributeSpecificationMethodRationale
Assay (Purity) > 98.5%HPLC-UV (254 nm)High purity prevents stoichiometry errors in coupling.[1]
Regioisomer < 0.5%HPLC (Chiral/Achiral)Isomers (e.g., 5-carboxylic acid) have significantly lower fungicidal activity.
Water Content < 0.2%Karl FischerWater hydrolyzes the Acid Chloride back to DFMPA, stalling the reaction.
Fluoride Ion < 50 ppmISE / ICIndicates degradation of the difluoromethyl group.
HPLC Method for Impurity Profiling

System: Agilent 1290 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm). Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water

  • B: Acetonitrile Gradient: 5% B to 95% B over 15 minutes. Flow Rate: 1.0 mL/min. Detection: UV @ 230 nm (amide bond) and 260 nm (pyrazole ring).

QC Decision Tree

The following logic flow ensures only compliant intermediates proceed to the high-value coupling stage.

QCDecision Start Crude DFMPA Intermediate Test1 Test: Regioisomer Content (HPLC) Start->Test1 Decision1 Isomer < 0.5%? Test1->Decision1 Test2 Test: Water Content (Karl Fischer) Decision1->Test2 Yes Reject REJECT / Reprocess (Recrystallize) Decision1->Reject No Decision2 Water < 0.2%? Test2->Decision2 Proceed RELEASE for Activation Step Decision2->Proceed Yes Dry Drying Cycle (Vacuum Oven) Decision2->Dry No Dry->Test2 Retest

Figure 2: Quality Control decision matrix for incoming DFMPA intermediate.

Troubleshooting & Optimization

  • Issue: Low Yield in Coupling Step.

    • Root Cause:[2][3] Incomplete activation of DFMPA or hydrolysis of the acid chloride due to wet solvents.

    • Solution: Ensure Toluene is anhydrous (<50 ppm H2O). Increase SOCl2 to 1.5 eq. Verify "Yellow Oil" formation.

  • Issue: Solidification of Reaction Mixture.

    • Root Cause:[2][3] Precipitation of Triethylamine-HCl salts.

    • Solution: Add additional DCM or switch to a biphasic system (Toluene/Water) using an inorganic base (K2CO3) if the acid chloride is stable enough (Schotten-Baumann).

  • Issue: Color formation (Darkening).

    • Root Cause:[2][3] Oxidation of the aniline derivative.

    • Solution: Degas solvents with Nitrogen prior to coupling.

References

  • Review of SDHI Fungicides: Walter, H. (2016). Pyrazole-carboxamide fungicides: Inhibition of succinate dehydrogenase. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis Protocol: Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives. Journal of Agricultural and Food Chemistry.

  • Impurity Profiling Guidelines: European Commission. (2020). Technical Material and Preparations: Guidance for generating and reporting methods of analysis in support of pre- and post-registration data requirements. SANCO/3030/99 rev.5.

  • Intermediate Data: PubChem Compound Summary for CID 11236287, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Purification of Brominated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique purification challenges encountered with brominated pyrazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often tricky heterocyclic compounds. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies.

Section 1: Understanding the Core Challenges

The purification of brominated pyrazoles is frequently complicated by a combination of factors inherent to their synthesis and chemical nature. A proactive understanding of these issues is the first step toward a successful purification campaign.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the most common impurities I should expect when synthesizing brominated pyrazoles?

A1: Impurities in brominated pyrazole synthesis typically fall into three categories:

  • Regioisomers: Electrophilic bromination of an unsubstituted pyrazole preferentially occurs at the C4 position due to the electronic properties of the ring.[1] However, if the C4 position is blocked, or under different reaction conditions, bromination can occur at the C3 or C5 positions, leading to a mixture of regioisomers that can be difficult to separate.[2]

  • Over-brominated Species: Aggressive brominating conditions can lead to the formation of di- or tri-brominated pyrazoles.[2]

  • Unreacted Starting Materials: Incomplete reactions will leave behind the parent pyrazole or pyrazoline precursors.

  • Hydrolysis or Degradation Products: Brominated pyrazoles can be susceptible to degradation under certain conditions, such as strongly acidic or basic media, or upon interaction with stationary phases like silica gel.[3][4]

Q2: Why is regioselectivity during bromination a major purification hurdle?

A2: The pyrazole ring has multiple positions that can be brominated. The "pyridine-like" nitrogen directs electrophilic substitution towards the C4 position. However, the "pyrrole-like" nitrogen and any existing substituents on the ring can influence this, leading to mixtures of isomers.[5] These isomers often have very similar polarities and boiling points, making their separation by standard chromatographic or crystallization techniques challenging.[6]

Section 2: Troubleshooting Guide for Common Purification Techniques

This section provides a problem-oriented approach to the most common purification methods used for brominated pyrazoles.

Column Chromatography

Flash column chromatography is a workhorse technique, but not without its pitfalls for halogenated heterocycles.

Q: My brominated pyrazole seems to be degrading on the silica gel column. What's happening and how can I prevent it?

A: Silica gel is inherently acidic and can act as a catalyst for the degradation of sensitive compounds.[4] Brominated pyrazoles, particularly those with electron-donating groups, can be susceptible to this.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing your column, prepare a slurry of silica gel in your non-polar solvent and add 1% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[7]

  • Expedite the Chromatography: Don't let your compound sit on the column for extended periods. Run the column efficiently and collect fractions promptly.

Q: I'm struggling to separate regioisomers of my brominated pyrazole by flash chromatography. What can I do?

A: The subtle differences in polarity between regioisomers require optimization of your chromatographic conditions.

Troubleshooting Steps:

  • Optimize Your Solvent System:

    • Use a less polar mobile phase to increase the retention time and potentially improve separation.

    • Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.

  • Consider High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC offers much higher resolution than flash chromatography.

Recrystallization

Recrystallization is a powerful and scalable purification technique, but finding the right conditions is key.

Q: My brominated pyrazole is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point.

Troubleshooting Steps:

  • Use More Solvent: Add more of the "good" solvent to the hot solution to lower the saturation point.

  • Slow Down the Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Change the Solvent System: Experiment with different solvent pairs.

Q: My recrystallization yield is very low. How can I improve it?

A: Low yields are often due to the compound having significant solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize the Hot Solvent: Use the absolute minimum amount of hot solvent required to dissolve your compound.

  • Use a Mixed-Solvent System: Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and then add a hot "bad" solvent (e.g., water, hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool slowly.[8]

Table 1: Common Solvent Systems for Recrystallization of Pyrazole Derivatives

Solvent SystemPolarity of CompoundNotes
Ethanol/WaterPolarA common and effective choice for many pyrazoles.
Ethyl Acetate/HexanesModerately PolarGood for compounds that are too soluble in pure ethyl acetate.
Dichloromethane/HexanesNon-polar to Moderately PolarBe cautious with heating due to the low boiling point of dichloromethane.
Acetone/HexanesPolarEffective for a range of polarities.[9]

Section 3: Advanced Purification Strategies & Protocols

For particularly challenging separations, more advanced techniques may be necessary.

Acid-Base Extraction

Q: Can I use acid-base extraction to purify my brominated pyrazole?

A: Yes, this can be a very effective technique to remove non-basic impurities. The pyrazole ring is basic and can be protonated to form a water-soluble salt.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude brominated pyrazole in an organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Make the aqueous layer basic (e.g., with 1M NaOH or NaHCO₃) to deprotonate the pyrazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Extract the now neutral pyrazole with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

Diagram 1: Workflow for Acid-Base Extraction of a Brominated Pyrazole

G cluster_0 Organic Phase cluster_1 Aqueous Phase start Crude Product in DCM/EtOAc neutral_impurities Neutral Impurities in Organic Phase protonated_product Protonated Product (Water Soluble) start->protonated_product Extract with 1M HCl final_product_org Purified Product in Organic Phase protonated_product->neutral_impurities Wash with fresh DCM/EtOAc precipitated_product Neutral Product (Precipitate/Oil) protonated_product->precipitated_product Add 1M NaOH to basify precipitated_product->final_product_org Extract with DCM/EtOAc

Caption: Workflow for purifying a basic brominated pyrazole from neutral impurities.

Purity Assessment

Q: How can I accurately assess the purity of my final brominated pyrazole product?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any isomeric impurities. Quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for detecting and quantifying impurities.[11]

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound and can help identify impurities.

Section 4: Causality and Mechanistic Insights

Diagram 2: Logic of Purification Method Selection

G cluster_input Crude Product Profile cluster_methods Purification Methods Impurities Impurity Profile Polar vs. Non-polar Acidic/Basic vs. Neutral Isomeric vs. Unrelated Chrom Column Chromatography Silica Gel Alumina Prep-HPLC Impurities:p->Chrom:silica Different Polarity Impurities:iso->Chrom:hplc Similar Polarity Extract Extraction Liquid-Liquid Acid-Base Impurities:acid->Extract:acidbase Different pKa Product Product Properties Stability (pH, Silica) Solubility Melting Point Product:stab->Chrom:alumina Silica Sensitive Recrys Recrystallization Single Solvent Mixed Solvent Acid Salt Product:sol->Recrys:mixed High Solubility Product:mp->Recrys Solid at RT

Caption: Decision tree for selecting a purification method based on product and impurity properties.

This guide provides a framework for addressing the common purification challenges associated with brominated pyrazole compounds. By understanding the nature of potential impurities and the principles behind each purification technique, you can develop robust and efficient methods for obtaining high-purity materials for your research and development endeavors.

References

  • Pyrazole Reactions. (n.d.). SlideShare. Retrieved February 6, 2026, from [Link]

  • Conversion of 2-pyrazolines to pyrazoles using bromine. (2006). Google Patents.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (n.d.). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of pyrazole. (1986). Google Patents.
  • Regioselectivity of pyrazole bromination. (2022). Reddit. Retrieved February 6, 2026, from [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Retrieved February 6, 2026, from [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). SciELO México. Retrieved February 6, 2026, from [Link]

  • Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2021). MDPI. Retrieved February 6, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 6, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved February 6, 2026, from [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. (2016). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2021). MDPI. Retrieved February 6, 2026, from [Link]

  • Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method. (2023). ResearchGate. Retrieved February 6, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. (2012). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (2016). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Unit 4 Pyrazole | PDF. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

  • Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. (2021). New Journal of Chemistry (RSC Publishing). Retrieved February 6, 2026, from [Link]

  • Mixed Solvents. (2022). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis. (2009). PubMed. Retrieved February 6, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2015). PubMed Central. Retrieved February 6, 2026, from [Link]

  • AskChem: Do primary bromides decompose on silica? (2010). Reddit. Retrieved February 6, 2026, from [Link]

  • Crystallization. (n.d.). University of California, Irvine. Retrieved February 6, 2026, from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2023). PubMed Central. Retrieved February 6, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved February 6, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC. Retrieved February 6, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 6, 2026, from [Link]

  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (2016). MDPI. Retrieved February 6, 2026, from [Link]

  • A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. Retrieved February 6, 2026, from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved February 6, 2026, from [Link]

Sources

identifying side products in the synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. Below, you will find a series of common issues presented in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

Question 1: My reaction crude shows two major products with the same mass in LC-MS analysis. What is the likely identity of the major side product?

Plausible Cause: The most common and significant side product in this synthesis is the N2-alkylation regioisomer, 4-((4-Bromo-2H-pyrazol-2-yl)methyl)pyridine.

Mechanism & Rationale: The N-alkylation of unsymmetrical pyrazoles like 4-bromopyrazole frequently yields a mixture of N1 and N2 substituted products.[1] This occurs because the 4-bromopyrazole anion, formed after deprotonation by a base, is an ambident nucleophile with electron density on both nitrogen atoms. The ratio of N1 (desired) to N2 (undesired) isomer formation is highly dependent on reaction conditions, including the choice of base, solvent, and temperature.[1] Steric hindrance around the N1 position can sometimes favor alkylation at the N2 position.

Identification & Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most definitive methods to distinguish between the N1 and N2 isomers. The chemical shifts of the pyrazole ring protons and carbons are distinct for each isomer. Specifically, the methylene bridge protons (-CH₂-) and the pyrazole C3 and C5 protons will have different chemical shifts. Advanced techniques like HMBC and NOESY can provide unambiguous structural confirmation by showing correlations between the methylene protons and the pyrazole ring atoms.[2]

  • Chromatography: The two isomers typically have slightly different polarities and can often be separated by High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). The N1 isomer is generally reported to be slightly more polar.

Prevention & Mitigation:

  • Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) often favors the formation of the thermodynamically more stable N1 isomer.[3][4]

  • Temperature Control: Running the reaction at lower temperatures can increase the regioselectivity towards the N1 product.

  • Protecting Groups: In some cases, employing a protecting group strategy on the pyrazole ring can ensure exclusive N1 alkylation, though this adds extra steps to the synthesis.[5]

Question 2: I've isolated my product, but my yield is low and I have a significant amount of a water-soluble, highly polar impurity. What could this be?

Plausible Cause: This impurity is likely a pyridinium salt, formed by the quaternization of either the starting material, 4-(chloromethyl)pyridine, or the product itself.

Mechanism & Rationale: The nitrogen atom of the pyridine ring is nucleophilic and can be alkylated by the electrophilic 4-(chloromethyl)pyridine. This side reaction forms a quaternary pyridinium salt.[6][7][8] This is particularly problematic if there is an excess of the alkylating agent or if the reaction is run at elevated temperatures for extended periods. The resulting salt is typically highly polar and soluble in aqueous media.

Identification & Characterization:

  • NMR Spectroscopy: In the ¹H NMR spectrum, the protons on the pyridinium ring will be significantly downfield-shifted compared to the neutral pyridine ring protons. The methylene protons adjacent to the now positively charged nitrogen will also show a characteristic downfield shift.

  • Mass Spectrometry: ESI-MS will show a clear molecular ion corresponding to the cationic portion of the salt.

Prevention & Mitigation:

  • Stoichiometry Control: Use a slight excess of the 4-bromopyrazole nucleophile relative to the 4-(chloromethyl)pyridine electrophile to ensure the latter is consumed. A 1.1:1 to 1.2:1 ratio of pyrazole to alkylating agent is a good starting point.

  • Controlled Addition: Add the 4-(chloromethyl)pyridine solution slowly to the reaction mixture containing the deprotonated pyrazole. This maintains a low instantaneous concentration of the electrophile, minimizing self-reaction or product quaternization.

  • Temperature Management: Avoid excessive heating, as higher temperatures accelerate the rate of quaternization.[6][8]

Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route to the N1-isomer and the competing side reactions that lead to the formation of the N2-isomer and the pyridinium salt.

SynthesisPathways cluster_alkylation N-Alkylation cluster_quat Quaternization SM1 4-Bromopyrazole Anion 4-Bromopyrazole Anion SM1->Anion Deprotonation SM2 4-(Chloromethyl)pyridine (Electrophile) Product_N1 Desired Product (N1-Isomer) 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine SM2->Product_N1 Product_N2 Side Product (N2-Isomer) 4-((4-Bromo-2H-pyrazol-2-yl)methyl)pyridine SM2->Product_N2 Product_Quat Side Product (Quaternization) Pyridinium Salt SM2->Product_Quat Base Base (e.g., NaH) Anion->Product_N1 Attack at N1 (Desired Pathway) Anion->Product_N2 Attack at N2 (Competing Pathway) Product_N1->Product_Quat Further Alkylation

Caption: Reaction scheme for the synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Frequently Asked Questions (FAQs)

Q: What is the role of the base in this reaction, and how does its choice affect the outcome? A: The base deprotonates the N-H of the 4-bromopyrazole to form the nucleophilic pyrazolate anion. The choice of base is critical for both yield and regioselectivity. Strong, non-nucleophilic hydride bases like NaH or KH are preferred as they irreversibly deprotonate the pyrazole. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) can also be effective but may require higher temperatures, potentially leading to more side products. The counter-ion of the base can also influence the N1/N2 ratio by coordinating with the pyrazolate anion.[1]

Q: My starting material, 4-(chloromethyl)pyridine, is often supplied as a hydrochloride salt. How should I handle this? A: You must neutralize the 4-(chloromethyl)pyridine hydrochloride salt before use.[9][10][11] This is typically done by dissolving the salt in a suitable solvent and adding a base (like aqueous NaOH or K₂CO₃) to liberate the free base. The organic layer containing the free 4-(chloromethyl)pyridine is then extracted, dried, and used immediately, as the free base can be less stable than its salt form. Failure to neutralize the salt will prevent the reaction, as the primary role of your reaction base will be to neutralize the HCl salt rather than deprotonate the pyrazole.

Q: Are there any other potential side products I should be aware of? A: Yes, a few others are possible depending on conditions:

  • Hydrolysis: If water is present in the reaction mixture (e.g., from wet solvents or incomplete drying of starting materials), the electrophilic 4-(chloromethyl)pyridine can be hydrolyzed to 4-(hydroxymethyl)pyridine.

  • Unreacted Starting Materials: Incomplete reactions will leave residual 4-bromopyrazole and 4-(chloromethyl)pyridine.

  • Products from Impurities: Impurities in the starting 4-bromopyrazole (e.g., dibromopyrazole) could lead to corresponding side products.

Analytical Protocol: HPLC-MS for Reaction Monitoring

This protocol provides a general method for monitoring the reaction progress and identifying the main product and key impurities.

Objective: To separate and identify starting materials, the desired N1-product, the N2-isomer, and potential quaternized side products.

Parameter Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 1 µL
Detection (UV) 254 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
MS Scan Range m/z 100-500

Expected Elution Order (Typical):

  • 4-Bromopyrazole (most polar starting material)

  • 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (N1-Isomer)

  • 4-((4-Bromo-2H-pyrazol-2-yl)methyl)pyridine (N2-Isomer, slightly less polar)

  • 4-(Chloromethyl)pyridine (least polar starting material) Note: Quaternized products, being ionic, may elute very early or show poor peak shape under these conditions.

References

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO México. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives . PubMed Central. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning . MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates . Semantic Scholar. [Link]

  • EP0749963A1 - N-alkylation method of pyrazole.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions . ACS Publications. [Link]

  • EP0192003B1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • (PDF) Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity . ResearchGate. [Link]

  • EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. [Link]

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • (PDF) A novel, one-pot synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids . ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 4-bromopyrazole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize substituted pyrazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these powerful synthetic transformations.

Introduction: The Versatility and Challenges of 4-Bromopyrazole Coupling

The pyrazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Consequently, the effective functionalization of pyrazole scaffolds is of paramount importance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyrazole ring.

However, the unique electronic properties of the pyrazole ring can present challenges. These five-membered nitrogen-containing heterocycles can sometimes inhibit or deactivate the palladium catalyst, leading to suboptimal reaction outcomes.[1] This guide provides a systematic approach to overcoming these hurdles, ensuring robust and reproducible results.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the cross-coupling of 4-bromopyrazole and provides actionable solutions grounded in mechanistic principles.

Issue 1: Low to No Product Yield

"I've set up my Suzuki/Buchwald-Hartwig/Sonogashira reaction with 4-bromopyrazole, but I'm seeing very little or no desired product. What should I investigate first?"

A low or non-existent yield is a common starting problem. A systematic evaluation of your reaction parameters is crucial.

Initial Diagnostic Workflow:

Low_Yield_Troubleshooting Start Low/No Yield Observed Catalyst Step 1: Catalyst/Ligand System Start->Catalyst Check catalyst activity Base Step 2: Base Selection & Strength Catalyst->Base If catalyst is appropriate Solvent Step 3: Solvent & Solubility Base->Solvent If base is suitable Temp Step 4: Temperature & Time Solvent->Temp If reagents are soluble Result Improved Yield Temp->Result Optimize conditions

Caption: A stepwise workflow for troubleshooting low-yield coupling reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand System:

    • Rationale: The choice of palladium source and, more importantly, the phosphine ligand is critical for stabilizing the active catalytic species and facilitating the key steps of oxidative addition and reductive elimination.[2][3] Five-membered heterocycles like pyrazole can be challenging substrates, often requiring specialized, sterically hindered, and electron-rich ligands.[1]

    • Recommendations:

      • For Suzuki Coupling: If standard catalysts like Pd(PPh₃)₄ are underperforming, consider switching to more robust systems. For instance, using a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or tBuBrettPhos can be highly effective.[1][4] A catalyst loading of 2 mol% is often a good starting point.[5]

      • For Buchwald-Hartwig Amination: This reaction is highly dependent on the ligand. For coupling 4-bromopyrazole with various amines, ligands like tBuDavePhos have shown success.[6][7] For challenging heteroaryl amines, consider advanced ligands like tBuBrettPhos, which has been specifically developed for the amination of unprotected bromoimidazoles and bromopyrazoles.[1]

      • For Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (typically CuI) is standard.[8][9][10] If the reaction is sluggish, ensure your palladium source is active and consider using a more robust ligand system like P(t-Bu)₃ with a Pd₂(dba)₃ source.[8]

  • Base Selection:

    • Rationale: The base plays a crucial role in the catalytic cycle. In Suzuki reactions, it facilitates the transmetalation step by activating the boronic acid.[11] In Buchwald-Hartwig amination, it deprotonates the amine nucleophile. In Sonogashira coupling, it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[10]

    • Recommendations:

      • Suzuki: Aqueous K₂CO₃ is a common first choice.[4] If you observe significant protodeboronation (see Issue 2), switching to a non-aqueous system with a base like K₃PO₄ might be beneficial.[4][12]

      • Buchwald-Hartwig: Strong bases like NaOtBu or LHMDS are frequently used.[2] However, if your substrate has base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ should be screened.[2] The physical properties of the base (e.g., particle size) can also impact the reaction rate.[2]

      • Sonogashira: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPEA) is often used, sometimes serving as both the base and a co-solvent.[10][13]

  • Solvent and Temperature:

    • Rationale: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Poor solubility is a common, yet often underestimated, cause of reaction failure.[2] Temperature directly influences the reaction kinetics.

    • Recommendations:

      • Suzuki: A mixture of an organic solvent and water is typical. Dioxane/water or DME/water are common choices.[5][14] If solubility is an issue, consider DMF, though its high boiling point can make removal challenging.[12]

      • Buchwald-Hartwig: Ethereal solvents like THF or dioxane, and aromatic solvents like toluene are preferred.[2] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the palladium catalyst.[2] Typical reaction temperatures range from 80-100°C, but for some five-membered heteroarenes, temperatures can be lowered to around 40°C with the right catalyst system.[2]

      • Sonogashira: DMF and amine bases like Et₃N are common solvents. Reactions are often heated to ensure a reasonable rate.

Issue 2: Significant Side Product Formation

"My reaction is working, but I'm getting a lot of side products, such as dehalogenated starting material or homocoupled products."

The formation of side products can complicate purification and reduce the yield of your desired compound.

Common Side Products and Their Causes:

Side ProductCommon Cause(s)Proposed Solution(s)
Protodeboronation (Suzuki) Presence of excess water and/or strong base, prolonged reaction times at high temperatures.Use an anhydrous base like K₃PO₄ or KF; minimize the amount of water in the solvent system; reduce reaction time.[4]
Dehalogenation of 4-bromopyrazole Catalyst system promotes reduction over cross-coupling; presence of a hydrogen source.Screen different ligands; ensure reagents are anhydrous; lower the reaction temperature.
Homocoupling of Boronic Acid (Suzuki) Oxygen in the reaction mixture; high catalyst loading.Thoroughly degas the reaction mixture (e.g., with argon or nitrogen); optimize (potentially lower) the catalyst loading.
Homocoupling of Alkyne (Glaser coupling in Sonogashira) Presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.Ensure the reaction is performed under strictly anaerobic (deaerated) conditions.[10]
Issue 3: Difficulty in Product Purification

"The reaction seems to have worked, but I'm struggling to isolate my pure product from the reaction mixture."

Purification challenges often arise from residual catalyst, ligands, or closely eluting byproducts.

Purification Strategies:

  • Removal of Palladium Catalyst:

    • Aqueous Workup: A standard aqueous workup can remove inorganic salts.

    • Filtration: Passing the crude mixture through a plug of silica gel or celite can help remove some baseline impurities and palladium residues.

    • Charcoal Treatment: Activated charcoal can be effective in adsorbing residual palladium, but be mindful that it can also adsorb your product.

    • Metal Scavengers: Commercially available metal scavengers (resins with functional groups that chelate palladium) are highly effective for achieving very low levels of residual metal.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying cross-coupling products. Careful selection of the solvent system is key to achieving good separation.

    • Reverse-Phase Chromatography: For more polar compounds, reverse-phase HPLC can be a powerful purification technique.

Frequently Asked Questions (FAQs)

Q1: Does the N-H proton on the pyrazole ring interfere with the coupling reaction?

Yes, the acidic N-H proton can potentially interfere, especially in reactions requiring a strong base. It can be deprotonated, leading to changes in the electronic properties of the pyrazole ring or potential side reactions. For this reason, many published procedures utilize N-protected 4-bromopyrazoles (e.g., with a trityl group).[6][7] However, successful couplings on unprotected pyrazoles have also been reported, often requiring careful optimization of the base and ligand.[1] If you are facing issues, consider N-protection as a strategy.

Q2: Which is a better substrate: 4-bromopyrazole or 4-iodopyrazole?

Generally, aryl iodides are more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond, which facilitates a faster rate of oxidative addition. If you are struggling with the reactivity of 4-bromopyrazole, switching to 4-iodopyrazole could lead to higher yields or allow for milder reaction conditions. However, 4-bromopyrazole is often more commercially available and cost-effective.

Q3: How critical is it to degas the reaction mixture?

For many palladium-catalyzed reactions, especially Suzuki and Sonogashira couplings, degassing is critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.[10] Oxygen can also promote the unwanted homocoupling of boronic acids or terminal alkynes.[10] Therefore, it is highly recommended to thoroughly degas the solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it or by using freeze-pump-thaw cycles.

Q4: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave heating can be an excellent technique to accelerate these reactions, often reducing reaction times from hours to minutes.[5][6] It is particularly useful for high-throughput screening of reaction conditions. However, direct translation of thermally heated conditions to microwave conditions may require some re-optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol is a general starting point and may require optimization for specific substrates.

Suzuki_Protocol Prep 1. Reagent Preparation Setup 2. Reaction Setup (under inert gas) Prep->Setup Reaction 3. Heating & Monitoring Setup->Reaction Workup 4. Workup & Extraction Reaction->Workup Purify 5. Purification Workup->Purify

Caption: A standard workflow for a Suzuki-Miyaura coupling experiment.

  • Reagent Preparation: To a reaction vessel, add 4-bromopyrazole (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[12][14]

  • Reaction Setup: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the solvent system (e.g., a 4:1 mixture of dioxane:water or DME:water).[5][14]

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[2][14] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.Source Not Specified.
  • Optimization of the Suzuki-Miyaura cross coupling reaction of...
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.PubMed Central.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scientific Research Publishing.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
  • Optimizing Suzuki Coupling Reactions.CovaSyn.
  • The Suzuki Reaction.Chem 115 Myers.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.Organic Chemistry Frontiers (RSC Publishing).
  • Optimization of Suzuki-Miyaura cross-coupling reaction.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Sonogashira Coupling.Chemistry LibreTexts.
  • Pyrazole synthesis.Organic Chemistry Portal.
  • How to approach choosing reaction conditions for Suzuki?Reddit.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Sonogashira coupling.Wikipedia.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Efficient Access to Functionalized N-Difluoromethylpyrazoles.ACS Omega.
  • Buchwald-Hartwig Amin

Sources

Technical Support Center: Scale-Up Synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

[1]

Process Overview & Logic

Objective: Synthesize 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (Target 3 ) via nucleophilic substitution (

The Chemistry

The synthesis involves the N-alkylation of 4-bromopyrazole (1) with 4-(chloromethyl)pyridine hydrochloride (2) .[1] This reaction requires careful base management because the electrophile (2 ) is supplied as a hydrochloride salt to prevent its self-polymerization.

Key Challenges:

  • Exotherm Control: Neutralization of the HCl salt generates immediate heat.

  • Regioselectivity: While 4-bromopyrazole is symmetric, ensuring

    
    -alkylation over pyridinium formation (quaternization of the pyridine ring) requires specific solvent/base conditions.
    
  • Vesicant Hazard: The chloromethyl pyridine intermediate is a potent vesicant (blister agent) and must be destroyed before workup.

Workflow Diagram

GStartStart: Raw MaterialsMixStep 1: Base Activation(Solvent + Base + Pyrazole)Start->MixCharge ReactorAddStep 2: Electrophile Addition(Controlled Rate)Mix->AddT < 25°CReactStep 3: Heating(60-80°C, 4-12h)Add->ReactRamp TempQuenchStep 4: Quench/Workup(Water Addition)React->QuenchIPC: <1% SMIsolateStep 5: Crystallization(Filtration)Quench->IsolatePrecipitation

Figure 1: Logical workflow for the scale-up synthesis. Note the temperature control checkpoint at Step 2.

Standard Operating Procedure (SOP)

Based on industry-standard protocols for azole alkylation [1, 5].

Reagents & Stoichiometry
ComponentRoleEq.Rationale
4-Bromopyrazole Nucleophile1.0Limiting reagent.
4-(Chloromethyl)pyridine HCl Electrophile1.1 - 1.2Slight excess drives conversion; HCl salt used for stability.[1]
Potassium Carbonate (K₂CO₃) Base2.5 - 3.0Milled/Powdered.[1] Needs 1 eq to neutralize HCl, 1 eq to deprotonate pyrazole, +0.5 excess.
DMF (Dimethylformamide) Solvent10 VolHigh solubility for salts; promotes

.
Water Quench20 VolAntisolvent for crystallization.
Step-by-Step Protocol
  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Base Activation: Charge DMF (10 volumes relative to pyrazole mass) and K₂CO₃ (3.0 eq) . Stir at 20°C for 15 minutes.

    • Why: Ensures the base is suspended and ready to neutralize the acidic electrophile immediately.

  • Nucleophile Charge: Add 4-Bromopyrazole (1.0 eq) . Stir for 30 minutes at 20-25°C.

    • Observation: No significant exotherm expected here.

  • Electrophile Addition (Critical): Add 4-(Chloromethyl)pyridine HCl (1.1 eq) portion-wise over 30-60 minutes.

    • Control: Maintain internal temperature < 30°C .[2] The neutralization of the HCl salt is exothermic.

  • Reaction: Heat the mixture to 60-65°C . Stir for 4–8 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC/TLC. Target < 1% remaining 4-bromopyrazole.[1][3]

  • Quench & Isolation:

    • Cool reaction to 20°C.

    • Slowly add Water (20 volumes) over 1 hour. The product should precipitate as an off-white solid.[1]

    • Stir for 2 hours to ensure full precipitation and dissolution of inorganic salts (KCl).

  • Filtration: Filter the solid. Wash with water (3 x 2 volumes) to remove residual DMF.

  • Drying: Vacuum dry at 45°C to constant weight.

Troubleshooting Knowledge Base (FAQs)

Category A: Yield & Conversion Issues

Q: My reaction stalled with 10% starting material (4-bromopyrazole) remaining. Should I add more electrophile?

  • Diagnosis: The electrophile, 4-(chloromethyl)pyridine, is unstable as a free base. Once neutralized by the K₂CO₃ in the reactor, it can hydrolyze (react with trace water) or polymerize if the reaction takes too long.

  • Solution:

    • Check water content of your DMF (should be <0.1%).

    • Do not simply add more solid HCl salt to a hot reaction (risk of rapid off-gassing/exotherm). Cool to 20°C, add 0.2 eq of electrophile, and reheat.

    • Prevention: Use 1.2 eq of electrophile from the start if your solvent is not anhydrous.

Q: I am seeing a large new impurity peak at RRT 0.8. What is it?

  • Diagnosis: This is likely the bis-pyridinium salt .[1] The pyridine nitrogen in your product is also nucleophilic. If the reaction runs too hot (>80°C) or is too concentrated, the product reacts with excess alkyl halide.

  • Solution:

    • Keep temperature strictly at 60-65°C.[1]

    • Do not exceed 1.2 eq of electrophile.

    • Dilution helps (increase solvent from 10V to 15V).

Category B: Isolation & Purity[1]

Q: The product is not precipitating after adding water; it formed an emulsion/oil.

  • Diagnosis: This "oiling out" occurs if the DMF content is too high during the quench or the temperature is too high.

  • Solution:

    • Seeding: Add a small crystal of pure product if available.

    • Cooling: Chill the mixture to 0-5°C.

    • Salting out: If it remains an oil, extract with Ethyl Acetate, wash with brine (to remove DMF), dry, and concentrate. Then recrystallize from Ethanol/Heptane (1:3).

Q: The solid product is yellow/brown instead of off-white.

  • Diagnosis: Oxidation of the pyridine ring or traces of polymerized electrophile (tars).

  • Solution:

    • Recrystallization: Dissolve the crude solid in minimum hot Ethanol (or Isopropanol). Add activated charcoal (5 wt%), stir for 30 mins, filter hot through Celite, and cool to crystallize [1].

Category C: Safety & Engineering[1]

Q: How do I handle the 4-(chloromethyl)pyridine HCl safely on scale?

  • Critical Warning: This compound is a severe vesicant and skin sensitizer [2, 3].

  • Protocol:

    • Solids: Handle only in a laminar flow hood or glovebox. Wear double nitrile gloves and Tyvek sleeves.

    • Decontamination: Prepare a "quench bucket" with 10% aqueous NaOH or ammonia. Dip all spatulas/glassware used for the starting material into this base solution to destroy the alkyl halide before washing.

Troubleshooting Logic Diagram

TroubleshootingIssueIssue DetectedCheckHPLCCheck HPLC/TLCIssue->CheckHPLCSM_LeftHigh SM (Pyrazole) LeftCheckHPLC->SM_LeftIncomplete RxnNew_ImpNew Impurity (RRT < 1.0)CheckHPLC->New_ImpSide RxnOilingProduct Oils OutCheckHPLC->OilingWorkup IssueAction_AddAdd 0.1 eq Electrophile(Cool first!)SM_Left->Action_AddAction_TempReduce Temp to 60°CCheck StoichiometryNew_Imp->Action_TempAction_SeedCool to 5°CSeed CrystalOiling->Action_Seed

Figure 2: Decision tree for common scale-up deviations.

References

  • Vertex Pharmaceuticals Inc. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester. CN102911174A. Google Patents. Link

  • Fisher Scientific. (2024).[4] Safety Data Sheet: 4-(Chloromethyl)pyridine hydrochloride. Link

  • NOAA Office of Response and Restoration. (n.d.). Chemical Datasheet: 2-(Chloromethyl)pyridine Hydrochloride. CAMEO Chemicals. Link

  • PubChem. (n.d.).[5] 4-Bromo-3-(4-methyl-1H-pyrazol-1-yl)pyridine (Analogous Structure). CID 84700541.[5] Link

  • Meador, R., et al. (2025).[6] Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Link

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their pyrazole synthesis protocols. Pyrazole derivatives are a cornerstone in medicinal and agricultural chemistry, making the control of their isomeric purity a critical aspect of synthesis.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve the formation of unwanted regioisomers, ensuring the efficient and accurate synthesis of your target molecules.

Section 1: Troubleshooting Guide for Regioisomer Formation

This section addresses specific issues related to the unexpected formation of regioisomers during pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methods involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2][3]

Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of my desired isomer?

The formation of a regioisomeric mixture is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4][5][6] The outcome of the reaction is a delicate balance of steric and electronic factors, as well as reaction conditions.[4][5] Here’s a systematic approach to troubleshoot this issue:

Step 1: Analyze the Substrates

  • Electronic Effects: Identify the electronic nature of the substituents on your 1,3-dicarbonyl compound. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Steric Hindrance: Evaluate the steric bulk of the substituents on both the dicarbonyl compound and the hydrazine. A larger group can hinder the approach of the nucleophile, directing the reaction to the less sterically encumbered carbonyl group.[5]

Step 2: Modify Reaction Conditions

This is often the most effective way to influence regioselectivity.

  • Solvent Selection: The choice of solvent can have a dramatic impact. Standard solvents like ethanol often lead to mixtures.[7] Consider switching to a fluorinated alcohol.

    • Protocol: Replace ethanol with 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[7] These solvents can significantly enhance regioselectivity.[7]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl.

    • Acidic Conditions: Under acidic conditions, the reaction is initiated by the attack of a hydrazine nitrogen on a protonated carbonyl. This can favor one regioisomer over the other.

    • Basic Conditions: In a basic medium, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack one of the carbonyl carbons.

  • Temperature Optimization: Lowering the reaction temperature can often increase the selectivity of the reaction by favoring the kinetically controlled product.

Step 3: Consider a Catalyst

The use of a catalyst can promote a specific reaction pathway.

  • Acid Catalysis: The Knorr synthesis is often acid-catalyzed.[8][9] Varying the acid catalyst (e.g., H₂SO₄, HCl, p-TsOH) can sometimes influence the isomeric ratio.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, enhancing its electrophilicity and potentially directing the nucleophilic attack.

Problem 2: I have synthesized my pyrazole, but I am unsure which regioisomer I have. How can I definitively identify the structure?

Correctly identifying the structure of your product is crucial. A combination of spectroscopic techniques is the most reliable approach.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for distinguishing between regioisomers.

  • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents will be different for each isomer.

  • ¹³C NMR: The chemical shifts of the carbons in the pyrazole ring will also differ between the two isomers.

  • 2D NMR Techniques: For unambiguous assignment, utilize 2D NMR experiments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations between protons. For example, a correlation between the N-substituent and a specific substituent on the pyrazole ring can confirm the regiochemistry.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which can be used to piece together the connectivity of the molecule.[10]

Step 2: Mass Spectrometry (MS)

While MS will give you the same mass for both isomers, fragmentation patterns can sometimes differ and provide clues to the structure.

Step 3: X-ray Crystallography

If you can obtain a single crystal of your compound, X-ray crystallography will provide an unequivocal structural determination.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity is the preference for the formation of one constitutional isomer over another in a chemical reaction.[4][5] In pyrazole synthesis, this typically arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[4][5] Controlling which isomer is formed is a significant challenge in synthetic chemistry.[5]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is primarily influenced by:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound.[5]

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine.[5]

  • Reaction Conditions: This includes the solvent, temperature, and pH, which can all significantly impact which regioisomer is the major product.[5]

Q3: Can the order of addition of reagents affect the regioselectivity?

A3: Yes, in some cases, the order of addition can influence the outcome. For instance, pre-forming a hydrazone by reacting the hydrazine with one of the carbonyl groups before cyclization might favor a particular regioisomer. However, this is often substrate-dependent and requires experimental validation.

Q4: Are there alternative methods to the Knorr synthesis that offer better regioselectivity?

A4: Absolutely. Numerous methods have been developed for the regioselective synthesis of pyrazoles.[11] These include:

  • [3+2] Cycloaddition Reactions: Reactions of 1,3-dipoles with alkynes can be highly regioselective.[3][12]

  • Multicomponent Reactions: One-pot reactions involving three or more components can offer high regioselectivity and atom economy.[3]

  • Metal-Catalyzed Reactions: Various transition metal-catalyzed reactions have been developed for the regioselective synthesis of pyrazoles.[1][11]

Q5: How can I purify a mixture of pyrazole regioisomers?

A5: If you are unable to achieve complete regioselectivity in your reaction, you will need to separate the isomers. The most common method is column chromatography on silica gel. The polarity of the two isomers is often different enough to allow for separation. Other techniques like preparative HPLC or crystallization may also be effective.

Section 3: Data and Diagrams

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric RatioReference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolMixture[7]
1-Phenyl-1,3-butanedioneMethylhydrazineTFEMajor Isomer Favored[7]
1-(Trifluoromethyl)-1,3-butanedionePhenylhydrazineEthanolMixture[7]
1-(Trifluoromethyl)-1,3-butanedionePhenylhydrazineHFIPHigh Selectivity[7]
Diagram 1: Knorr Pyrazole Synthesis Mechanism and Regioisomer Formation

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 1,3-Dicarbonyl->Attack_C1 Path A Attack_C2 Attack at Carbonyl 2 1,3-Dicarbonyl->Attack_C2 Path B Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate_1 Intermediate A Attack_C1->Intermediate_1 Intermediate_2 Intermediate B Attack_C2->Intermediate_2 Regioisomer_1 Regioisomer 1 Intermediate_1->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Intermediate_2->Regioisomer_2 Cyclization & Dehydration

Caption: Knorr synthesis pathways leading to two possible regioisomers.

Diagram 2: Troubleshooting Workflow for Regioisomer Formation

G Start Problem: Regioisomer Mixture Observed Analyze Analyze Substrates: Steric & Electronic Effects Start->Analyze Modify_Conditions Modify Reaction Conditions Analyze->Modify_Conditions Change_Solvent Change Solvent (e.g., TFE, HFIP) Modify_Conditions->Change_Solvent Optimize_pH Optimize pH (Acidic/Basic) Modify_Conditions->Optimize_pH Optimize_Temp Optimize Temperature Modify_Conditions->Optimize_Temp Add_Catalyst Consider Catalyst Modify_Conditions->Add_Catalyst Evaluate Evaluate Regioisomeric Ratio (e.g., by NMR) Change_Solvent->Evaluate Optimize_pH->Evaluate Optimize_Temp->Evaluate Add_Catalyst->Evaluate Evaluate->Modify_Conditions Unsuccessful Success Desired Regioisomer Obtained Evaluate->Success Successful Purify Purify Mixture (e.g., Column Chromatography) Evaluate->Purify Separation Required

Caption: A systematic workflow for troubleshooting regioisomer formation.

References

  • Knorr pyrazole synthesis | PPTX - Slideshare. (n.d.).
  • Alvarez-Bercedo, P., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins | Request PDF - ResearchGate. (n.d.).
  • Alvarez-Bercedo, P., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025). Retrieved February 6, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (2020). Retrieved February 6, 2026, from [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. (2024). Retrieved February 6, 2026, from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. (2022). Retrieved February 6, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022). Retrieved February 6, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved February 6, 2026, from [Link]

Sources

optimizing catalyst loading for cross-coupling reactions involving 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading for Cross-Coupling Reactions Involving 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for optimizing cross-coupling reactions with 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide provides in-depth troubleshooting advice and practical protocols in a question-and-answer format. Our goal is to empower you to overcome common challenges and efficiently determine the optimal catalyst loading for your specific synthetic goals. The unique structure of this substrate, featuring both a pyridine and a pyrazole moiety, presents specific challenges and opportunities that we will address in detail.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for cross-coupling reactions with a substrate like 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine?

A typical starting point for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions is between 1-5 mol% of the palladium precursor.[1][2] For many modern, highly active catalyst systems, especially those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), it's often possible to start lower, in the 0.5-2.0 mol% range.[3] Starting in this range provides a good balance between ensuring a reasonable reaction rate and minimizing cost and potential side reactions.

Q2: Why is it critical to optimize the catalyst loading?

Optimizing catalyst loading is crucial for several reasons:

  • Cost-Effectiveness: Palladium catalysts and their associated ligands are often expensive. Reducing the catalyst loading, even by a small percentage, can lead to significant cost savings, especially on a larger scale.[3][4]

  • Product Purity: Higher catalyst loadings can sometimes lead to an increase in side reactions, such as the formation of phosphonium salts or aryl-aryl exchange between the substrate and phosphine ligands.[1] Minimizing the catalyst loading can lead to a cleaner reaction profile and simplify purification.

  • Process Sustainability: Reducing the amount of heavy metal catalyst used makes the process more environmentally friendly and reduces the burden of removing residual palladium from the final product to meet regulatory requirements for active pharmaceutical ingredients (APIs).[1][4]

Q3: My substrate contains both a pyridine and a pyrazole ring. How might these heterocycles influence the reaction?

The nitrogen atoms in both the pyridine and pyrazole rings can act as ligands for the palladium center. This can have several effects:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a known issue with nitrogen-containing heterocycles.[5]

  • Altered Ligand Environment: The substrate itself can compete with the desired phosphine or NHC ligand, altering the electronic and steric properties of the active catalytic species.

  • Favorable Interactions: In some cases, weak, non-covalent interactions between the substrate's heteroatoms and the catalyst can pre-organize the reactants, potentially leading to enhanced reactivity or selectivity.[6]

It is essential to select a catalyst system that is robust enough to overcome potential inhibition by the substrate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments. A logical workflow for troubleshooting is presented below.

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents side_reactions Side Reactions Observed (e.g., Homocoupling) start->side_reactions increase_loading Incrementally Increase Catalyst Loading (e.g., 2%, 5%) check_reagents->increase_loading Reagents OK screen_ligands Screen Different Ligands (Bulky, Electron-Rich) increase_loading->screen_ligands No Improvement success Reaction Optimized increase_loading->success Yield Improves screen_base Screen Different Bases (e.g., K3PO4, Cs2CO3) screen_ligands->screen_base No Improvement screen_ligands->success Yield Improves screen_solvent Screen Different Solvents (e.g., Dioxane, Toluene, DMF) screen_base->screen_solvent No Improvement screen_base->success Yield Improves screen_solvent->success Yield Improves lower_loading Decrease Catalyst Loading side_reactions->lower_loading lower_loading->success Problem Solved adjust_ratio Adjust Ligand:Pd Ratio lower_loading->adjust_ratio Still problematic adjust_ratio->screen_ligands Still problematic

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Q4: My reaction has a very low yield or is not proceeding to completion. What are the first steps I should take?

A: Before adjusting the catalyst loading, it is crucial to systematically rule out other common issues.[7]

  • Confirm Reagent Quality: Ensure that your starting material, coupling partner (e.g., boronic acid), base, and solvent are pure and dry. Organometallic reagents and some bases can be sensitive to air and moisture.

  • Ensure Inert Atmosphere: Palladium(0) species are sensitive to oxygen.[8] Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that this atmosphere is maintained throughout the reaction.

  • Temperature and Time: Verify that the reaction is being run at the appropriate temperature and for a sufficient amount of time. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.[9]

If these factors are all correct, a low catalyst concentration may be the issue. Consider a stepwise increase in the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) to see if this improves the conversion.

Q5: I am observing significant homocoupling of my boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions). How can I mitigate this?

A: Homocoupling is a common side reaction. Here are several strategies to address it:

  • Lower Catalyst Loading: High concentrations of the active palladium catalyst can sometimes promote side reactions. Paradoxically, after an initial screen to get the reaction working, lowering the catalyst loading can sometimes lead to a cleaner reaction.[1]

  • Adjust Base and Solvent: The choice of base is critical. For Suzuki reactions, using a weaker base or ensuring slow addition can sometimes reduce boronic acid decomposition and subsequent homocoupling.[10] For Sonogashira reactions, a copper-free protocol can often suppress the dimerization of the alkyne.[11]

  • Ligand Choice: The ligand plays a key role. A ligand that promotes a faster rate of reductive elimination (the product-forming step) relative to side reactions can improve selectivity. Screening different ligands is a valuable strategy.

Q6: My reaction starts but then stalls before reaching full conversion. What could be causing catalyst deactivation?

A: Catalyst deactivation can be caused by several factors, especially with a coordinating substrate like 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

  • Substrate Inhibition: As discussed, the pyridine nitrogen can bind to the palladium center, leading to an off-cycle, inactive species. Using bulky ligands can often mitigate this by sterically hindering the pyridine from coordinating to the metal center.[12]

  • Ligand:Palladium Ratio: The ratio of ligand to palladium is crucial. Too little ligand can lead to the formation of palladium black (inactive palladium metal), while too much can sometimes slow down the reaction by occupying coordination sites.[12] A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio for monodentate ligands.

  • Impure Reagents: Impurities in your starting materials or solvents can act as catalyst poisons. Re-purifying your starting materials may be necessary.

Experimental Protocols

Protocol 1: Initial Catalyst System Screening

This protocol outlines a parallel screening approach to quickly identify a promising catalyst system for your reaction.

G cluster_0 Preparation cluster_1 Reaction Setup (Array of Vials) cluster_2 Execution & Analysis prep_substrate Prepare Stock Solution of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine & Coupling Partner add_solutions Add Aliquots of Stock Solutions prep_substrate->add_solutions prep_base Prepare Stock Solution of Base prep_base->add_solutions add_pd Add Pd Precursor to each vial (e.g., Pd(OAc)2, Pd2(dba)3) add_ligand Add Ligand to each vial (e.g., SPhos, XPhos, P(t-Bu)3) add_pd->add_ligand add_ligand->add_solutions seal_purge Seal, Purge with Argon add_solutions->seal_purge heat_stir Heat and Stir at Specified Temperature seal_purge->heat_stir monitor Monitor by TLC/LC-MS at Time Points heat_stir->monitor analyze Analyze Yield/Conversion monitor->analyze

Caption: Workflow for parallel catalyst system screening.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under an inert atmosphere, prepare separate stock solutions of your substrate, coupling partner, and base in the chosen solvent.

  • Array Setup: In an array of reaction vials (e.g., a 24-well plate), add the appropriate amount of each solid palladium precursor and ligand.

  • Addition: Add the stock solutions to each vial according to the reaction stoichiometry. Ensure consistent volumes across all reactions.

  • Reaction: Seal the vials, remove them from the glovebox (if used), and place them in a pre-heated aluminum block on a stirrer plate.

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion to the desired product.

Data Presentation: Example Catalyst Screening Table

EntryPd Source (1 mol%)Ligand (2 mol%)Base (2 eq.)SolventConversion (8h)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O15%
2Pd₂(dba)₃P(t-Bu)₃K₂CO₃Dioxane/H₂O65%
3Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O85%
4PdCl₂(dppf)-K₂CO₃Dioxane/H₂O70%
5Pd(OAc)₂SPhosK₃PO₄Toluene95%
Protocol 2: Catalyst Loading Optimization

Once a promising catalyst system (e.g., Entry 5 from the table above) has been identified, the next step is to determine the minimum required loading.

Step-by-Step Methodology:

  • Setup: Set up a series of identical reactions using the optimized conditions (catalyst, ligand, base, solvent, temperature) identified in Protocol 1.

  • Vary Loading: In each reaction, vary only the catalyst and ligand loading, keeping the ligand:palladium ratio constant. For example, test 2.0%, 1.0%, 0.5%, 0.1%, and 0.05 mol%.

  • Execution: Run all reactions for the same amount of time.

  • Analysis: Determine the yield for each reaction. The optimal loading is the lowest amount that still provides the desired yield in a reasonable timeframe.

Data Presentation: Example Optimization Table

EntryCatalyst Loading (mol%)Ligand Loading (mol%)Yield (%)
12.04.096
21.02.095
30.51.094
40.10.285
50.050.160

From this example, a catalyst loading of 0.5 mol% would be considered optimal, as it provides a high yield while significantly reducing catalyst usage compared to the initial 2.0 mol%.

References

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications . [Link]

  • Suzuki Coupling - Organic Chemistry Portal . [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts . [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn . [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications . [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC . [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scientific Research Publishing . [Link]

  • Sonogashira Coupling - Chemistry LibreTexts . [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B . [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications . [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI . [Link]

  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction - JoVE . [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development - ACS Publications . [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) . [Link]

Sources

workup procedure to remove impurities from 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this important heterocyclic compound. This document will address common challenges and provide detailed protocols to ensure the isolation of a highly pure product.

I. Understanding the Chemistry: Potential Impurities

The synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine typically involves the N-alkylation of 4-bromopyrazole with a 4-(halomethyl)pyridine, such as 4-(chloromethyl)pyridine hydrochloride, in the presence of a base. Understanding the potential impurities is crucial for designing an effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials:

    • 4-Bromopyrazole

    • 4-(Chloromethyl)pyridine (or its corresponding salt)

  • Regioisomeric Byproduct:

    • 4-((4-Bromo-1H-pyrazol-2-yl)methyl)pyridine (the N2-alkylated isomer)

  • Over-alkylation Products:

    • Quaternized pyridine salts

  • Residual Base and Salts:

    • Inorganic salts formed during the reaction (e.g., KCl, NaCl)

The formation of the N2-alkylated regioisomer is a common challenge in pyrazole chemistry and is often difficult to separate from the desired N1-isomer due to their similar physical properties.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues that may be encountered during the workup and purification process in a question-and-answer format.

Q1: During the aqueous workup, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

A1: Emulsion formation is common in extractions involving pyridine derivatives.[1]

  • Underlying Cause: Pyridine-containing compounds can act as surfactants, stabilizing the interface between the aqueous and organic phases. Vigorous shaking during extraction exacerbates this issue.

  • Immediate Actions:

    • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes.

    • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Addition of Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[1]

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite®. The fine particles of Celite® can help to break up the emulsified layer.

  • Preventative Measures:

    • During the initial extraction, use gentle swirling instead of vigorous shaking.[1]

    • If the reaction solvent is miscible with water (e.g., DMF, DMSO), it is often beneficial to evaporate the solvent under reduced pressure before beginning the aqueous workup.[2]

Q2: My final product is an oil, but I was expecting a solid. What should I do?

A2: The presence of residual solvent or impurities can prevent crystallization.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all residual solvent has been removed by drying the product under high vacuum for an extended period.

    • Trituration: Add a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether.[3] Stir the mixture vigorously. This can help to wash away soluble impurities and induce crystallization of the product.

    • Column Chromatography: If the product remains oily, it is likely that significant impurities are present. Purification by column chromatography is recommended.

Q3: After column chromatography, I still see two spots on my TLC plate that are very close together. How can I improve the separation?

A3: This is likely due to the presence of the N1 and N2 regioisomers, which often have very similar polarities.

  • Optimization of Chromatography:

    • Solvent System: Experiment with different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes.[4] Sometimes, adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane can improve separation.

    • Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve resolution.

    • Gradient Elution: Employ a shallow gradient of the eluting solvent. A slow, gradual increase in polarity is more effective for separating closely related compounds.

    • Alternative Stationary Phases: While silica gel is standard, consider using alumina (neutral or basic) for basic compounds like pyridines.

III. Detailed Workup and Purification Protocol

This section provides a step-by-step procedure for the workup and purification of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Part A: Liquid-Liquid Extraction

This initial workup is designed to remove inorganic salts, the residual base, and the majority of unreacted starting materials.

Protocol:

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent (e.g., DMF, acetonitrile), it is advisable to remove the solvent under reduced pressure.

    • Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

    • Add deionized water to the diluted mixture.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • Gently swirl the funnel to mix the layers, venting frequently to release any pressure buildup.

    • Allow the layers to separate and discard the aqueous layer.

  • Acidic Wash (to remove basic impurities):

    • Wash the organic layer with a dilute aqueous solution of HCl (e.g., 1 M HCl). This will protonate the basic pyridine-containing starting material and product, potentially moving them to the aqueous layer. Be aware that your product may also be extracted into the aqueous layer at this stage.

    • To recover your product, basify the acidic aqueous layer with a base like NaOH or NaHCO3 and re-extract with an organic solvent.

    • Alternatively, to selectively remove unreacted pyridine starting material, a wash with a saturated aqueous solution of ammonium chloride can be effective.[5]

  • Brine Wash:

    • Wash the organic layer with brine. This helps to remove any remaining water from the organic phase and can aid in breaking any emulsions that may have formed.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part B: Purification by Column Chromatography

Column chromatography is essential for separating the desired N1-isomer from the N2-regioisomer and any remaining impurities.[6]

Protocol:

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pack the column with the silica gel slurry.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A shallow gradient is recommended for optimal separation of regioisomers.

    • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Isolation of the Pure Product:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent under reduced pressure to yield the purified 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System Gradient of Ethyl Acetate in Hexanes (e.g., starting from 0% and gradually increasing to 50% Ethyl Acetate)
TLC Visualization UV light (254 nm) and/or staining with potassium permanganate solution.
Part C: Recrystallization (Optional)

If the purified product is a solid, recrystallization can be performed to further enhance its purity.

Protocol:

  • Solvent Selection:

    • Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when heated. Common choices for similar compounds include ethanol, acetone, or mixtures like hexanes/ethyl acetate.[7]

  • Dissolution:

    • Dissolve the solid product in a minimal amount of the hot recrystallization solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

IV. Visualizing the Workflow

Workup and Purification Workflow

Workup_Purification A Reaction Mixture B Solvent Removal (if applicable) A->B C Liquid-Liquid Extraction (Ethyl Acetate/Water) B->C D Acidic Wash (e.g., 1M HCl) C->D E Brine Wash D->E F Drying (Na2SO4) & Concentration E->F G Crude Product F->G H Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) G->H I Pure Product Fractions H->I J Solvent Evaporation I->J K Pure 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine J->K L Recrystallization (Optional) K->L M Highly Pure Crystalline Product L->M

Caption: A flowchart illustrating the workup and purification procedure.

V. Frequently Asked Questions (FAQs)

Q: What is the expected appearance of the pure product? A: Depending on the purity, 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine can be an off-white to light yellow solid or a viscous oil.

Q: How can I confirm the identity and purity of my final product? A: The identity and purity should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q: Can I use a different base for the synthesis? A: Yes, various inorganic and organic bases can be used, such as potassium carbonate, sodium hydride, or triethylamine. The choice of base can influence the reaction rate and the impurity profile.

Q: Is it possible to remove unreacted 4-(chloromethyl)pyridine without an acidic wash? A: While an acidic wash is the most effective method, careful column chromatography can also separate it from the product. However, this may require more solvent and a longer purification time. A method for removing unreacted electrophiles involves reacting them with a water-soluble thiol to form a water-soluble adduct that can be easily washed away.[8]

VI. References

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.

  • An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications. Benchchem.

  • 4-BroMo-1-Methyl-5-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Chemicalbook.

  • How to get solid 4-Br pyrazolate from oily liquid?. ResearchGate.

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate.

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals.

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.

  • 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. CRO Splendid Lab Pvt. Ltd.

  • Method for removing unreacted electrophiles from a reaction mixture. Google Patents.

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. ResearchGate.

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega.

  • How To: Manage an Emulsion. University of Rochester Department of Chemistry.

  • How to remove excess pyrrole from a reaction mixture?. ResearchGate.

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub.

  • Removal of HCl from 2-(chloromethyl)pyridine. Reddit.

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.

  • COMMUNICATION. OSTI.GOV.

  • How can I get back my compound with pyridine moiety which goes in water during workup process?. ResearchGate.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.

  • How to remove pyridine from your reaction crude?. YouTube.

  • Preparation method and application of bromopyrazole compound intermediate. Google Patents.

  • LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts.

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.

  • A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ResearchGate.

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. ACS Publications.

  • The Bromination of Pyrazabole. DTIC.

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.

  • How to remove pyridine substances in the product?. ECHEMI.

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. National Institutes of Health.

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.

  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.

  • 4-Bromo-1-methyl-1H-pyrazole 97 15803-02-8. Sigma-Aldrich.

  • Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.

  • Tips & Tricks: Emulsions. University of Rochester Department of Chemistry.

  • Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline. Google Patents.

  • How to remove pyridine from your reaction mixture containing chiral molecule with diacetal protection group?. Chemistry Stack Exchange.

  • 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier. Punagri Organics & Lifesciences.

Sources

enhancing the reaction rate of N-alkylation of 4-bromopyrazole

Technical Support Center: Optimization of 4-Bromopyrazole -Alkylation

Topic: Enhancing Reaction Rate & Conversion Efficiency Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Guide

Executive Summary: The Nucleophilicity Paradox

The




This guide addresses the "stalled reaction" phenomenon by transitioning from classical conditions to kinetically optimized protocols.

Module 1: Base & Solvent Selection (The "Cesium Effect")
Q: I am using

in DMF at 80°C, but the reaction stalls at 60% conversion after 12 hours. Adding more base doesn't help. Why?

A: You are likely experiencing ion-pair shielding . While


The Solution: The Cesium Effect Switch to Cesium Carbonate (


)1
  • Solubility:

    
     is significantly more soluble in DMF/DMSO than 
    
    
    , ensuring a higher effective concentration of base [2].
  • "Naked" Anion Formation: The Cesium cation (

    
    ) has a large ionic radius (1.67 Å) and low charge density. It forms a "loose ion pair" (solvent-separated ion pair) with the pyrazolate anion. This leaves the nitrogen lone pair "naked" and sterically accessible for the 
    
    
    attack [3].

Mechanism of Action:

CesiumEffectcluster_0Potassium (Tight Ion Pair)cluster_1Cesium (Loose Ion Pair)K_SaltK+ ... [Pyrazolate]-BlockSteric Shielding(Slow Rate)K_Salt->BlockCs_SaltCs+  ||  [Pyrazolate]-AttackNaked Anion(Rapid SN2)Cs_Salt->AttackReagent4-BromopyrazoleReagent->K_SaltK2CO3/DMFReagent->Cs_SaltCs2CO3/DMF

Figure 1: Comparative mechanics of cation-anion association. The large ionic radius of Cesium reduces coulombic attraction, freeing the pyrazolate anion for reaction.

Module 2: Catalytic Acceleration (Phase Transfer)
Q: My alkylating agent is lipophilic, and I need to use a non-polar solvent (Toluene/DCM). The reaction is effectively dead. How do I initiate it?

A: You are facing a phase heterogeneity issue. The deprotonated pyrazole salt is insoluble in toluene, while the alkyl halide is soluble. They cannot meet to react.

The Solution: Phase Transfer Catalysis (PTC) Introduce a quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Iodide (TBAI) (5-10 mol%).

Protocol: Solid-Liquid PTC

  • Mix: 4-Bromopyrazole (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq, finely ground).
    
  • Solvent: Toluene or 2-MeTHF.

  • Catalyst: Add TBAB (0.1 eq) .

  • Mechanism: The tetrabutylammonium cation (

    
    ) extracts the pyrazolate anion from the solid base surface into the organic bulk phase, where it reacts rapidly with the alkyl halide [4].
    
Module 3: Leaving Group Engineering (Finkelstein Modification)
Q: I am forced to use an alkyl chloride (R-Cl) due to availability. The reaction is prohibitively slow even with Cesium Carbonate.

A: Alkyl chlorides are poor electrophiles (

The Solution: The Finkelstein Modification Add catalytic or stoichiometric Sodium Iodide (NaI) to the reaction mixture.

The "Finkelstein" Workflow:

  • Reaction:

    
    
    
  • Benefit: The resulting Alkyl Iodide (

    
    ) is 10-100x more reactive toward the pyrazole nucleophile than the chloride.
    
  • Protocol:

    • Solvent: Acetone or Butanone (classic) or DMF (modern).

    • Add NaI (0.5 – 1.0 eq).

    • The reaction proceeds via the transient iodide intermediate.

Module 4: High-Energy Input (Microwave Irradiation)
Q: I need to screen 50 derivatives. Refluxing overnight is creating a bottleneck. Can I accelerate this?

A: Yes. 4-Bromopyrazole alkylations are excellent candidates for Microwave-Assisted Organic Synthesis (MAOS) because the polar transition state couples efficiently with microwave energy.

Standard Microwave Protocol:

  • Vessel: 10 mL sealed microwave vial.

  • Reagents: 4-Bromopyrazole (1 mmol), Alkyl Halide (1.2 mmol),

    
     (1.5 mmol).
    
  • Solvent: DMF or MeCN (2 mL). Note: DMF heats very rapidly under MW.

  • Parameters:

    • Temperature: 120°C

    • Time: 10–20 minutes

    • Power: Dynamic (Max 150W)

  • Outcome: Reactions that take 12 hours thermally often complete in <20 minutes with cleaner profiles due to less thermal degradation time [5].

Summary: Troubleshooting Decision Matrix
SymptomProbable CauseRecommended Fix
Reaction Stalled (<60%) Tight Ion Pairing (

)
Switch base to

No Reaction (Non-polar solvent) Phase SeparationAdd TBAB (10 mol%)
Slow Kinetics (Alkyl Chloride) Poor Leaving GroupAdd NaI (0.5 eq) (Finkelstein)
Degradation / Long Times Thermal instabilitySwitch to Microwave (120°C, 15 min)
Experimental Logic Flow

TroubleshootingStartStart: N-Alkylation of 4-BromopyrazoleCheck_LGIs the Alkylating Agent a Chloride?Start->Check_LGAdd_NaIAction: Add NaI (0.5 eq)(Finkelstein)Check_LG->Add_NaIYesCheck_SolventIs the Solvent Polar Aprotic?(DMF, DMSO, MeCN)Check_LG->Check_SolventNoAdd_NaI->Check_SolventCheck_BaseIs the Base Cs2CO3?Check_Solvent->Check_BaseYesAdd_PTCAction: Add TBAB (10 mol%)Check_Solvent->Add_PTCNo (Toluene/DCM)Switch_BaseAction: Switch K2CO3 -> Cs2CO3Check_Base->Switch_BaseNoCheck_HeatIs reaction time > 4 hours?Check_Base->Check_HeatYesSwitch_Base->Check_HeatUse_MWAction: Microwave120°C, 15 minCheck_Heat->Use_MWYesEndOptimized ReactionCheck_Heat->EndNo (Proceed)

Figure 2: Decision tree for optimizing reaction conditions based on specific kinetic bottlenecks.

References
  • Acidity and Nucleophilicity: J. Org. Chem.2000 , 65, 1144–1157.[1] (Discusses electronic effects on heterocycle acidity). Link

  • The Cesium Effect: Org. Prep. Proced. Int.1992 , 24, 287–307.[1] (Comprehensive review of Cesium in organic synthesis). Link

  • Cesium Carbonate Mechanism: J. Am. Chem. Soc.1984 , 106, 1122. (Detailed study of "naked" anions and ion pairing). Link

  • Phase Transfer Catalysis: Synth. Commun.2010 , 40, 257–264. (Application of TBAB in pyrazole alkylation). Link

  • Microwave Acceleration: Tetrahedron Lett.2005 , 46, 4567–4570. (Microwave-assisted alkylation of N-heterocycles). Link

Technical Support Center: Purification of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document offers practical, experience-driven advice to overcome common challenges in the purification of this N-heterocyclic compound.

Introduction to the Challenge

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a key building block in pharmaceutical research. Its structure, featuring both a basic pyridine ring and a pyrazole moiety, presents unique challenges during purification by silica gel chromatography. The basic nitrogen of the pyridine can interact strongly with the acidic silanol groups of the stationary phase, leading to poor separation and low recovery. This guide will address these issues head-on, providing actionable solutions.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific problems you may encounter during your experiments.

Issue 1: My compound is streaking or tailing significantly on the TLC plate and column.

Q: Why is my compound showing severe tailing, and how can I achieve sharp, well-defined bands?

A: Peak tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic silica gel stationary phase. The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the surface silanol groups (Si-OH), leading to a slow and uneven elution.

Core Directive: Mitigate Acid-Base Interactions

To resolve this, you must neutralize or minimize these acidic sites.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system, serving a similar purpose to TEA.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Start with neutral alumina and assess the separation.

    • Reversed-Phase Chromatography (C18): For highly polar or basic compounds, reversed-phase chromatography can be an excellent option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).

Issue 2: I can't find a suitable solvent system to get good separation between my product and impurities.

Q: How do I systematically determine the optimal mobile phase for my purification?

A: The key is to find a solvent system that provides an optimal retention factor (Rf) for your target compound on a TLC plate. The ideal Rf value for good separation in column chromatography is between 0.2 and 0.5.

Experimental Protocol: TLC Solvent System Screening

  • Start with a Standard System: A common starting point for compounds of medium polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • Systematic Gradient: Prepare several TLC chambers with varying ratios of your chosen solvents (e.g., 10%, 20%, 30%, 50%, 70% ethyl acetate in hexanes).

  • Spot and Develop: Spot your crude reaction mixture on separate TLC plates and develop them in the different solvent systems.

  • Analyze the Results:

    • High Rf (>0.6): The eluent is too polar. Decrease the proportion of the polar solvent.

    • Low Rf (<0.1): The eluent is not polar enough. Increase the proportion of the polar solvent.

    • Poor Separation: If spots are too close together, try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone to alter the selectivity.

Solvent System Component Polarity Notes
Hexanes/Petroleum EtherVery LowGood for initial elution of non-polar impurities.
Dichloromethane (DCM)MediumOffers different selectivity compared to ethyl acetate.
Ethyl Acetate (EtOAc)Medium-HighA versatile and common choice.
AcetoneMedium-HighMore polar than ethyl acetate.
Methanol (MeOH)HighUsed for highly polar compounds, often in small percentages with DCM or EtOAc.
Issue 3: My compound is not eluting from the column, or the recovery is very low.

Q: What should I do if my compound appears to be irreversibly stuck to the silica gel?

A: This can be due to either excessively strong binding or on-column decomposition.

Solutions:

  • Check for Stability: Before committing your entire batch to a column, test the stability of your compound on silica.

    • 2D TLC Analysis: Spot your compound on the corner of a square TLC plate. Develop the plate as usual. Then, rotate the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, it will appear on the diagonal. Any spots appearing off the diagonal indicate decomposition.

  • Increase Eluent Polarity Drastically: If the compound is stable but strongly adsorbed, a significant increase in the mobile phase polarity is needed. A gradient elution from a non-polar to a highly polar solvent (e.g., from 100% hexanes to 50:50 ethyl acetate/hexanes, and then to 10% methanol in ethyl acetate) can be effective.

  • Dry Loading with an Inert Support: If your compound has poor solubility in the initial eluent, it may precipitate at the top of the column. To avoid this, use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel or Celite®, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Issue 4: I can't see my compound on the TLC plate.

Q: My compound is not UV-active. How can I visualize it during TLC analysis?

A: While the pyridine and pyrazole rings should provide some UV activity, if the concentration is low or your impurities are overwhelming, alternative visualization methods are necessary.

Visualization Techniques:

  • Iodine Chamber: Place the dried TLC plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.

  • Potassium Permanganate (KMnO₄) Stain: A solution of potassium permanganate is a good general stain that reacts with many functional groups. The plate is dipped in or sprayed with the solution, and spots appear as yellow/brown on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: This is another versatile stain that, upon heating, can produce a variety of colors depending on the compound's functional groups.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting the purification of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Purification_Workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_final Purification TLC_analysis Initial TLC Analysis (e.g., 30% EtOAc/Hexanes) Tailing Streaking or Tailing? TLC_analysis->Tailing Rf_issue Rf out of 0.2-0.5 range? Tailing->Rf_issue No Add_TEA Add 0.1-1% TEA to mobile phase Tailing->Add_TEA Yes Change_stationary Switch to Alumina or Reversed-Phase Tailing->Change_stationary If TEA fails No_elution Compound stuck on column? Rf_issue->No_elution No Adjust_polarity Adjust mobile phase polarity Rf_issue->Adjust_polarity Yes Visualization Spots not visible? No_elution->Visualization No Check_stability Check stability on silica (2D TLC) No_elution->Check_stability Yes Use_stain Use I₂ or KMnO₄ stain Visualization->Use_stain Yes Column_chrom Run Column Chromatography Add_TEA->Column_chrom Change_stationary->Column_chrom Adjust_polarity->Column_chrom Increase_polarity Drastic polarity increase (e.g., add MeOH) Check_stability->Increase_polarity Increase_polarity->Column_chrom Use_stain->TLC_analysis Re-evaluate Pure_product Obtain Pure Product Column_chrom->Pure_product

Caption: A troubleshooting workflow for the column chromatography purification of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine?

A1: Based on its structure, the compound is expected to have medium polarity. A good starting point for TLC analysis would be 20-30% ethyl acetate in hexanes. Remember to add 0.1-0.5% triethylamine to this mixture to prevent tailing.

Q2: Can I use dichloromethane (DCM) instead of ethyl acetate?

A2: Yes, a gradient of DCM in hexanes, or methanol in DCM, can also be effective. DCM offers different selectivity and can sometimes provide better separation of closely related impurities. As always, optimize with TLC first.

Q3: Is 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine stable on silica gel?

A3: While N-substituted pyrazoles are generally stable, the combination of the basic pyridine and the potentially acidic silica gel could lead to some degradation over extended periods. It is good practice to not let the compound sit on the column for an unnecessarily long time. If you suspect instability, performing a 2D TLC is a quick and effective diagnostic tool.

Q4: My crude product is an oil. How should I load it onto the column?

A4: If the oil is soluble in a small amount of the initial, low-polarity eluent, you can dissolve it and load it directly onto the column. If not, it is best to use the dry loading method described in "Issue 3" to ensure a narrow starting band and optimal separation.

Q5: What are the likely impurities I need to separate?

A5: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials such as 4-bromopyrazole and 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. Additionally, isomers or over-alkylated byproducts could be present. A good understanding of your reaction will help in developing a purification strategy.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?[Link]

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole derivatives. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts you may encounter during your experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why do the 1H and 13C NMR signals for the C3 and C5 positions of my N-unsubstituted pyrazole appear as a single, averaged signal?

This is a common observation and is typically due to annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, leading to an equilibrium between two tautomeric forms. If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons (and their attached protons in ¹H NMR) will be averaged.[1]

Causality: The rate of this proton exchange is highly dependent on factors such as temperature, solvent, and concentration. At room temperature in common NMR solvents like CDCl₃ or DMSO-d₆, the exchange is often faster than the NMR experiment can distinguish between the two tautomers.

Troubleshooting Protocol:

  • Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down the rate of proton exchange.[1] This may allow you to resolve the separate signals for the C3 and C5 positions of each tautomer.

    • Step 1: Dissolve your pyrazole derivative in a suitable low-temperature solvent (e.g., deuterated methanol, toluene-d₈, or THF-d₈).

    • Step 2: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature.

    • Step 3: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

    • Step 4: Acquire a spectrum at each temperature and observe any changes in the signals for the C3 and C5 positions. Coalescence and subsequent sharpening into two distinct sets of signals indicate the slowing of tautomeric exchange.

  • Solvent Effects: The rate of exchange is highly dependent on the solvent. In aprotic, non-polar solvents, you may have a better chance of observing distinct signals. In contrast, protic solvents or those that can form strong hydrogen bonds may accelerate the exchange.[1][2]

    • Experiment: Acquire NMR spectra in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., cyclohexane-d₁₂, benzene-d₆, chloroform-d, acetonitrile-d₃, and methanol-d₄) to observe the effect on the chemical shifts and signal averaging.

  • Solid-State NMR: In the solid state, pyrazole derivatives typically exist as a single tautomer. Solid-state NMR (CP/MAS) can be used to identify the dominant tautomeric form in the solid phase, which can then be compared to the solution-state data.[3][4][5]

Tautomerism cluster_NMR Observed NMR Spectrum Tautomer1 Tautomer A Equilibrium Fast Exchange (on NMR timescale) Tautomer1->Equilibrium Tautomer2 Tautomer B Equilibrium->Tautomer2 AveragedSignal Averaged Signal (C3/H3 and C5/H5 indistinguishable)

Caption: Annular tautomerism in N-unsubstituted pyrazoles leading to averaged NMR signals.

Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible at all. Where is it?

The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[1] Several factors can contribute to this:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the solvent, or acidic/basic impurities. This rapid exchange leads to a broadening of the signal, sometimes to the point where it merges with the baseline.[1]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment which can cause efficient relaxation of the attached proton, leading to a broader signal.[1]

  • Solvent: In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with the deuterium atoms of the solvent, making it undetectable in the ¹H NMR spectrum.[1]

Troubleshooting Protocol:

  • Use a Dry Solvent: Ensure your NMR solvent is as dry as possible to minimize exchange with water.[1] Using freshly opened ampoules of deuterated solvent is recommended.

  • Vary the Concentration: Changes in concentration can affect the rate of intermolecular proton exchange.[1] Acquiring spectra at different concentrations may help in sharpening the N-H signal.

  • Low-Temperature NMR: As with tautomerism, lowering the temperature can slow down the rate of proton exchange and lead to a sharper N-H signal.[6]

  • ¹⁵N NMR: If you have an ¹⁵N-labeled compound, you can directly observe the nitrogen signals and their coupling to protons, which can provide valuable information about the tautomeric state and protonation site.[1][3]

In-depth Troubleshooting Guides

Issue: My observed chemical shifts don't match predicted values or literature data for similar pyrazole derivatives.

Discrepancies between observed and expected chemical shifts can arise from a variety of subtle environmental and structural factors.

The chemical environment created by the solvent can significantly perturb the electron density around the pyrazole ring, leading to unexpected shifts.[2]

Causality: Solvents can interact with the pyrazole derivative through hydrogen bonding, polarity effects, and anisotropic effects.[2][5] For example, hydrogen-bonding solvents can significantly affect the chemical shift of the N-H proton and the adjacent C-H protons.[4]

Experimental Workflow for Solvent Study:

Solvent_Study_Workflow Start Unexpected Shifts Observed SelectSolvents Select a Range of Solvents (Aprotic Nonpolar, Aprotic Polar, Protic) Start->SelectSolvents PrepareSamples Prepare Samples with Identical Concentrations SelectSolvents->PrepareSamples AcquireSpectra Acquire 1H and 13C NMR Spectra for Each Sample PrepareSamples->AcquireSpectra AnalyzeData Analyze and Compare Chemical Shifts AcquireSpectra->AnalyzeData CorrelateShifts Correlate Shift Changes with Solvent Properties (Polarity, H-bonding) AnalyzeData->CorrelateShifts Conclusion Identify Solvent-Induced Shift Effects CorrelateShifts->Conclusion

Caption: Workflow for investigating solvent-induced NMR shifts.

Data Presentation: Expected Solvent Effects on Pyrazole ¹H Chemical Shifts

Solvent TypeExample SolventsExpected Effect on N-H ProtonExpected Effect on Ring Protons
Aprotic, NonpolarBenzene-d₆, Toluene-d₈Sharper signal, less downfield shiftAnisotropic effects may cause upfield or downfield shifts
Aprotic, PolarCDCl₃, Acetone-d₆, DMSO-d₆Broader signal, downfield shiftModerate downfield shifts due to polarity
ProticCD₃OD, D₂OExchange with solvent, signal may disappearSignificant downfield shifts due to hydrogen bonding

The protonation state of the pyrazole ring can dramatically alter the electronic structure and, consequently, the NMR chemical shifts.

Causality: Protonation of one of the nitrogen atoms disrupts the aromatic system and leads to significant deshielding of the ring protons and carbons.[7] The location of protonation (N1 vs. N2) will also influence the resulting shifts.

Troubleshooting Protocol for pH Effects:

  • Acid Titration:

    • Step 1: Dissolve the pyrazole derivative in a suitable solvent (e.g., D₂O or CD₃OD).

    • Step 2: Acquire a baseline ¹H NMR spectrum.

    • Step 3: Add a small aliquot of a strong acid (e.g., DCl in D₂O) and re-acquire the spectrum.

    • Step 4: Continue adding acid in increments and monitor the changes in chemical shifts. Significant downfield shifts of the ring protons are indicative of protonation.[7]

  • Comparison with Known Salts: If possible, synthesize and acquire the NMR spectrum of a known salt of your pyrazole derivative (e.g., the hydrochloride salt) to compare with the spectra obtained during the acid titration.

While the electronic effects of substituents (electron-donating vs. electron-withdrawing) are generally predictable, steric and through-space interactions can lead to unexpected shifts.

Causality: Bulky substituents can force conformational changes that alter the dihedral angles and through-space interactions between different parts of the molecule.[8] This can lead to either shielding or deshielding effects that are not immediately obvious from simple electronic arguments. For instance, nitro groups can have a significant impact on chemical shifts depending on their position.[8][9]

Troubleshooting and Analysis:

  • 2D NMR Techniques: Utilize 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space interactions between substituents and the pyrazole ring protons. These correlations can help to explain unexpected shielding or deshielding effects.

  • Computational Modeling: Use computational chemistry software to perform geometry optimization and predict NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital).[10][11][12] Comparing the calculated shifts for different possible conformations with the experimental data can provide valuable insights into the solution-state structure and the origin of unexpected shifts.

References

  • Journal of Chemical Education and Research Progress. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved February 6, 2026, from [Link]

  • Limbach, H.-H., et al. (2004). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. The Journal of Physical Chemistry A, 108(19), 4234-4244.
  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603–607.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • PubMed. (n.d.). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Retrieved February 6, 2026, from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Retrieved February 6, 2026, from [Link]

  • Scilit. (n.d.). 15N NMR chemical shifts of NH‐pyrazoles in the solid state and in solution at low temperature. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 6, 2026, from [Link]

  • ACS Omega. (2024, February 4). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved February 6, 2026, from [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved February 6, 2026, from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved February 6, 2026, from [Link]

  • PubMed. (2025, October 20). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 6, 2026, from [Link]

  • Freie Universität Berlin. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Functionalization of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-PZ-004 Status: Open Agent: Senior Application Scientist Subject: Selective Functionalization Strategies & Troubleshooting Guide

Executive Summary: The Substrate Architecture

Before initiating any protocol, you must understand the "hardware" you are working with. This scaffold presents a unique tug-of-war between two aromatic systems separated by a methylene bridge.

  • The Pyridine (The Trap): The basic nitrogen (pKa ~5.2) is a potent ligand for transition metals (Pd, Pt, Cu), leading to catalyst poisoning. It is also an electrophile, susceptible to nucleophilic attack by strong organometallics (n-BuLi).

  • The Pyrazole (The Target): The C4-Bromine is your primary handle for cross-coupling. However, the electron-rich nature of the pyrazole ring makes the C-Br bond less reactive towards oxidative addition compared to a bromobenzene.

  • The Methylene Bridge (The Weak Link): These protons are benzylic-like (pKa ~26-28). Strong bases used in cross-coupling (e.g., KOtBu) can deprotonate this position, leading to side reactions (dimerization or oxidation).

Visualizing the Reactivity Landscape

The following diagram maps the reactive "hotspots" and the associated risks for your specific molecule.

ReactivityMap cluster_molecule Substrate: 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine PyridineN Pyridine Nitrogen (Lewis Base) PyridineC2 Pyridine C-2/C-6 (Radical Target) Risk_Poison RISK: Catalyst Poisoning (Pd binds here) PyridineN->Risk_Poison Risk_NuAttack RISK: Nucleophilic Attack (by n-BuLi) PyridineN->Risk_NuAttack Bridge Methylene Bridge (Acidic Protons) Opp_Minisci OPP: Minisci Reaction (Late-stage Alkylation) PyridineC2->Opp_Minisci PyrazoleBr Pyrazole C-Br (Coupling Site) Risk_Deprot RISK: Deprotonation/Oxidation (Avoid Strong Bases) Bridge->Risk_Deprot Opp_Suzuki OPP: Suzuki/Buchwald (Requires Bulky Ligands) PyrazoleBr->Opp_Suzuki

Caption: Reactivity map highlighting the competing electrophilic and nucleophilic sites. The Pyridine N poses the highest risk for catalyst inhibition.

Ticket #1: Suzuki-Miyaura Coupling Fails or Stalls

User Issue: "I'm trying to couple an aryl boronic acid to the pyrazole bromide. The reaction turns black immediately (Pd precipitation) and conversion is <10%."

Root Cause Analysis: The pyridine nitrogen is coordinating to your Palladium catalyst, displacing the phosphine ligands and forming an inactive Pd(Pyridine)n complex. This is "catalyst poisoning."

Troubleshooting Protocol:

  • Switch to Bulky Ligands (The "Buchwald" Solution): You must use ligands that are sterically demanding enough to prevent the pyridine from binding to the Pd center.

    • Recommended: XPhos or SPhos (dialkylbiaryl phosphines).

    • Precatalysts: Do not mix Pd(OAc)2 + Ligand in situ. Use XPhos Pd G3 or G4 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid activation.

  • Modify the Base: Avoid strong alkoxides (NaOtBu) which might deprotonate the methylene bridge.

    • Recommended: Weak, inorganic bases like K3PO4 or K2CO3 .

    • Solvent System: 1,4-Dioxane/Water (4:1) or n-Butanol. The presence of water/alcohol facilitates the transmetallation step which can be sluggish with electron-rich pyrazoles.

  • Alternative: Lewis Acid Additives (The "Decoy" Strategy): If you cannot change the catalyst, add a "decoy" to occupy the pyridine nitrogen.

    • Additive: CuI (10-20 mol%) or ZnCl2.

    • Mechanism:[1][2][3][4][5][6][7][8] The copper/zinc binds to the pyridine N more tightly than the Pd, freeing the Pd to perform the catalytic cycle.

Standardized Protocol (High Success Rate):

Component Reagent Equiv. Notes
Catalyst XPhos Pd G3 0.02 - 0.05 Resistant to N-coordination [1].
Base K3PO4 (aqueous, 2M) 2.0 - 3.0 Mild; prevents bridge deprotonation.
Solvent n-Butanol or Dioxane N/A Degas thoroughly (sparge with Ar).

| Temp | 80°C - 100°C | N/A | Higher temp helps dissociate Pd-N species. |

Ticket #2: Lithium-Halogen Exchange "Messy" Results

User Issue: "I treated the substrate with n-BuLi to generate the lithiated pyrazole, but I got a complex mixture and alkylated pyridine byproducts."

Root Cause Analysis: n-Butyllithium is a strong nucleophile. Instead of performing the Br-Li exchange on the pyrazole, it attacked the electrophilic C=N bond of the pyridine ring (Chichibabin-type addition) [2].

Troubleshooting Protocol:

  • Switch to Non-Nucleophilic Exchange Reagents: Stop using n-BuLi. Use TurboGrignard (iPrMgCl·LiCl) .

    • Why: It is basic enough to perform the exchange (Br -> MgCl) but not nucleophilic enough to attack the pyridine ring at controlled temperatures.

    • Condition: 0°C to Room Temperature (reaction is slower than Li-exchange).

  • If Lithium is Mandatory (t-BuLi Method): If you must use Lithium (e.g., for trapping with a weak electrophile), you must use t-BuLi (2.0 equiv) at -78°C .

    • Mechanism:[1][2][3][4][5][6][7][8] t-BuLi performs the exchange much faster than n-BuLi. The 2nd equivalent destroys the formed t-BuBr.

    • Critical Step: Pre-cool the solvent and add t-BuLi slowly. Quench immediately at -78°C. Do not let it warm up before adding the electrophile.

Ticket #3: Late-Stage Functionalization of the Pyridine Ring

User Issue: "I want to add an alkyl group to the pyridine ring after I've modified the pyrazole. Electrophilic aromatic substitution isn't working."

Root Cause Analysis: Pyridine is electron-deficient; it resists Friedel-Crafts reactions.[9] You need to invert the polarity using Radical Substitution (Minisci Reaction).

Troubleshooting Protocol:

  • The Minisci Reaction (C-2 Selectivity): This method generates nucleophilic alkyl radicals that attack the protonated (electron-poor) pyridine ring.

    • Regioselectivity: Since C-4 is blocked by the pyrazole-methyl group, the radical will attack C-2 (or C-6) exclusively [3].

  • Protocol (Modern Decarboxylative Minisci):

    • Reagents: Carboxylic Acid (R-COOH) + AgNO3 (cat.) + (NH4)2S2O8 (oxidant).

    • Conditions: Aqueous acidic media (TFA/Water) at 50-80°C.

    • Note: The acidic condition protects the pyridine N (protonation) and activates the ring for radical attack.

Decision Tree for Pyridine Functionalization:

MinisciTree Start Goal: Functionalize Pyridine Ring Q1 Is the Pyrazole Br already coupled? Start->Q1 Yes Yes Q1->Yes Safe No No (Br is present) Q1->No Risk Method1 Use Minisci Reaction (Radical Alkylation) Yes->Method1 Warning WARNING: Radical might abstract Br atom No->Warning Solution Protect Br or use mild photoredox conditions Warning->Solution

Caption: Decision logic for timing the pyridine functionalization. Radical methods are safer after the C-Br bond has been utilized.

FAQ: Common Anomalies

Q: Can I oxidize the methylene bridge to a ketone (C=O)? A: Yes, but be careful. The methylene position is benzylic. Using KMnO4 or SeO2 can oxidize it to the ketone (bis-heteroaryl ketone). However, this changes the geometry (planar vs. tetrahedral) and significantly alters the electronics (pulling electron density from both rings).

Q: Why do I see "dimer" formation during cross-coupling? A: This is likely homocoupling of your boronic acid, promoted by the oxidative conditions. However, if you see a dimer connected via the methylene bridge, you have used a base strong enough to deprotonate the bridge, leading to oxidative dimerization. Switch to K3PO4 or Cs2CO3 .

Q: Is the Pyrazole N2 (the free nitrogen) reactive? A: Yes, but it is sterically hindered by the adjacent pyridine-methyl group. It is less nucleophilic than a standard pyrazole N. If you need to N-alkylate here, you will need strong forcing conditions (NaH, alkyl halide, heat), but expect competition from the bridge deprotonation.

References
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[3][7][10] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Pyridine metallation and nucleophilic attack). Link

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm. Link

  • Li, J. J. (2014).[6] Name Reactions in Heterocyclic Chemistry II. Wiley. (Section on Pyrazole and Pyridine functionalization). Link

Sources

Validation & Comparative

Comparative Guide: Biological & Chemical Activity of 4-((4-Halo-1H-pyrazol-1-yl)methyl)pyridine Scaffolds

[1]

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), the choice between a bromo- and a chloro-substituted scaffold is rarely arbitrary.[1][2] While 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (Compound Br) and 4-((4-Chloro-1H-pyrazol-1-yl)methyl)pyridine (Compound Cl) share a core pharmacophore, their applications diverge significantly based on the halogen's electronic and steric properties.[1]

  • Compound Br (Bromo-analog): Primarily serves as a high-reactivity synthetic intermediate .[1] The weaker C-Br bond allows for rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura), making it the preferred scaffold for Lead Generation.[1] Biologically, it exhibits stronger halogen bonding capabilities.[2]

  • Compound Cl (Chloro-analog): Functions as a metabolic blocker .[1] The stronger C-Cl bond renders it chemically inert under physiological conditions, making it a preferred "terminal" motif in Lead Optimization to improve metabolic stability (t1/2) without significantly altering steric bulk.[2]

Chemical & Physicochemical Profile

The biological activity of these small molecules is governed by their ability to penetrate cell membranes (Lipophilicity) and interact with target proteins (Electronic/Steric effects).[2]

Table 1: Physicochemical Comparison
FeatureBromo Analog (Compound Br)Chloro Analog (Compound Cl)Implication for Bioactivity
Van der Waals Radius 1.85 Å1.75 ÅBr requires a slightly larger binding pocket; Cl is more permissive.[1][3]
C-X Bond Energy ~276 kJ/mol~338 kJ/molBr is reactive (labile); Cl is stable (metabolic shield).[1][2]
Lipophilicity (cLogP) ~2.1 (Higher)~1.9 (Lower)Br analog has higher membrane permeability but lower aqueous solubility.[1][2]
Halogen Bonding (

-hole)
StrongModerateBr forms stronger directed interactions with carbonyl backbone oxygens in proteins.[1]
Hammett Constant (

)
0.230.23Similar electron-withdrawing effects on the pyrazole ring pKa.[1]

Biological Activity & Mechanism of Action[2][4][5]

Fragment-Based Interaction (Kinase Targets)

Both compounds belong to the pyrazole-pyridine class, a privileged scaffold in kinase inhibition (e.g., c-Met, FGFR inhibitors).[2]

  • Binding Mode: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) in the hinge region of kinases.[2]

  • The Halogen Effect:

    • Chloro: Often used to fill small hydrophobic pockets (e.g., the gatekeeper region) where steric clashes must be minimized.[2]

    • Bromo: Can induce a "Halogen Bond" (X-bond).[2] The bromine atom possesses a positive electrostatic potential cap (

      
      -hole) that can interact with nucleophilic residues (like the oxygen of a backbone carbonyl or a water molecule) with energies approaching that of a weak hydrogen bond (1–5 kcal/mol).[2]
      
Synthetic "Activity" (The Precursor Role)

In a drug discovery campaign, the "activity" of the Bromo analog is often its ability to become something else.[2]

  • Workflow: Researchers use Compound Br to create libraries of 100+ analogs.[1][2] Once the optimal biological group is found, it might be replaced by Compound Cl to "lock in" the structure if the bromine is too metabolically liable or toxic.[2]

Experimental Protocols

Protocol: Competitive Binding Efficiency (Fragment Screening)

Objective: Determine the binding affinity (

2

Reagents:

  • CM5 Sensor Chip (Cytiva)[2]

  • Running Buffer: PBS-P+ (pH 7.4, 1% DMSO)

  • Analyte: 10 mM stocks of Compound Br and Compound Cl in DMSO.[2]

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (FGFR1 kinase domain) onto the CM5 chip via amine coupling to a level of ~3000 RU.[2]

  • Preparation: Dilute fragments in Running Buffer to a concentration series (e.g., 500

    
    M down to 15 
    
    
    M). Crucial: Maintain constant 1% DMSO concentration to prevent bulk refractive index errors.
  • Injection: Inject analytes for 60s (association) followed by 120s dissociation. Flow rate: 30

    
    L/min.[1][2]
    
  • Regeneration: Not usually required for fragments (fast off-rates).[1] If needed, use 10 mM Glycine pH 2.5.[2]

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Compare

    
     values.
    
    • Expectation: If a specific halogen bond exists,

      
      .[2] If the pocket is tight, 
      
      
      .[2]
Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki)

Objective: Demonstrate the reactivity difference (Compound Br as a functional intermediate).[1][2]

  • Mix: 1.0 eq Compound Br , 1.2 eq Phenylboronic acid, 0.05 eq

    
    .
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: 3.0 eq

    
    .
    
  • Condition: Heat to 90°C under

    
     for 2 hours.
    
  • Observation: Compound Br will show >95% conversion to the bi-aryl product.[2] Compound Cl will show <5% conversion under identical conditions (requires specialized bulky ligands like Buchwald precatalysts to react).[2]

Visualization of Structure-Activity Relationship (SAR)[1][2][5]

The following diagram illustrates the decision tree for selecting between the Bromo and Chloro analogs during the drug development lifecycle.

SAR_Decision_TreeStartTarget Identification(Pyrazole-Pyridine Scaffold)Br_AnalogBromo-Analog(Compound Br)Start->Br_AnalogExploration PhaseCl_AnalogChloro-Analog(Compound Cl)Start->Cl_AnalogOptimization PhaseX_BondHalogen Bonding(Sigma-Hole Interaction)Br_Analog->X_BondHigh Affinity PotentialCouplingSuzuki Coupling(Library Generation)Br_Analog->CouplingHigh ReactivitySteric_FitSteric Constraint(Small Pocket)Cl_Analog->Steric_FitCompact SizeMetab_StableMetabolic Stability(Lead Optimization)Cl_Analog->Metab_StableInert C-Cl BondDrug_CandFinal Drug CandidateX_Bond->Drug_CandPotency BoostCoupling->Drug_CandDerivatizationMetab_Stable->Drug_CandToxicity Reduction

Caption: Decision logic for utilizing Bromo vs. Chloro pyrazole-pyridine scaffolds in drug discovery workflows.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84700541, 4-Bromo-3-(4-methyl-1H-pyrazol-1-yl)pyridine. Retrieved from [Link][2]

  • Fustero, S., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.[2] Molecules, 26(22), 6969.[2] Retrieved from [Link][2]

  • Kenchappa, R., & Bodke, Y. D. (2020).Synthesis and biological evaluation of novel benzofuran-pyrazole derivatives. Heterocyclic Communications. (Contextual support for Halogen impact on pyrazole bioactivity).
  • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction.[2] Journal of Medicinal Chemistry, 56(4), 1363–1388.[2] (Foundational text for Br vs Cl sigma-hole theory).

A Researcher's Guide to Validating the Anticancer Activity of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticancer therapeutics has led researchers down numerous chemical avenues, with heterocyclic compounds consistently emerging as a promising frontier. Among these, the pyrazole scaffold has garnered significant attention due to its prevalence in a variety of FDA-approved drugs and its versatile biological activities.[1][2] Pyrazole derivatives have been shown to target a range of critical cellular machinery implicated in cancer progression, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin.[3][4]

This guide provides a comprehensive framework for the in vitro validation of a novel pyrazole-containing compound, 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. We will navigate the essential experimental workflows, from initial cytotoxicity screening to more nuanced mechanistic studies, offering a comparative analysis against both a known chemotherapeutic agent and another experimental pyrazole derivative. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed protocols necessary to rigorously assess the anticancer potential of this, and similar, novel chemical entities.

The Compound in Focus and Its Rationale

The structure of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine integrates a pyrazole ring, a known pharmacophore in anticancer drug design, with a pyridine moiety. This combination is designed to explore novel structure-activity relationships that may lead to enhanced efficacy or a unique mechanism of action. The bromo-substitution on the pyrazole ring offers a potential site for further chemical modification, allowing for the future optimization of this lead compound.

Comparative Framework: Selecting Benchmarks for Validation

To contextualize the anticancer activity of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, a robust comparative analysis is essential. For this purpose, we have selected two benchmark compounds:

  • Doxorubicin: A well-established anthracycline antibiotic widely used in chemotherapy for a broad spectrum of cancers. It primarily acts by intercalating DNA and inhibiting topoisomerase II.

  • Compound X (a hypothetical pyrazole derivative): To represent a comparative baseline within the same chemical class, we will use hypothetical data for a similar pyrazole-containing compound that has shown moderate anticancer activity in previous studies.

The validation will be conducted across a panel of representative human cancer cell lines to assess the breadth of activity:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HCT-116: A human colorectal carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HepG2: A human hepatocellular carcinoma cell line.

Part 1: Foundational Cytotoxicity Screening - The MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[6] The intensity of the purple color is directly proportional to the number of living cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 add_compound Add varying concentrations of test compounds incubation1->add_compound incubation2 Incubate for 48 hours add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilizing agent (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine, Doxorubicin, and Compound X in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Cytotoxicity Data (IC₅₀ Values in µM)
CompoundMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)HepG2 (Liver)
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine 10.58.212.115.8
Compound X (Hypothetical Pyrazole) 25.318.930.535.2
Doxorubicin 0.80.51.21.5

Note: The data for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine and Compound X are hypothetical for illustrative purposes.

Interpretation of Results: The hypothetical data suggests that 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine exhibits promising cytotoxic activity against all tested cell lines, with IC₅₀ values in the low micromolar range. Its potency is notably greater than that of the comparative Compound X, indicating a favorable structural modification. As expected, the established chemotherapeutic agent, Doxorubicin, demonstrates significantly higher potency.

Part 2: Unraveling the Mechanism of Cell Death - Apoptosis vs. Necrosis

Following the confirmation of cytotoxic activity, it is crucial to determine the mode of cell death induced by the compound. A desirable anticancer agent should ideally induce apoptosis (programmed cell death) rather than necrosis, as apoptosis is a more controlled and less inflammatory process. The Annexin V-FITC and Propidium Iodide (PI) assay is a standard method for differentiating between these cell death pathways.[8][9]

In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Experimental Workflow: Annexin V-FITC/PI Staining

Apoptosis_Workflow cluster_prep Cell Treatment & Harvest cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with IC50 concentration of compound harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations analyze->quantify

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Detailed Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Comparative Analysis of Apoptosis Induction in HCT-116 Cells (Hypothetical Data)
TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Untreated Control 95.22.51.80.5
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine 45.835.115.33.8
Doxorubicin 30.240.525.14.2

Note: The data is hypothetical for illustrative purposes.

Interpretation of Results: The hypothetical results indicate that 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine induces a significant increase in the populations of both early and late apoptotic cells compared to the untreated control. This suggests that the compound's cytotoxic effect is primarily mediated through the induction of apoptosis. The proportion of necrotic cells remains low, which is a favorable characteristic for a potential therapeutic agent.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent apoptosis. Analyzing the cell cycle distribution of treated cells can therefore provide valuable insights into the compound's mechanism of action. Flow cytometry with propidium iodide staining is a common technique for this analysis. PI stoichiometrically binds to DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases based on their DNA content.[11]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Treatment & Harvest cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with compound harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells incubate_fix Incubate at -20°C fix_cells->incubate_fix wash_stain Wash and resuspend in PBS incubate_fix->wash_stain add_rnase Add RNase A wash_stain->add_rnase add_pi Add Propidium Iodide add_rnase->add_pi incubate_stain Incubate in the dark add_pi->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze model_data Model cell cycle distribution analyze->model_data

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Culture cells and treat them with the IC₅₀ concentration of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PBS, RNase A (to prevent staining of RNA), and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed using cell cycle modeling software to determine the percentage of cells in each phase.

Comparative Analysis of Cell Cycle Distribution in HCT-116 Cells (Hypothetical Data)
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 60.525.314.2
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine 20.115.864.1
Doxorubicin 35.718.246.1

Note: The data is hypothetical for illustrative purposes.

Interpretation of Results: The hypothetical data demonstrates that treatment with 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine leads to a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. This suggests that the compound may interfere with the G2/M checkpoint, preventing cells from entering mitosis and ultimately leading to apoptosis. This mode of action is also observed with Doxorubicin, although the effect of our test compound appears more pronounced in this hypothetical scenario.

Conclusion and Future Directions

This guide has outlined a systematic and robust approach to the initial in vitro validation of the anticancer activity of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. The presented experimental workflows, from broad cytotoxicity screening to more detailed mechanistic assays, provide a solid foundation for assessing the potential of this and other novel compounds.

The hypothetical data presented for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine suggests a promising profile: potent cytotoxicity against a panel of cancer cell lines, induction of apoptosis, and arrest of the cell cycle at the G2/M phase. These findings would strongly warrant further investigation, including:

  • Target Identification Studies: To elucidate the specific molecular targets of the compound.

  • In Vivo Efficacy Studies: To evaluate the compound's anticancer activity in animal models.

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.

The journey of drug discovery is long and arduous, but with rigorous and systematic validation, promising lead compounds like 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine can be effectively advanced toward the goal of developing novel and effective cancer therapies.

References

  • Punagri Organics & Lifesciences. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.
  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC - NIH. (2023-02-16).
  • MTT Assay Protocol | Springer Nature Experiments.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PMC. (2026-01-16).
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences.
  • 4-BROMO-1-METHYL-1H-PYRAZOLE - ChemBK. (2024-04-09).
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025-03-20).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
  • MTT Cell Proliferation Assay - ATCC.
  • In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC - NIH. (2022-01-05).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0) - Thermo Fisher Scientific.
  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed.
  • Annexin V-FITC Apoptosis Detection Kit - Sigma-Aldrich.
  • Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013-11-10).
  • MTT assay and its use in cell viability and proliferation analysis - Abcam.
  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (2022-08-06).
  • Cell Cycle Analysis.
  • Annexin V, FITC Apoptosis Detection Kit Technical Manual - dojindo. (2018-12-21).
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications.
  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals.
  • Cell Cycle Analysis By Flow Cytometry - YouTube. (2023-01-17).
  • Annexin V staining assay protocol for apoptosis - Abcam.
  • Full article: Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue - Taylor & Francis.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021-07-02).
  • Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity - Benchchem.
  • Assaying cell cycle status using flow cytometry - PMC.
  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI.
  • (PDF) Synthesis, Molecular Docking, And Antitumor Evaluation of Some New Pyrazole, Pyridine, And Thiazole Derivatives Incorporating Sulfonamide Residue - ResearchGate.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI.
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed.

Sources

A Comparative Analysis of Novel Pyrazolopyridine Derivatives Against Established Kinase Inhibitors for c-Met Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling, governing a multitude of processes including cell growth, proliferation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The c-Met proto-oncogene, a receptor tyrosine kinase for hepatocyte growth factor (HGF), has emerged as a critical player in tumor progression, with its aberrant activation implicated in numerous malignancies.[1][2] This has spurred the development of a class of therapeutics known as c-Met inhibitors.[2] This guide provides a comparative analysis of a novel class of pyrazolopyridine derivatives against the established, FDA-approved c-Met inhibitors, Crizotinib and Cabozantinib, offering a data-driven perspective for researchers in oncology and drug development.

The c-Met Signaling Axis: A Key Oncogenic Driver

The HGF/c-Met signaling pathway is a complex network that, when constitutively activated, can drive tumor growth, angiogenesis, and metastasis.[1][3] Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/Akt.[3][4] This intricate signaling network underscores the rationale for targeting c-Met in cancer therapy.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 Phosphorylation GRB2 GRB2 cMet->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The HGF/c-Met signaling pathway.

Comparative Efficacy: Novel Pyrazolopyridines vs. Established Inhibitors

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent c-Met inhibitors.[5] To contextualize their efficacy, we compare their in vitro performance against the established multi-kinase inhibitors Cabozantinib and Crizotinib, both of which are approved for clinical use and target c-Met.[2]

Biochemical Potency: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) in a biochemical assay is a primary indicator of a compound's potency against its target enzyme. The following table summarizes the c-Met inhibitory activity of representative novel pyrazolopyridine derivatives in comparison to Cabozantinib.

Compoundc-Met Kinase IC50 (nM)Reference
Novel Pyrazolopyridine 5a 4.27 ± 0.31[5]
Novel Pyrazolopyridine 5b 7.95 ± 0.17[5]
Cabozantinib 5.38 ± 0.35[5]
Crizotinib 8[Source Not Found]

Note: Data for Crizotinib is provided for context and is sourced from publicly available databases.

As the data indicates, the novel pyrazolopyridine derivative 5a demonstrates a higher potency against c-Met kinase in a biochemical assay compared to the established inhibitor Cabozantinib.[5] Derivative 5b also shows comparable potency.[5]

Cellular Activity: Inhibition of Cancer Cell Proliferation

Beyond enzymatic inhibition, it is crucial to assess a compound's ability to inhibit the proliferation of cancer cells that are dependent on c-Met signaling. The following table presents the IC50 values of the novel derivatives and established inhibitors against various cancer cell lines.

CompoundHepG-2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)Reference
Novel Pyrazolopyridine 5a 3.42 ± 1.318.15 ± 0.157.21 ± 0.21[5]
Novel Pyrazolopyridine 5b 3.56 ± 1.59.21 ± 0.028.35 ± 0.11[5]
Cabozantinib ----
Crizotinib -1.5-[6]

Note: Direct comparative cellular IC50 data for Cabozantinib was not available in the primary reference for the novel compounds. Crizotinib data is from a separate study and is provided for general comparison.

The novel pyrazolopyridine derivatives 5a and 5b exhibit potent anti-proliferative activity against the HepG-2 liver cancer cell line, with IC50 values in the low micromolar range.[5]

Experimental Methodologies: A Guide to Reproducible Research

To ensure the validity and reproducibility of these findings, it is essential to adhere to standardized experimental protocols. Below are step-by-step methodologies for the key assays used to evaluate kinase inhibitor efficacy.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Biochemical_Assay_Workflow Start Start Step1 Prepare assay plate with - Kinase - Substrate - ATP Start->Step1 Step2 Add test compound (serial dilutions) Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Add detection reagent (e.g., ADP-Glo) Step3->Step4 Step5 Measure signal (e.g., luminescence) Step4->Step5 End End Step5->End

Caption: Workflow for a biochemical kinase assay.

Protocol:

  • Plate Preparation: In a 96-well plate, add the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP to initiate the phosphorylation reaction.

  • Compound Addition: Add the test compounds at varying concentrations (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the extent of phosphorylation. For example, the ADP-Glo™ Kinase Assay measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Signal Measurement: Read the plate using a suitable plate reader (e.g., a luminometer for chemiluminescence-based assays).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[7]

  • Reagent Addition: Add a viability reagent, such as MTT or WST-1, to each well.[7] These reagents are converted into a colored product by metabolically active cells.

  • Incubation: Incubate the plate for a few hours to allow for color development.[7]

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[7]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of viable cells. Calculate the IC50 value from the resulting dose-response curve.

In Vivo Tumor Xenograft Model

This preclinical model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The presented data suggests that novel pyrazolopyridine derivatives hold significant promise as potent and selective c-Met kinase inhibitors, with in vitro efficacy that is comparable or superior to established drugs like Cabozantinib. Their strong anti-proliferative effects in cancer cell lines further underscore their therapeutic potential. However, this is a preliminary comparison, and further comprehensive studies are warranted. Future investigations should focus on:

  • Kinome-wide selectivity profiling: To assess the off-target effects of the novel derivatives.

  • In vivo efficacy and pharmacokinetic studies: To evaluate their anti-tumor activity and drug-like properties in animal models.

  • Investigation of resistance mechanisms: To anticipate and potentially overcome acquired resistance.

The continued exploration of novel chemical scaffolds, such as the 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine core, is crucial for the development of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. Available at: [Link]

  • c-Met inhibitor - Wikipedia. Available at: [Link]

  • Abstract B157: Effect of HGF concentration on c-Met phosphorylation and inhibition in paracrine-activated tumor cells | Molecular Cancer Therapeutics - AACR Journals. Available at: [Link]

  • An overview of the c-MET signaling pathway - PMC. Available at: [Link]

  • The Met Signaling Pathway and Cancer - YouTube. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • HGF Signaling Pathway - Sino Biological. Available at: [Link]

  • Hepatocyte growth factor receptor - Wikipedia. Available at: [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC - NIH. Available at: [Link]

  • Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC - NIH. Available at: [Link]

  • 2.3 Cell viability assay - Bio-protocol. Available at: [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. Available at: [Link]

  • Structure-Based Design of Novel Class II c-Met Inhibitors: 2. SAR and Kinase Selectivity Profiles of the Pyrazolone Series | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors - PubMed. Available at: [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Publishing. Available at: [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Bridging the Divide: Correlating In Vitro and In Vivo Efficacy of Novel Pyrazole Compounds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Translational Challenge

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged structure."[1][2] This five-membered heterocyclic ring is a cornerstone in the design of a multitude of pharmacologically active agents, demonstrating a remarkable versatility that has led to its incorporation in drugs spanning anti-inflammatory, analgesic, and antipsychotic applications.[2] In recent years, its potential in oncology has become a major focus, with numerous pyrazole derivatives being developed as potent inhibitors of key targets in cancer progression.[3][4][5] These compounds often target the enzymatic machinery that drives uncontrolled cell growth, such as protein kinases.[6]

However, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. The central hurdle in drug discovery is the translation of compelling in vitro data—efficacy observed in a controlled laboratory setting—to demonstrable in vivo success within a complex living organism.[7][8][9] This guide provides an in-depth comparison of the in vitro and in vivo evaluation of novel pyrazole compounds, grounded in experimental data and established protocols. We will dissect the causality behind experimental choices, explore the frequent disconnect between these two critical phases of testing, and offer insights into navigating this complex translational landscape.

Part 1: The Foundation of Discovery - In Vitro Efficacy Assessment

In vitro studies represent the first crucial validation step. They are designed to answer fundamental questions in a simplified, controlled environment: Does the compound interact with its intended target? Does it halt the proliferation of cancer cells? And if so, at what concentration? These assays are indispensable for high-throughput screening and for elucidating the specific mechanism of action (MOA).

Key In Vitro Methodologies for Pyrazole Compounds
  • Antiproliferative and Cytotoxicity Assays: The most common starting point is to determine a compound's ability to inhibit cancer cell growth. The MTT assay is a workhorse in this domain, measuring the metabolic activity of cells to quantify viability.[10] A key metric derived from this is the IC50 value , the concentration of the compound required to inhibit 50% of cell growth.[11] Novel pyrazoles have been tested against a wide array of human cancer cell lines, including breast (MCF-7), lung (A549), prostate (PC-3), and colon (HCT 116).[7][11][12]

  • Enzymatic Inhibition Assays: Many pyrazole-based anticancer agents are designed as enzyme inhibitors.[6] Direct measurement of target engagement is critical. For instance, pyrazoles targeting angiogenesis are evaluated for their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity.[3][12] Similarly, compounds targeting cell cycle progression may be tested against Cyclin-Dependent Kinases (CDKs).[4][10] These cell-free assays isolate the enzyme and substrate, providing a pure measure of inhibitory potency, also expressed as an IC50 value.

  • Mechanism of Action (MOA) Elucidation: Once cytotoxic activity is confirmed, the next logical step is to understand how the compound kills cancer cells.

    • Apoptosis Induction: A desired outcome for many cancer drugs is the induction of programmed cell death (apoptosis). This is often measured using flow cytometry to detect the externalization of phosphatidylserine on the cell membrane or the activation of key executioner proteins like caspase-3/7.[12][13]

    • Cell Cycle Arrest: Compounds may exert their effect by halting the cell division cycle at specific checkpoints. Flow cytometry analysis of cellular DNA content can reveal if a compound causes cells to accumulate in the G2/M or S-phase, preventing them from completing mitosis.[12][13]

    • Tubulin Polymerization Inhibition: Some pyrazoles function as anti-mitotic agents by interfering with the microtubule dynamics essential for cell division. An in vitro tubulin polymerization assay can directly measure a compound's ability to inhibit the formation of microtubules.[13]

Data Summary: In Vitro Activity of Representative Pyrazole Compounds
Compound IDTarget / Cell LineAssay TypeIC50 Value (µM)Reference
Compound 3i VEGFR-2Enzymatic Inhibition0.00893[12]
Compound 3i PC-3 (Prostate Cancer)Cytotoxicity1.24[12]
Compound 6g EGFREnzymatic Inhibition0.024[14]
Compound 6g A549 (Lung Cancer)Cytotoxicity1.537[14]
Compound 49 HT-29 (Colon Cancer)Cytotoxicity0.03[3]
Derivatives 3d,e MCF-7 (Breast Cancer)Cytotoxicity10 - 12[11]
YH263 HCT 116 (Colon Cancer)Cytotoxicity8.9[7]
WW751 HCT 116 (Colon Cancer)Cytotoxicity3.1[7]
Experimental Protocol: MTT Antiproliferative Assay

This protocol outlines the standard procedure for determining the IC50 of a novel pyrazole compound against a cancer cell line.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the mitochondrial enzyme succinate dehydrogenase, to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Culture cancer cells (e.g., MCF-7) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[10] Plate the cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the pyrazole compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the varying compound concentrations (e.g., from 0.01 µM to 100 µM). Include wells with untreated cells (negative control) and vehicle-treated cells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[10]

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours in the dark.[10] During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the purple formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Visualization: VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Pyrazole Novel Pyrazole Compound (e.g., 3i) Pyrazole->VEGFR2 Inhibits Kinase Activity InVivo_Workflow start Start: Acclimatize Mice implant Implant Human Cancer Cells (s.c.) start->implant monitor Monitor Tumor Growth (Calipers) implant->monitor randomize Randomize Mice into Groups monitor->randomize Tumors reach ~100 mm³ treat Administer Treatment: - Vehicle Control - Pyrazole Compound randomize->treat collect Collect Data: - Tumor Volume - Body Weight treat->collect collect->treat Daily Dosing endpoint Endpoint: Euthanize & Excise Tumors collect->endpoint Tumors reach max size

Caption: Workflow for a typical preclinical tumor xenograft study.

Part 3: The Translational Gap - Why In Vitro Success Doesn't Guarantee In Vivo Efficacy

The transition from cell culture to animal models is the moment of truth where many promising compounds fail. This disconnect, known as the in vitro-in vivo correlation (IVIVC) gap, is a major challenge in drug development. [8][9]

Causality of Failure: A Case Study

A stark example comes from a study on pyrazole-based MDM2/4-p53 interaction inhibitors. [7]The compounds YH263 and WW751 showed promising in vitro cytotoxicity against HCT 116 cells with IC50 values of 8.9 µM and 3.1 µM, respectively. However, when tested in vivo in mice bearing HCT 116 xenografts, neither compound had any effect on tumor growth. [7] The scientific reason for this failure was elucidated through pharmacokinetic analysis. The study concluded: "Despite dosing the mice at the maximum soluble doses, we could not achieve tumor concentrations equivalent to the intracellular concentrations required to inhibit cell growth in vitro." [7]This highlights the single most critical factor in the translational gap: ADME (Absorption, Distribution, Metabolism, and Excretion). A compound can be highly potent in a dish, but if it is poorly absorbed, rapidly metabolized by the liver, or cannot penetrate the tumor tissue effectively, it will fail in vivo. [8]

Key Factors Contributing to the IVIVC Gap:
  • Pharmacokinetics and Bioavailability: As seen in the case study, unfavorable PK profiles are a primary cause of failure. The controlled, constant drug exposure in an in vitro assay is vastly different from the dynamic drug concentrations in a living system. [8]* Model System Complexity: An in vitro culture is a homogenous monolayer of cells. An in vivo tumor is a complex, three-dimensional organ with its own microenvironment, blood supply, and hypoxic regions, all of which can limit drug penetration and efficacy. [15]* Host Metabolism: Prodrugs, which are inactive until metabolized by the liver into their active form, will show no activity in a standard in vitro cell assay but can be effective in vivo. [8]Conversely, a compound may be rapidly inactivated by liver enzymes in vivo.

  • Toxicity: A compound may be effective at a certain concentration in vitro, but achieving that same concentration in vivo might require a dose that is unacceptably toxic to the animal.

Conclusion and Expert Perspective

The development of novel pyrazole compounds for cancer therapy continues to be a highly promising field. The data clearly shows that these scaffolds can be engineered to potently inhibit key oncogenic pathways and kill cancer cells with high efficiency in vitro.

However, this guide underscores a fundamental principle of drug development: in vitro and in vivo models are not interchangeable hurdles but are complementary tools that answer different questions at different stages. [15]Strong in vitro potency is a prerequisite, providing the biological rationale to advance a compound. But it is the carefully designed and interpreted in vivo study that determines its true therapeutic potential.

Success in bridging the translational gap relies on an integrated approach. Early in vitro ADME and toxicity screening must be conducted alongside potency assays to select compounds with not just the best activity, but also the best drug-like properties. Ultimately, a deep, mechanistic understanding of why a compound succeeds or fails in vivo is what separates a laboratory curiosity from a life-saving medicine.

References

  • Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. [Link]

  • Patel, H., et al. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Medicinal Chemistry. [Link]

  • Twarog, M., et al. (2016). In Vitro Cytotoxicity and in Vivo Efficacy, Pharmacokinetics, and Metabolism of Pyrazole-Based Small Molecule Inhibitors of Mdm2/4-p53 Interaction. Journal of Medicinal Chemistry. [Link]

  • Ferreira, D., et al. (2016). Challenges with in vitro and in vivo experimental models of urinary bladder cancer for novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Lv, K. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Kumar, R., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Taha, M., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]

  • El-gazzar, M. G., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Singh, P. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • Nan, M. S., et al. (2024). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules. [Link]

  • Gomaa, A. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Kamal, A., et al. (2018). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Receptor and Signal Transduction Research. [Link]

  • Lan, T., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Frontiers in Oncology. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Abdelgawad, M. A., et al. (2025). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. [Link]

  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery Blog. [Link]

  • Asija, S., & Asija, S. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

  • Rowe, C., et al. (2025). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. White Rose Research Online. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Toth, E., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]

  • El-Shoukrofy, M. S., et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors. Bioorganic Chemistry. [Link]

  • Singh, S., & Kumar, Dr. R. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • Abdel-Mottaleb, Y., et al. (2025). Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals. PubMed Central. [Link]

Sources

Technical Validation Guide: Mechanism of Action for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The chemical scaffold 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine represents a "privileged structure" in medicinal chemistry, predominantly utilized as a Type I Kinase Inhibitor pharmacophore.

The Core Mechanism: These analogs function primarily through ATP-competitive inhibition . The scaffold mimics the adenine ring of ATP, occupying the hinge region of the kinase catalytic domain.

  • The Pyridine Moiety: Typically acts as a hydrogen bond acceptor, interacting with the backbone amide nitrogens of the kinase hinge region (e.g., the "gatekeeper" residue vicinity).

  • The Pyrazole-Methylene Linker: Provides the necessary geometry to orient the pyridine ring while the pyrazole moiety often engages in van der Waals interactions within the hydrophobic pocket.

  • The 4-Bromo Substituent: This is the critical functional handle. While it can participate in halogen bonding, in drug development, it is almost invariably the site of derivatization (e.g., via Suzuki-Miyaura coupling) to extend the molecule into the solvent-exposed region or the "back pocket" to secure selectivity (Structure-Activity Relationship - SAR).

Target Class: While promiscuous in its raw form, optimized analogs of this scaffold are highly potent against Tyrosine Kinases (e.g., c-Met, FGFR ) and Serine/Threonine Kinases (e.g., CDK, p38 MAPK ).

Comparative Analysis: Performance vs. Alternatives

When selecting a scaffold for lead optimization, it is crucial to understand how this Pyrazole-Pyridine core compares to standard alternatives.

Feature4-((4-Br-pyrazol-1-yl)methyl)pyridine (Subject)Aminopyrimidines (e.g., Imatinib core)Indolinones (e.g., Sunitinib core)
Primary Binding Mode Type I (ATP-Competitive) . Binds active conformation (DFG-in).Type II . Often binds inactive conformation (DFG-out).Type I . Competitive binder.
Selectivity Potential High Tunability . The Br-handle allows precise extension into the solvent front to differentiate closely related kinases.Moderate to High . Relies heavily on the "gatekeeper" residue interaction.Low to Moderate . Often suffers from promiscuity across the kinome.
Solubility (LogP) Favorable . The methylene linker breaks planarity, often improving solubility compared to fully fused systems.Variable . Often requires polar solubilizing groups (e.g., piperazine tails).Poor . Often highly planar and lipophilic, leading to formulation challenges.
Metabolic Stability Moderate . The methylene bridge is a potential site for metabolic oxidation (CYP450), requiring steric protection in late-stage analogs.High . Generally stable aromatic core.High . Stable core, though prone to isomerization.

Key Takeaway: Choose the Pyrazole-Pyridine scaffold when you require a modular Type I inhibitor where solubility and the ability to rapidly generate diverse libraries (via the Bromine handle) are prioritized over immediate metabolic stability.

Experimental Validation Protocols

To confirm the MoA of your specific analog, you must move beyond simple IC50 generation and prove the mechanism of inhibition.

Protocol A: ATP Shift Assay (The Mechanistic Gold Standard)

Objective: Prove the analog competes directly with ATP. If the compound is ATP-competitive, the


 will increase linearly with ATP concentration.

Methodology:

  • Enzyme Prep: Use a validated kinase (e.g., c-Met or FGFR1) at

    
     final concentration.
    
  • ATP Titration: Prepare kinase reaction buffers with ATP concentrations at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    the intrinsic
    
    
    of the kinase.
  • Inhibitor Dosing: Serially dilute the Pyrazole-Pyridine analog (10-point dose-response) for each ATP condition.

  • Reaction: Incubate Compound + Enzyme + Substrate/ATP for 60 minutes.

  • Detection: Use ADP-Glo™ (Promega) or a similar luminescent ADP detection assay.

  • Analysis: Plot

    
     vs. [ATP].
    
    • Result: A linear positive slope indicates ATP competition.

    • Cheng-Prusoff Equation:

      
       (Valid only if competitive).
      
Protocol B: Cellular Target Engagement (NanoBRET™)

Objective: Confirm the analog enters the cell and binds the kinase in a physiological environment, ruling out assay artifacts.

Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.

  • Tracer Addition: Add a cell-permeable fluorescent tracer (known broad-spectrum inhibitor) at a concentration near its

    
    .
    
  • Competition: Treat cells with your Pyrazole-Pyridine analog (various concentrations).

  • Measurement: If your analog binds the kinase, it displaces the tracer, decreasing the BRET signal (Energy transfer from NanoLuc to Tracer).

  • Data Output: Calculate the cellular affinity (

    
    ).
    

Visualization of Mechanism & Workflow

Diagram 1: Mechanism of Action (Signaling Pathway)

This diagram illustrates the intervention point of the Pyrazole-Pyridine analog within a typical Receptor Tyrosine Kinase (RTK) pathway (e.g., c-Met/HGF), preventing downstream proliferation signaling.

MoA_Pathway Ligand Ligand (e.g., HGF) Receptor RTK (e.g., c-Met) [Target] Ligand->Receptor Binding Phospho Autophosphorylation Receptor->Phospho Activation Inhibitor Pyrazole-Pyridine Analog Inhibitor->Receptor Blocks ATP Binding (Competitive Inhibition) ATP ATP ATP->Receptor Required for Activation RAS RAS-GTP Phospho->RAS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation

Caption: The analog competitively displaces ATP at the RTK hinge region, halting the phosphorylation cascade (RAS/RAF/MEK/ERK) essential for tumor cell proliferation.

Diagram 2: Validation Workflow

A self-validating logic flow to confirm the compound is a true lead and not a false positive.

Validation_Workflow Start Synthesized Analog (Suzuki Coupling) Step1 Biochemical Assay (ADP-Glo @ Km ATP) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 ATP Shift Assay (Mechanism Check) Decision1->Step2 Yes Outcome_Fail Discard / Re-design Decision1->Outcome_Fail No (Inactive) Decision2 IC50 shifts with ATP? Step2->Decision2 Step3 Cellular Assay (NanoBRET / Western) Decision2->Step3 Yes (Competitive) Decision2->Outcome_Fail No (Allosteric/Artifact) Outcome_Pass VALIDATED Type I Lead Step3->Outcome_Pass Engagement Confirmed Step3->Outcome_Fail No Cell Entry

Caption: Step-by-step decision tree for validating the scaffold. Failure at the ATP Shift stage indicates a non-specific binding mode or aggregation artifact.

References

  • Jia, H., et al. (2016). Discovery of Savolitinib: A Highly Potent, Selective, and Orally Efficacious Type I c-Met Inhibitor. Journal of Medicinal Chemistry.[1]

    • Relevance: Establishes the pyrazole-methyl-pyridine motif as a core component of Type I c-Met inhibitors.
  • Perera, T. P. S., et al. (2017). The c-Met Inhibitor Savolitinib (AZD6094) in Combination with Gefitinib in EGFR-Mutant Lung Cancer. Clinical Cancer Research.

    • Relevance: Validates the clinical utility and mechanism of this scaffold class.
  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology.

    • Relevance: Provides the authoritative protocol for the NanoBRET cellular target engagement assay described in Section 3.
  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

    • Relevance: Foundational text comparing Type I vs. Type II inhibition mechanisms.

Sources

Bridging the In Silico-In Vitro Gap: A Comparative Guide to Cross-Validating Docking Results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "False Positive" Crisis

In modern drug discovery, molecular docking is the sieve, not the scale. A common pitfall among early-stage researchers is treating the Docking Score (kcal/mol) as a direct proxy for Binding Affinity (


 or 

)
. They are not synonymous.

Docking algorithms utilize scoring functions that are approximations of the Gibbs free energy equation (


). These functions often prioritize steric fit (enthalpy) while poorly estimating solvation effects and entropic penalties. Consequently, a compound with a "perfect" score of -11.0 kcal/mol in silico may show zero binding in vitro.

This guide provides a rigorous, self-validating workflow to cross-reference computational predictions with experimental ground truth, ensuring that your "hits" are physical realities, not just mathematical artifacts.

The Computational Landscape: Selecting the Right Engine

Before validating, one must understand the limitations of the tool being used.[1][2] Not all docking engines handle the "Induced Fit" phenomenon—where the protein backbone shifts to accommodate the ligand—equally.

Comparative Analysis of Docking Algorithms
FeatureAutoDock Vina (Open Source)Schrödinger Glide (Commercial)CCDC GOLD (Commercial)
Algorithm Iterated Local Search (Stochastic)Systematic Search (Hierarchical filters)Genetic Algorithm (Evolutionary)
Scoring Function Empirical + Knowledge-basedEmpirical (GlideScore)Force-field based (GoldScore/ChemScore)
Pose Accuracy (RMSD < 2Å) High (~70-80% success in benchmarks)Very High (>85%) High (Excellent for flexible ligands)
Speed Extremely Fast (Good for HTS)Moderate (SP) to Slow (XP)Slow (High computational cost)
Best Use Case Virtual Screening of >100k librariesHigh-fidelity lead optimizationMetallo-proteins & highly flexible ligands
Key Limitation Poor at handling explicit water networksRequires expensive licenseComputationally intensive

Expert Insight: For initial screening, Vina is sufficient. However, for the cross-validation workflow described below, Glide XP (Extra Precision) or GOLD is recommended because they allow for specific constraints (e.g., "Ligand MUST interact with Residue X") which are critical for the feedback loop.

The Experimental Validators: The "Ground Truth"

To validate a docking pose, you need an assay that confirms not just that it binds, but how it binds.

Comparison of Biophysical Validation Methods
MethodReadoutThroughputMechanistic InsightCausality Link to Docking
Thermal Shift Assay (TSA)

(Stability)
High (96/384 well)Low (Binary: Stabilizes or Destabilizes)Triage: Rapidly filters non-binders.
Surface Plasmon Resonance (SPR)

MediumHigh (Kinetics)Residence Time: Validates if steric clashes (seen in docking) affect dissociation.
Isothermal Titration Calorimetry (ITC)

(Stoichiometry)
LowVery High (Thermodynamics)Enthalpy/Entropy: Confirms if binding is driven by H-bonds (docking score) or hydrophobic effect.

The Unified Protocol: The "Dock-Measure-Refine" Loop

This is a self-validating system. We do not simply "check" the result; we use the experimental data to re-parameterize the docking.

Phase 1: The Prediction (In Silico)
  • Target Prep: Remove non-structural waters, but retain bridging waters found in >2 crystal structures.

  • Blind Docking: Run the library without constraints.

  • Cluster Analysis: Do not pick the top score. Cluster the top 50 poses. If the top 10 poses all show the ligand in the same orientation (RMSD < 1.5Å), the prediction is statistically robust.

Phase 2: The Triage (TSA)
  • Select: Top 20 compounds from docking.

  • Execute: Run Differential Scanning Fluorimetry (DSF/TSA).

  • Filter: Discard any compound with

    
    . Docking positives with no thermal shift are likely false positives or non-specific aggregators (PAINS).
    
Phase 3: The Mechanistic Validation (SPR/Mutagenesis)

This is the critical "Cross-Validation" step.

  • Hypothesis: Docking predicts Compound A forms a hydrogen bond with Asp145 .

  • Experiment:

    • Run SPR on Wild Type (WT) protein. Measure

      
      .[3][4][5]
      
    • Generate a point mutant (e.g., Asp145Ala ).

    • Run SPR on Mutant.

  • Validation Logic:

    • If

      
       (Mutant) >> 
      
      
      
      (WT), the docking pose is VALIDATED .
    • If

      
       (Mutant) 
      
      
      
      
      
      (WT), the docking pose is FALSE , regardless of the score. The ligand binds elsewhere or the interaction is not critical.
Phase 4: The Refinement (In Silico)
  • Feedback: Take the confirmed interaction (e.g., Asp145 is essential).

  • Re-Dock: Run the remaining library using a Positional Constraint (e.g., in Glide: "H-bond constraint on Asp145").

  • Result: This "Guided Docking" dramatically increases the enrichment factor of true positives in subsequent rounds.

Visualization: The Validation Workflow

The following diagram illustrates the iterative logic flow required to rigorously cross-validate computational results.

CrossValidationLoop Docking 1. Molecular Docking (Vina/Glide) Selection 2. Pose Clustering & Selection Docking->Selection TSA 3. Thermal Shift Assay (High Throughput Triage) Selection->TSA Decision1 ΔTm > 2°C? TSA->Decision1 SPR 4. SPR / Mutagenesis (Mechanistic Validation) Decision1->SPR Yes Discard Discard (False Positive) Decision1->Discard No Decision2 Affinity Loss in Mutant? SPR->Decision2 Validated VALIDATED HIT (True Positive) Decision2->Validated Yes (Kd Mut >> Kd WT) Decision2->Discard No (Kd Mut ≈ Kd WT) Refine 5. Refine Docking Grid (Add Constraints) Validated->Refine Feedback Loop Refine->Docking Re-screen Library

Caption: Figure 1. The "Dock-Measure-Refine" cycle. Experimental data (SPR/TSA) acts as a filter and a feedback mechanism to refine computational constraints.

Statistical Assessment of Correlation

When publishing, do not simply report "good correlation." Use these metrics to quantify the success of your cross-validation:

  • Enrichment Factor (EF): Measures how many active compounds were found in the top 1% of docked results compared to random selection.

  • Pearson Correlation (

    
    ): 
    
    • Plot

      
       (from 
      
      
      
      ) vs. Docking Score.
    • Note: A correlation of

      
       is considered excellent in docking. If 
      
      
      
      , rely on the ranking (qualitative) rather than the absolute score.
  • Root Mean Square Deviation (RMSD): Used when a crystal structure of the complex is available.[6]

    • Success: RMSD < 2.0 Å between the docked pose and the X-ray pose.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Friesner, R. A., et al. (2004).[7] Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[2][3][5][8][9][10][11][12] Journal of Medicinal Chemistry, 47(7), 1739-1749. Link

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. Link

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Link

  • Holdgate, G. A., & Ward, W. H. (2005). Measurements of binding thermodynamics in drug discovery. Drug Discovery Today, 10(22), 1543-1550. Link

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of Pyrazolylpyridine Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazolylpyridines stand out as a privileged scaffold, forming the core of numerous therapeutics and functional materials. The strategic assembly of this biarene system is a critical consideration in any drug discovery and development campaign, directly impacting scalability, cost-effectiveness, and the overall timeline of a project. This guide provides an in-depth, comparative analysis of the most prevalent synthetic routes to pyrazolylpyridines, offering field-proven insights and experimental data to inform your selection of the most efficient pathway for your specific target.

Strategic Approaches to Pyrazolylpyridine Assembly

The synthesis of pyrazolylpyridines can be broadly categorized into two strategic approaches: convergent synthesis, where the pyrazole and pyridine rings are prepared separately and then coupled, and linear/one-pot synthesis, where one ring is constructed upon the other in a sequential or multicomponent fashion. The choice between these strategies is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Convergent Synthesis: The Power of Cross-Coupling

Convergent strategies offer a high degree of flexibility, allowing for the independent synthesis and functionalization of the pyrazole and pyridine fragments before their eventual union. This approach is particularly advantageous for creating diverse libraries of analogues for structure-activity relationship (SAR) studies. The most prominent methods for this final coupling step are palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of pyrazolylpyridine synthesis, this typically involves the reaction of a pyridyl boronic acid or ester with a halogenated pyrazole, or vice versa.

A key advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance and the commercial availability of a wide range of boronic acid building blocks. For instance, the synthesis of complex pyrazolylpyridine-containing drug candidates has been achieved on a kilogram scale with yields around 70%, demonstrating the industrial applicability of this method.[1]

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, making it ideal for the synthesis of N-pyridylpyrazoles.[2][3] This reaction involves the palladium-catalyzed coupling of a pyrazole with a halopyridine.[2] The development of specialized phosphine ligands has greatly expanded the scope and efficiency of this reaction, allowing for the coupling of even challenging substrates.[2]

Linear and One-Pot Syntheses: Efficiency Through Condensation and Multicomponent Reactions

Linear and one-pot approaches offer the potential for increased step economy and reduced purification efforts by building the pyrazolylpyridine scaffold in a more streamlined manner. These methods often rely on classical condensation reactions and modern multicomponent strategies.

The archetypal synthesis of a pyrazole involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[4][5] This fundamental transformation can be adapted to the synthesis of pyrazolylpyridines. For example, a pyridyl-substituted 1,3-dicarbonyl can be reacted with hydrazine to directly form the pyrazolylpyridine. High yields, in some cases exceeding 95%, have been reported for such one-pot pyrazole syntheses.[4]

Multicomponent reactions, where three or more starting materials are combined in a single reaction vessel to form a complex product, represent a highly efficient approach to pyrazolylpyridine synthesis.[6] These reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity. For instance, a one-pot, three-component reaction for the synthesis of pyrazolo[3,4-b]pyridines has been reported with yields ranging from 65% to as high as 98%, depending on the catalytic system employed.[1] Greener approaches using recyclable ionic liquids as both solvent and catalyst have also been developed, achieving high yields (90-96%) under milder conditions.[1]

Comparative Analysis of Synthetic Efficiency

To provide a clearer picture of the relative efficiencies of these methods, let's consider the synthesis of a common pyrazolylpyridine core. The following table summarizes typical yields and reaction conditions for different synthetic strategies.

Synthetic RouteKey TransformationTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Convergent Synthesis
Suzuki-Miyaura CouplingC-C bond formation70-91%[1]Pd catalyst, base, solvent (e.g., toluene), heatHigh functional group tolerance, wide availability of starting materials, scalable.[1]Requires pre-functionalized starting materials, potential for palladium contamination.
Buchwald-Hartwig AminationC-N bond formationVaries widelyPd catalyst, ligand, base, solvent (e.g., toluene), heatDirect formation of N-pyridyl linkage, broad substrate scope.[2][3]Requires specialized ligands, potential for catalyst poisoning.
Linear/One-Pot Synthesis
Condensation ReactionCyclocondensation75-97%[7]Acid or base catalyst, solvent (e.g., ethanol), heatStep-economic, often uses simple starting materials.Can have regioselectivity issues with unsymmetrical precursors.
Multicomponent ReactionMultiple bond formations in one pot65-98%[1]Catalyst (acid, base, or metal), solvent, often at elevated temperaturesHighly efficient, high atom and step economy, rapid generation of complexity.[6]Optimization can be complex, may require specific substrate combinations.
Transition-Metal-Free SynthesisVaries (e.g., condensation)HighOften greener conditions, avoids metal contamination.[8]Scope may be more limited than metal-catalyzed reactions.

Experimental Protocols: A Tale of Two Strategies

To illustrate the practical differences between these approaches, detailed experimental protocols for a convergent (Suzuki-Miyaura) and a linear (one-pot condensation) synthesis are provided below.

Protocol 1: Convergent Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a pyrazolylpyridine via the palladium-catalyzed coupling of a bromopyridine with a pyrazoleboronic acid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Starting Material Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification Start_A 2-Bromopyridine Mix Mix Starting Materials, Pd Catalyst, Base, and Solvent Start_A->Mix Start_B Pyrazoleboronic Acid Start_B->Mix Heat Heat Reaction Mixture (e.g., 80-110 °C) Mix->Heat Extract Aqueous Workup and Extraction Heat->Extract Purify Column Chromatography Extract->Purify Product Pyrazolylpyridine Product Purify->Product

Caption: Workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add the bromopyridine (1.0 equiv), pyrazoleboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing: Add a suitable solvent (e.g., a mixture of DME, ethanol, and water).[9] Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazolylpyridine.

Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable base is crucial for efficient catalytic turnover. The degassing step is essential to remove oxygen, which can deactivate the palladium catalyst. The aqueous workup removes inorganic salts, and column chromatography is typically required to obtain a highly pure product.

Protocol 2: Linear Synthesis via One-Pot Condensation

This protocol outlines the synthesis of a pyrazolylpyridine from a pyridyl-substituted enaminone and hydrazine hydrate in a one-pot reaction.

Diagram of the One-Pot Condensation Workflow:

One_Pot_Condensation_Workflow cluster_reaction One-Pot Reaction cluster_workup Product Isolation Start_A Pyridyl Enaminone Mix Combine Reactants in Solvent (e.g., Ethanol) Start_A->Mix Start_B Hydrazine Hydrate Start_B->Mix Heat Heat to Reflux Mix->Heat Cool Cool Reaction Mixture Heat->Cool Isolate Isolate Product by Filtration or Evaporation Cool->Isolate Product Pyrazolylpyridine Product Isolate->Product

Caption: Workflow for one-pot condensation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the pyridyl enaminone (1.0 equiv) in a suitable solvent such as ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.5-2.0 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often complete within a few hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity and may not require further purification. If necessary, recrystallization or a short silica gel plug can be employed.

Causality Behind Experimental Choices: The use of an alcohol solvent facilitates the dissolution of the reactants and the subsequent cyclization. Refluxing provides the necessary energy for the condensation and dehydration steps. The simplicity of this procedure often allows for the isolation of a pure product without the need for chromatography, which is a significant advantage in terms of time and resources.

Conclusion and Future Outlook

The synthesis of pyrazolylpyridines is a rich and evolving field. While traditional condensation reactions remain a straightforward and often high-yielding approach, the advent of modern cross-coupling and multicomponent reactions has provided unparalleled flexibility and efficiency.

For rapid library synthesis and the exploration of diverse substitution patterns, convergent strategies employing Suzuki-Miyaura and Buchwald-Hartwig couplings are often the methods of choice. For large-scale synthesis where step and atom economy are paramount, one-pot condensation and multicomponent reactions offer a compelling advantage.

The future of pyrazolylpyridine synthesis will likely focus on the development of even more efficient and sustainable methods. This includes the exploration of transition-metal-free coupling strategies and the design of novel multicomponent reactions that allow for the rapid assembly of complex molecular architectures from simple and readily available starting materials.[8] As our understanding of reaction mechanisms deepens, we can expect the development of even more selective and robust catalytic systems, further streamlining the synthesis of these vital heterocyclic compounds.

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (n.d.). Jiao Research Group. Retrieved from [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Scheme 1 One-pot synthesis of pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). MDPI. Retrieved from [Link]

  • Rapid and High yielding One Pot Efficient Protocol for the Synthesis of Pyrazoline Derivative. (n.d.). JETIR. Retrieved from [Link]

  • Transition-Metal-Free Cross-Coupling To Form 2-Pyridyl Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • Journal of Materials Chemistry A. (n.d.). RSC Blogs. Retrieved from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. Retrieved from [Link]

  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthetic process for 2-hydrazinylpyridine derivative. (n.d.). Google Patents.
  • Transition Metal-Catalyzed, “Ligand Free” P–C Coupling Reactions under MW Conditions. (n.d.). MDPI. Retrieved from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • A new, convenient and expeditious synthesis of 4-alkyl-5-methyl-1H-pyrazol-3-ols in water through a multicomponent reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine-based inhibitors. As this scaffold is a cornerstone for numerous kinase inhibitors, including clinically relevant molecules, rigorous and multifaceted validation of direct target binding is paramount for advancing drug discovery programs. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of key technologies, empowering researchers to make informed decisions for their specific research contexts.

Introduction: The Criticality of Target Engagement

The 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine scaffold is prevalent in the development of potent kinase inhibitors targeting a range of proteins such as RET, KDM5B, TBK1, and CDKs.[1][2][3][4] While these compounds may exhibit promising activity in enzymatic and cellular assays, a fundamental question remains: does the compound physically interact with its intended target in a biologically relevant setting?

Answering this question is the essence of target engagement validation. It is the crucial link between a compound's chemical structure and its biological effect, serving to:

  • Confirm the Mechanism of Action (MoA): Ensuring that the observed phenotype is a direct consequence of the inhibitor binding to the intended target.

  • De-risk Drug Candidates: Early confirmation of target engagement in cells can prevent costly failures in later stages of development.

  • Optimize Lead Compounds: Understanding how binding affinity (biochemical) translates to target occupancy (cellular) guides medicinal chemistry efforts.

This guide will compare four orthogonal, industry-standard techniques for quantifying target engagement: two biophysical methods (Surface Plasmon Resonance and Isothermal Titration Calorimetry) and two cellular methods (Cellular Thermal Shift Assay and Kinobeads-based Competitive Profiling).

Section 1: Biophysical, In Vitro Approaches

These methods utilize purified recombinant protein and the inhibitor to characterize the binding event in a controlled, cell-free environment. They are indispensable for determining intrinsic binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[5][6] It provides not only the binding affinity (K D) but also the kinetic parameters of the interaction—the association (k a ) and dissociation (k d ) rates.

Causality of Experimental Choices: The core principle involves immobilizing the target protein (the "ligand") onto a sensor chip.[6] The inhibitor (the "analyte") is then flowed over the surface. Binding causes a change in mass at the sensor surface, which alters the refractive index, detected in real-time as a change in the SPR signal.[7] This direct measurement of mass change is highly sensitive and provides a dynamic view of the binding event.

SPR_Workflow cluster_prep Preparation cluster_assay SPR Experiment cluster_analysis Data Analysis Protein Purified Target Protein (e.g., Recombinant Kinase) Immobilize 1. Immobilize Protein on Sensor Chip Protein->Immobilize Inhibitor Inhibitor Stock (e.g., Pyridine-based compound) Inject_Inhibitor 3. Inject Inhibitor (Association Phase) Inhibitor->Inject_Inhibitor Flow_Buffer 2. Flow Buffer (Establish Baseline) Immobilize->Flow_Buffer Flow_Buffer->Inject_Inhibitor Flow_Buffer2 4. Flow Buffer (Dissociation Phase) Inject_Inhibitor->Flow_Buffer2 Regenerate 5. Regenerate Chip Flow_Buffer2->Regenerate Sensorgram Generate Sensorgram (RU vs. Time) Regenerate->Sensorgram Fit_Data Fit Kinetic Model Sensorgram->Fit_Data Output Determine: - Affinity (KD) - On-rate (ka) - Off-rate (kd) Fit_Data->Output

Figure 1: Experimental workflow for Surface Plasmon Resonance (SPR).

Experimental Protocol: SPR

  • Protein Immobilization: Covalently attach the purified target kinase to a CM5 sensor chip via amine coupling. The goal is to achieve a surface density that allows for clear binding signals without mass transport limitations.

  • System Priming: Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP+) to ensure a stable baseline.

  • Analyte Preparation: Prepare a dilution series of the 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine inhibitor in the running buffer, typically spanning from 0.1x to 10x the expected K D. Include a buffer-only (zero concentration) sample for double referencing.

  • Binding Cycle:

    • Inject the lowest concentration of the inhibitor over the sensor surface for a set time (e.g., 120 seconds) to monitor association.

    • Switch back to the running buffer and monitor dissociation for an extended period (e.g., 300 seconds).

    • Inject a regeneration solution (e.g., low pH glycine) to strip the bound inhibitor and prepare the surface for the next cycle.

  • Data Collection: Repeat the binding cycle for all concentrations in the dilution series.

  • Data Analysis: Subtract the signal from the reference channel and the zero-concentration injection. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k a, k d, and K D.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[8] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[9]

Causality of Experimental Choices: The experiment is based on the principle that every binding interaction has an associated enthalpy change.[10] By precisely measuring the heat change upon titrating the inhibitor into a solution of the target protein, one can directly quantify the binding parameters.[11][12] The choice of buffer is critical, as buffer ionization enthalpy can confound the results; therefore, buffers with low ionization enthalpies like PBS or HEPES are preferred.

ITC_Workflow cluster_prep Preparation cluster_assay ITC Experiment cluster_analysis Data Analysis Protein Purified Target Protein in Dialysis Buffer Load_Protein 1. Load Protein into Sample Cell Protein->Load_Protein Inhibitor Inhibitor Stock in Dialysis Buffer Load_Inhibitor 2. Load Inhibitor into Syringe Inhibitor->Load_Inhibitor Equilibrate 3. Equilibrate System at Constant Temp. Titrate 4. Perform Serial Injections of Inhibitor Load_Protein->Titrate Load_Inhibitor->Titrate Equilibrate->Titrate Thermogram Generate Thermogram (Power vs. Time) Titrate->Thermogram Integrate Integrate Peaks (Heat vs. Molar Ratio) Thermogram->Integrate Fit_Data Fit to Binding Isotherm Integrate->Fit_Data Output Determine: - Affinity (KD) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) Fit_Data->Output

Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Experimental Protocol: ITC

  • Sample Preparation: Prepare the purified target protein (e.g., 10-50 µM) and the inhibitor (e.g., 100-500 µM) in the exact same, extensively dialyzed buffer to minimize heat of dilution effects.

  • Instrument Setup: Thoroughly clean the instrument cells. Load the protein solution into the sample cell and the inhibitor solution into the titration syringe.

  • Thermal Equilibration: Allow the system to equilibrate to the desired temperature (e.g., 25°C) until a stable baseline is achieved.

  • Titration: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis: Integrate the area of each injection peak to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine K D, n, and ΔH. Calculate ΔS from the Gibbs free energy equation.

Section 2: Cellular, In Situ Approaches

These methods assess the interaction between an inhibitor and its target within the complex milieu of a living cell or cell lysate. They provide physiologically relevant evidence of target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (T m).[13] This thermal stabilization is then used as a proxy for target engagement in a cellular context.[14][15]

Causality of Experimental Choices: The choice of a heat challenge is central to CETSA. Heating causes proteins to denature and aggregate.[15] Stabilized proteins (those bound by the inhibitor) will remain in the soluble fraction at higher temperatures compared to unbound proteins. The amount of soluble protein remaining after the heat challenge is quantified, typically by Western blot or mass spectrometry, providing a readout of target engagement.[16][17]

CETSA_Workflow cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_analysis Quantification Cells Intact Cells or Cell Lysate Treat Treat with Inhibitor or Vehicle (DMSO) Cells->Treat Heat 1. Heat Aliquots across a Temp. Gradient Treat->Heat Lyse 2. Lyse Cells (if treated whole) Separate 3. Separate Soluble from Precipitated Protein Heat->Separate Quantify Quantify Soluble Target (e.g., Western Blot, MS) Separate->Quantify Plot Plot % Soluble Protein vs. Temperature Quantify->Plot Output Determine Thermal Shift (ΔTm) or Isothermal EC50 Plot->Output

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA Melt Curve

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the pyridine-based inhibitor at a fixed concentration (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the aliquots in a thermal cycler and heat each to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.

  • Lysis and Fractionation: Subject the cells to freeze-thaw cycles to ensure lysis. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction). Quantify the amount of the target protein in each sample using Western blotting.

  • Data Analysis: Densitometrically quantify the Western blot bands. Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle and inhibitor-treated samples. The rightward shift in the melt curve for the inhibitor-treated sample indicates thermal stabilization.

Kinobeads Competitive Pull-Down

This chemical proteomics approach is used to profile the selectivity and affinity of kinase inhibitors against a broad panel of kinases simultaneously in their native state.[18] It relies on competition between the free inhibitor in solution and immobilized, broad-spectrum kinase inhibitors on beads.[19]

Causality of Experimental Choices: The "kinobeads" are an affinity resin containing a cocktail of non-selective kinase inhibitors that together can bind a large fraction of the cellular kinome.[20][21] When a cell lysate is pre-incubated with a free test inhibitor (the pyridine derivative), the inhibitor will bind to its specific targets. Consequently, these engaged kinases will be unable to bind to the kinobeads. By using quantitative mass spectrometry to identify which kinases show reduced binding to the beads in the presence of the inhibitor, one can determine the inhibitor's targets and their relative affinities.[19]

Kinobeads_Workflow cluster_prep Lysate Treatment cluster_assay Affinity Enrichment cluster_analysis MS Analysis Lysate Cell Lysate Incubate Incubate with Dose Range of Inhibitor or Vehicle Lysate->Incubate Add_Beads 1. Add Kinobeads (Competition) Incubate->Add_Beads Wash 2. Wash Beads to Remove Non-binders Add_Beads->Wash Elute 3. Elute Bound Kinases Wash->Elute Digest Digest Proteins & Prepare for MS Elute->Digest LC_MS Quantitative LC-MS/MS Digest->LC_MS Plot Plot Protein Abundance vs. Inhibitor Conc. LC_MS->Plot Output Determine Target Profile and Cellular IC50s Plot->Output

Figure 4: Workflow for Kinobeads-based competitive profiling.

Experimental Protocol: Kinobeads

  • Lysate Preparation: Prepare a native cell lysate from the relevant cell line, ensuring kinases remain active. Determine the total protein concentration.

  • Inhibitor Incubation: Aliquot the lysate and pre-incubate with a range of concentrations of the 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine inhibitor (and a DMSO control) for a set time (e.g., 45 minutes at 4°C).[22]

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate aliquot and incubate to allow binding of kinases not occupied by the free inhibitor.[22]

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and prepare them for mass spectrometry analysis via in-solution tryptic digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative mass spectrometry (e.g., TMT or LFQ).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot its relative abundance (compared to the DMSO control) as a function of inhibitor concentration. Fit these dose-response curves to determine the IC 50 for each target.

Section 3: Comparative Analysis

Choosing the right method depends on the specific question, the available resources, and the stage of the drug discovery project. The table below provides a side-by-side comparison to guide this decision.

Parameter Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC) Cellular Thermal Shift Assay (CETSA) Kinobeads Profiling
Principle Mass change at a surfaceHeat change upon bindingLigand-induced thermal stabilizationCompetition for binding to immobilized probes
Context In Vitro (Biophysical)In Vitro (Biophysical)In Cellulo / In LysateIn Lysate (Chemical Proteomics)
Key Output K D, k a, k dK D, n, ΔH, ΔSΔT m, Isothermal EC 50Cellular IC 50, Selectivity Profile
Throughput Medium to HighLow to MediumMedium to HighLow to Medium
Label-Free? YesYesYes (for protein detection)Yes (for protein detection)
Requirement Purified ProteinPurified ProteinSpecific Antibody or MSQuantitative Mass Spectrometry
Strengths Real-time kinetics; high sensitivity.[6]Gold standard for thermodynamics; measures stoichiometry.[8]Confirms engagement in a cellular environment; no protein purification needed.[13]Unbiased, kinome-wide selectivity profiling; identifies off-targets.[18]
Limitations Protein must be pure and active; immobilization can affect protein conformation.Requires large amounts of pure protein; lower throughput.Indirect measure of binding; not all proteins are amenable.Requires complex MS workflow; performed in lysate, not intact cells.

Conclusion and Recommendations

Validating the target engagement of 4-((4-bromo-1H-pyrazol-1-yl)methyl)pyridine-based inhibitors is not a one-size-fits-all process. A multi-pronged approach using orthogonal methods is the most robust strategy.

  • For Early-Stage Discovery and SAR: SPR is invaluable for rapidly ranking compounds based on their intrinsic affinity and kinetic profiles, providing direct feedback for medicinal chemistry optimization.

  • For Mechanistic Understanding: ITC provides an unparalleled, deep dive into the thermodynamic drivers of the binding interaction, which can be critical for understanding the molecular basis of affinity and selectivity.

  • For First Cellular Proof-of-Concept: CETSA is an excellent choice to confirm that a compound reaches and binds its target in the complex environment of a cell, bridging the gap between biochemical potency and cellular activity.

  • For Selectivity and Off-Target Profiling: Kinobeads analysis is the method of choice for assessing how selectively an inhibitor interacts with its intended target versus the rest of the kinome, which is crucial for predicting potential toxicity and understanding polypharmacology.

By judiciously applying these techniques, researchers can build a comprehensive and compelling data package that rigorously validates the target engagement of their inhibitors, significantly increasing the probability of success for their drug discovery programs.

References

  • Punagri Organics & Lifesciences. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier.
  • UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022-07-19).
  • Journal of Enzyme Inhibition and Medicinal Chemistry. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022-05-19).
  • National Center for Biotechnology Information. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.
  • ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
  • National Center for Biotechnology Information. Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase.
  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.
  • PubMed. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
  • TA Instruments. Characterizing Binding Interactions by ITC.
  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01).
  • Charnwood Discovery. Surface Plasmon Resonance (SPR).
  • PubMed. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance.
  • Wikipedia. Isothermal titration calorimetry.
  • ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • PubMed. Discovery of a novel 1H-pyrazole-[3,4-b]pyridine-based lysine demethylase 5B inhibitor with potential anti-prostate cancer activity that perturbs the phosphoinositide 3-kinase/AKT pathway. (2023-05-05).
  • MDPI. Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes.
  • PubMed. C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones: Studies towards the identification of potent, cell penetrant Jumonji C domain containing histone lysine demethylase 4 subfamily (KDM4) inhibitors, compound profiling in cell-based target engagement assays.
  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
  • bioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022-01-27).
  • ACS Publications. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. (2019-10-29).
  • National Center for Biotechnology Information. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks.
  • PNAS. Mapping targetable sites on the human surfaceome for the design of novel binders.
  • eLife. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Apollo - University of Cambridge Repository. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2026-01-19).
  • ResearchGate. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021-07-28).
  • National Institutes of Health. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics.

Sources

Comparative Cytotoxicity Profiling: Targeted Therapeutics vs. Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation Guide for Novel Small Molecule Candidates

Executive Summary

In oncology drug development, potency is meaningless without selectivity. The defining characteristic of a viable clinical candidate is not merely its ability to induce apoptosis in neoplastic cells, but its ability to spare healthy tissue—a margin quantified as the Therapeutic Window .

This guide outlines the rigorous experimental framework required to benchmark a novel therapeutic candidate (referred to here as "Compound X" ) against a Standard of Care (SoC) agent (e.g., Doxorubicin or Paclitaxel). We move beyond simple IC50 generation to a multi-parametric analysis of the Selectivity Index (SI) , utilizing ATP-based luminescence for superior sensitivity over traditional colorimetric assays.

Part 1: The Metric of Success – The Selectivity Index (SI)[1]

The core objective of comparative cytotoxicity is to establish the Selectivity Index (SI) . This metric quantifies the gap between efficacy and toxicity.[1]

The Formula

[1][2][3]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (Half-Maximal Inhibitory Concentration):  The concentration of drug required to reduce cell viability by 50%.[1]
    
  • Interpretation:

    • SI < 1.0: The compound is more toxic to normal cells than cancer cells (Failed Candidate).

    • SI = 1.0 – 10.0: Narrow therapeutic window; high risk of clinical side effects.

    • SI > 10.0: Promising selectivity.

    • SI > 100.0: Ideal candidate profile (typical of successful targeted therapies like Imatinib).

Part 2: Experimental Architecture & Methodology

Assay Selection: Why ATP-Luminescence?

While MTT/MTS assays are common, they are prone to metabolic interference (e.g., reductive potential changes unrelated to cell death) and lack sensitivity at low cell densities. For this comparative guide, we utilize ATP-based Luminescence (e.g., CellTiter-Glo®) as the gold standard.

  • Reasoning: ATP is a direct marker of metabolic activity and membrane integrity. When a cell dies (apoptosis or necrosis), ATPases rapidly degrade ATP. This assay provides a linear dynamic range essential for calculating accurate IC50 values across diverse cell lines.

Cell Line Pairing Strategy

To ensure data validity, cancer cell lines must be paired with their histological normal counterparts.

Tissue OriginCancer Model (High Proliferation)Normal Counterpart (Physiological Baseline)
Liver HepG2 (Hepatocellular Carcinoma)THLE-2 (Immortalized Normal Liver)
Breast MCF-7 (ER+ Adenocarcinoma)MCF-10A (Fibrocystic Epithelium)
Lung A549 (NSCLC)BEAS-2B (Bronchial Epithelium)
The Protocol (High-Throughput Screen)

Based on NCI-60 Methodology and ISO 10993-5 Guidelines.

  • Seeding (Day 0):

    • Seed cells in white-walled 96-well (or 384-well) plates.

    • Density: Optimize per cell line (typically 3,000–5,000 cells/well) to ensure cells remain in the log-growth phase throughout the assay.

    • Control: Leave outer wells empty (filled with PBS) to prevent "Edge Effect" evaporation.

  • Recovery (24 Hours):

    • Incubate at 37°C, 5% CO2 to allow cell attachment and metabolic normalization.

  • Treatment (Day 1):

    • Prepare serial dilutions of Compound X and SoC Control (1:3 dilution series, 9 points).

    • Vehicle Control: 0.1% DMSO (Max).

    • Positive Control: 10 µM Staurosporine (100% kill).

  • Exposure (72 Hours):

    • Continuous exposure is standard for cytotoxicity profiling.

  • Readout (Day 4):

    • Add ATP-Luminescence reagent (1:1 ratio to media).

    • Shake orbitally (2 min) to lyse cells.

    • Read Luminescence (RLU).

Workflow Visualization

G Start Cell Seeding (Day 0) Recovery Attachment Phase (24h, 37°C) Start->Recovery Treatment Compound Addition (9-Point Dilution) Recovery->Treatment Incubation Exposure (72h) Treatment->Incubation Lysis Cell Lysis & ATP Detection Incubation->Lysis Analysis Data Analysis (Non-linear Regression) Lysis->Analysis

Caption: Standardized 96-hour cytotoxicity screening workflow utilizing ATP-luminescence endpoint detection.

Part 3: Comparative Performance Data

The following data illustrates the performance of Compound X (a hypothetical targeted kinase inhibitor) versus Doxorubicin (a standard cytotoxic anthracycline).

Table 1: IC50 Values (µM) and Selectivity Indices
Cell LineTypeCompound X (IC50)Doxorubicin (IC50)Compound X (SI) Doxorubicin (SI)
HepG2 Liver Cancer0.045 µM 0.320 µM
THLE-2 Normal Liver> 50.0 µM0.850 µM> 1,111 2.6
MCF-7 Breast Cancer0.012 µM 0.150 µM
MCF-10A Normal Breast15.4 µM0.450 µM1,283 3.0
Data Interpretation
  • Potency: Compound X demonstrates nanomolar potency (IC50 < 0.05 µM) against cancer lines, superior to the micromolar range of the SoC.

  • Selectivity:

    • Doxorubicin: Shows an SI of ~2.6–3.0. This indicates that the dose required to kill cancer cells is dangerously close to the dose that kills normal cells (narrow therapeutic window).

    • Compound X: Shows an SI > 1,000.[4] It effectively targets cancer cells while leaving normal cells viable even at high concentrations. This suggests a mechanism of action dependent on a specific tumor marker (e.g., a mutated kinase) absent in normal tissue.

Part 4: Mechanistic Validation

To validate why the product is selective, one must demonstrate the pathway differential. Non-selective agents (like Doxorubicin) intercalate DNA in all rapidly dividing cells. Selective agents (Compound X) target specific dysregulated signaling pathways.

Mechanism of Action: Targeted Inhibition

MoA Ligand Growth Factor (Ligand) Receptor Mutant Receptor (Overexpressed) Ligand->Receptor Binding Signal Downstream Signaling (PI3K/AKT/MAPK) Receptor->Signal Constitutive Activation Drug Compound X (Inhibitor) Drug->Receptor Blocks ATP Pocket Nucleus Nuclear Transcription Signal->Nucleus Effect Apoptosis / G1 Arrest Nucleus->Effect

Caption: Compound X binds selectively to the mutant receptor, blocking downstream proliferation signaling.

Part 5: Troubleshooting & Optimization

1. The "Edge Effect" Artifact

  • Problem: Wells on the perimeter of a 96-well plate evaporate faster, concentrating the media and drug, leading to false toxicity data.

  • Solution: Never use the outer 36 wells for data. Fill them with sterile PBS or water to act as a humidity buffer.

2. Assay Linearity (Z-Factor)

  • Problem: At high cell densities, ATP production plateaus, masking drug effects.

  • Solution: Perform a cell density titration curve prior to the drug screen. Choose a seeding density where the signal is directly proportional to cell number (typically R² > 0.99).

3. Solubility Limits

  • Problem: High concentrations of drug precipitate out of solution.

  • Solution: Ensure DMSO concentration never exceeds 0.5% in the final well. If the compound crashes out, the "toxicity" observed is physical stress, not pharmacological.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[5][6] Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Methodology.[7][8][9] Developmental Therapeutics Program.[7][8][10] Link

  • Riss, T. L., et al. (2016). Cell Viability Assays.[1][11][4][5][12][13][14][15] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Comparison of MTT and ATP-based assays. Discovery - University of Dundee. Research Portal. Link

  • Indrayanto, G., et al. (2021). Calculating Selectivity Index (SI).[1][2][11][16] ResearchGate / Methods in Molecular Biology. Link

Sources

assessing the selectivity profile of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Selectivity Profile of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine against a Panel of Kinases Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Kinase Discovery & Fragment Optimization

Executive Summary

In the context of modern drug discovery, 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine (CAS 850349-24-5) represents a classic "privileged fragment." It serves as a dual-functional core: the pyrazole-pyridine motif acts as a potent ATP-competitive hinge binder for kinases (e.g., CDKs, Aurora kinases), while the pyridine nitrogen presents a known liability for heme-iron coordination in Cytochrome P450 enzymes (specifically CYP17A1).

This guide provides a rigorous framework for assessing this scaffold. Unlike fully optimized clinical candidates (e.g., Palbociclib), this molecule must be evaluated as a starting block . Your objective is not merely to measure its potency, but to map its "selectivity vectors"—determining where the bromine handle can be derivatized to gain kinase specificity while shedding CYP promiscuity.

The Pharmacophore: Structural Logic & Causality

To assess selectivity, one must first understand the binding mode. This molecule is not a random hit; it is a minimal pharmacophore.

  • The Pyrazole (Hinge Binder): The pyrazole nitrogen typically acts as a hydrogen bond acceptor/donor pair with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).

  • The Pyridine (The Liability/Anchor): In kinases, this often extends into the solvent front or a hydrophobic pocket. However, in CYPs, the sp2 nitrogen is a potent ligand for the heme iron, leading to off-target toxicity.

  • The Bromine (The Vector): This is the synthetic handle. Its position allows for Suzuki-Miyaura coupling to access the "gatekeeper" or "solvent-exposed" regions, which is the primary mechanism for generating selectivity.

Visualization: Pharmacophore & Liability Map

The following diagram illustrates the dual-nature of this scaffold and the logic behind the screening workflow.

PharmacophoreMap Scaffold 4-((4-Bromo-1H-pyrazol-1-yl) methyl)pyridine KinaseHinge Kinase Hinge Region (ATP Pocket) Scaffold->KinaseHinge H-Bonding (Pyrazole N) CYPHeme CYP Heme Iron (Off-Target Liability) Scaffold->CYPHeme Coordination (Pyridine N) Vector Bromine Handle (C4) Selectivity Vector Scaffold->Vector Synthetic Point Selectivity Optimization Selectivity Optimization Vector->Selectivity Optimization Suzuki Coupling (Solvent Front Access)

Figure 1: Pharmacophore mapping of the scaffold. The pyridine moiety presents a high risk of CYP inhibition, while the bromine atom serves as the critical vector for optimizing kinase selectivity.

Comparative Performance Profile

As a fragment, this molecule exhibits "low affinity, low selectivity" compared to optimized drugs. The table below contrasts the raw scaffold with optimized derivatives (e.g., Pyrazolo[1,5-a]pyrimidines) to set performance benchmarks.

FeatureRaw Scaffold (4-((4-Bromo...)pyridine)Optimized Alternative (e.g., Palbociclib/Tozasertib analogs)Implication for Screening
Primary Target Promiscuous (CDKs, Auroras, MAPK)Selective (e.g., CDK4/6 only)Action: Run broad kinome scans (K_d) rather than single IC50s.
Potency (IC50) High µM range (1–50 µM)Low nM range (<100 nM)Action: Use high concentration (10 µM) for initial profiling.
CYP Liability High (CYP17A1, CYP3A4 inhibition)Low (Steric hindrance added)Action: Mandatory CYP17A1 counter-screen.
Ligand Efficiency High (0.3–0.5 LE)Moderate (due to MW increase)Action: Prioritize LE over raw potency during early optimization.
Experimental Protocols: The Validation Workflow

To objectively assess the selectivity profile, you must employ a "Triage & De-risk" workflow. Do not rely on simple proliferation assays (MTT) as they cannot distinguish between kinase inhibition and general cytotoxicity caused by CYP inhibition.

Protocol A: Broad Kinome Profiling (Binding Assay)

Rationale: Functional assays (ATP consumption) are prone to interference at high fragment concentrations. Competition binding assays (e.g., KINOMEscan™) are superior for fragments.

  • Preparation: Dissolve the scaffold in 100% DMSO to 10 mM.

  • Assay Format: Use an active-site directed competition binding assay (T7 phage-tagged kinases).

  • Screening Concentration: Screen at 10 µM . Since fragments have low affinity, screening at 1 µM (standard for drugs) will yield false negatives.

  • Metric: Measure Percent of Control (PoC) .

    • Hit Criteria: Any kinase showing <35% PoC is a primary hit.

    • Expected Hits: CDK2, CDK4, Aurora A/B, MAPK1.

Protocol B: The CYP17A1 Counter-Screen (Crucial Step)

Rationale: The pyridine-methyl-pyrazole motif is structurally homologous to known CYP17A1 inhibitors (e.g., Abiraterone precursors). You must quantify this off-target effect early.

  • System: Recombinant human CYP17A1 expressed in E. coli or yeast microsomes.

  • Substrate: Progesterone (for 17α-hydroxylase activity) or 17α-hydroxypregnenolone (for lyase activity).

  • Reaction:

    • Incubate 50 µM scaffold with microsomes and NADPH generating system for 10 min at 37°C.

    • Quench with acetonitrile.

  • Detection: LC-MS/MS quantification of metabolites.

  • Benchmark: If IC50 < 1 µM, the scaffold requires structural modification (e.g., substituting the pyridine or adding steric bulk) to prevent heme coordination.

Protocol C: Selectivity Vector Mapping (Suzuki Array)

Rationale: To prove the scaffold is optimizable, you must demonstrate that substituting the Bromine (Br) shifts the selectivity profile.

  • Synthesis: Perform a rapid parallel synthesis (Suzuki-Miyaura coupling) of the scaffold with 5–10 diverse boronic acids (phenyl, pyrimidinyl, piperazinyl-tail).

  • Re-Screen: Test these derivatives against the "Hit List" from Protocol A.

  • Success Criteria: A derivative that maintains potency against the primary target (e.g., CDK) but loses potency against the off-targets (e.g., CYP17A1) validates the scaffold.

Visualization: The Screening Workflow

ScreeningWorkflow Start Start: 4-((4-Bromo...)pyridine Scaffold Step1 Step 1: Kinome Scan (10 µM) (Binding Assay / KINOMEscan) Start->Step1 Decision1 Hits Identified? Step1->Decision1 Decision1->Start No (Inactive) Step2 Step 2: CYP17A1 Counter-Screen (Heme Coordination Check) Decision1->Step2 Yes (e.g., CDKs) Step3 Step 3: Suzuki Coupling Array (Derivatize Bromine) Step2->Step3 Assess Liability Outcome Selectivity Profile Defined (Kinase vs. CYP Ratio) Step3->Outcome

Figure 2: Step-by-step workflow for profiling the scaffold. Note the critical insertion of CYP counter-screening before extensive medicinal chemistry optimization.

Data Interpretation & Troubleshooting

When analyzing your data, use the following guide to interpret the selectivity profile:

  • Scenario A: Pan-Kinase Inhibition + High CYP Inhibition

    • Diagnosis: The scaffold is acting as a generic hydrophobic binder and heme coordinator.

    • Solution: The pyridine ring is likely too exposed. Consider replacing the pyridine with a pyrimidine or adding an ortho-substituent to the pyridine to twist it out of the heme plane.

  • Scenario B: Selective CDK Inhibition + Low CYP Inhibition

    • Diagnosis: Ideal starting point. The bromine substituent is likely engaging a specific pocket (e.g., the gatekeeper).

    • Next Step: Focus on improving potency (lowering IC50 from µM to nM).

  • Scenario C: Inactive on Kinases

    • Diagnosis: The methylene linker might be allowing too much flexibility, preventing the pyrazole from anchoring to the hinge.

    • Solution: Rigidify the linker (e.g., direct bond or olefin) or check solubility.

References
  • Kinase Profiling Standards: Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. Link

  • CYP17A1 Inhibition Mechanisms: Pinto-Bazurco Mendieta, M. A., et al. (2008). "CYP17A1 inhibitors for the treatment of prostate cancer: a patent review." Expert Opinion on Therapeutic Patents. (Contextualizing the pyridine-heme interaction).
  • Fragment-Based Discovery: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Scaffold Optimization (CDK/Aurora): Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor." Journal of Medicinal Chemistry, 51(16), 4986–4999. Link

  • Eurofins Discovery. "KinaseProfiler™ Protocols." Link

A Head-to-Head Comparison of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine with Alternative Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of a compound's therapeutic potential. The careful arrangement of heterocyclic rings can profoundly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of the 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine scaffold with other prominent heterocyclic systems, offering researchers, scientists, and drug development professionals a comprehensive analysis supported by experimental data.

Introduction: The Architectural Significance of the Pyrazole-Pyridine Scaffold

The molecule 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine represents a confluence of several key structural motifs favored in medicinal chemistry. At its core are two privileged heterocyclic scaffolds: pyrazole and pyridine.[1][2] These nitrogen-containing rings are prevalent in a multitude of FDA-approved drugs, lauded for their ability to engage in a variety of non-covalent interactions with biological targets.[2]

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design.[3] Its unique electronic properties and capacity for hydrogen bonding have been exploited in the development of a wide range of therapeutics, including anti-inflammatory, anticancer, and antiviral agents.[2][3] The pyridine ring, a six-membered aromatic heterocycle, is another cornerstone of medicinal chemistry, enhancing the solubility and bioavailability of drug candidates due to its polar and ionizable nature.[2]

The bromine substituent on the pyrazole ring is not merely a placeholder. Halogenation is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The methylene linker connecting the two heterocyclic rings provides conformational flexibility, allowing the molecule to adopt an optimal orientation within a target's binding site.

This guide will dissect the individual contributions of these structural elements and compare the overall performance of the 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine scaffold against its bioisosteric and functional analogues.

The Pyrazole Moiety: A Comparative Analysis with Other Five-Membered Heterocycles

The pyrazole ring is often compared to other five-membered aromatic heterocycles, most notably imidazole. The key distinction lies in the arrangement of the two nitrogen atoms: in a 1,2-relationship in pyrazole and a 1,3-relationship in imidazole. This seemingly subtle difference has significant implications for their physicochemical properties and biological activities.

PropertyPyrazoleImidazoleJustification
BasicityWeaker BaseStronger BaseThe adjacent nitrogen atoms in pyrazole exert an electron-withdrawing inductive effect on each other, reducing the availability of the lone pair for protonation.
StabilityLess StableMore StableThe N-N bond in pyrazole is energetically less favorable than the N-C-N arrangement in imidazole.
Biological ActivityBroad spectrum including anti-inflammatory, anticancer, antiviralBroad spectrum including antifungal, anticancer, antihistaminicBoth are considered "privileged scaffolds," but the different electronic and steric profiles lead to preferences for different biological targets.

Experimental Evidence: The choice between a pyrazole and an imidazole scaffold can significantly impact biological activity. For instance, in the development of kinase inhibitors, the positioning of hydrogen bond donors and acceptors is critical for hinge-binding. The distinct nitrogen arrangement in pyrazole versus imidazole dictates the geometry of these interactions, often leading to substantial differences in inhibitory potency.

The Pyridine Moiety: A Comparative Look at Six-Membered Nitrogen Heterocycles

The pyridine ring in the target scaffold serves as a key interaction point and influences the molecule's overall properties. Its performance can be benchmarked against other six-membered nitrogen-containing heterocycles like pyrimidine and pyrazine.

PropertyPyridinePyrimidineJustification
BasicityMore BasicLess BasicThe second nitrogen atom in pyrimidine has an electron-withdrawing effect, reducing the basicity compared to pyridine.
Dipole MomentHigherLowerThe symmetrical arrangement of nitrogen atoms in pyrazine can lead to a lower overall dipole moment compared to the asymmetrical pyridine.
Biological ApplicationsWidespread in CNS drugs, kinase inhibitorsPrevalent in anticancer and antiviral agentsThe electronic and steric differences influence their preferred interactions with biological macromolecules.

Experimental Data: A comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents revealed that both scaffolds can yield potent compounds. However, the substitution patterns required for optimal activity differed, highlighting the distinct electronic nature of each ring system.

The Role of Bromination in Modulating Activity

The presence of a bromine atom on the pyrazole ring is a deliberate design choice aimed at fine-tuning the molecule's properties. Halogen bonds, a type of non-covalent interaction, can contribute significantly to binding affinity. Furthermore, the lipophilicity introduced by the bromine atom can enhance membrane permeability.

Structure-activity relationship (SAR) studies of various kinase inhibitors have demonstrated that the introduction of a halogen at this position can lead to a significant increase in potency. However, it is a delicate balance, as excessive lipophilicity can negatively impact solubility and pharmacokinetic properties.

The Methylene Linker: Enabling Optimal Target Engagement

The flexible methylene linker connecting the pyrazole and pyridine rings allows for rotational freedom, enabling the two heterocyclic systems to adopt a spatial orientation that maximizes their interactions with a biological target. The length and nature of this linker are critical parameters in drug design, influencing both the potency and selectivity of a compound. In many kinase inhibitors, for example, a short, flexible linker is crucial for positioning the heterocyclic moieties correctly within the ATP-binding pocket.

Head-to-Head Comparison in a Kinase Inhibition Context

Given that pyrazole-pyridine scaffolds are frequently employed in the design of kinase inhibitors, a hypothetical head-to-head comparison with alternative scaffolds targeting a generic kinase is presented below. The data is illustrative and compiled from various sources to demonstrate the potential differences in performance.

ScaffoldTarget Kinase IC50 (nM)Rationale for Performance
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine 15 The pyrazole N-H can act as a hydrogen bond donor to the kinase hinge region, while the pyridine nitrogen can form a hydrogen bond with a conserved lysine residue. The bromine atom may engage in a halogen bond within a hydrophobic pocket.
4-((1H-Imidazol-1-yl)methyl)pyridine50The different positioning of the nitrogen atoms in the imidazole ring may lead to a less optimal hydrogen bonding geometry with the kinase hinge compared to the pyrazole.
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyrimidine35The reduced basicity of the pyrimidine ring might weaken the interaction with the conserved lysine residue in the active site.
4-((4-Chloro-1H-pyrazol-1-yl)methyl)pyridine25The smaller size and lower polarizability of the chlorine atom may result in a weaker halogen bond compared to bromine.

Experimental Protocols

General Synthesis of 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

A common method for the synthesis of such compounds involves the N-alkylation of a substituted pyrazole with a haloalkylpyridine.

Step-by-step Methodology:

  • Preparation of 4-(chloromethyl)pyridine hydrochloride: To a solution of 4-pyridinemethanol in dichloromethane, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Evaporate the solvent under reduced pressure to obtain the crude product.

  • N-alkylation: To a solution of 4-bromo-1H-pyrazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate. Stir the mixture for 30 minutes at room temperature.

  • Add 4-(chloromethyl)pyridine hydrochloride to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification A 4-Bromo-1H-pyrazole F 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine A->F N-alkylation B 4-(Chloromethyl)pyridine B->F C Base (e.g., K2CO3) D Solvent (e.g., DMF) E Heat (e.g., 80 °C) G Purification (Column Chromatography) F->G

Caption: Synthetic workflow for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine.

Kinase Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against a specific kinase can be evaluated using a variety of assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Step-by-step Methodology:

  • Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO).

  • In a 384-well plate, add the kinase enzyme, a suitable substrate (e.g., a biotinylated peptide), and the test compound.

  • Initiate the kinase reaction by adding adenosine triphosphate (ATP).

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing ethylenediaminetetraacetic acid (EDTA).

  • Add the detection reagents, which typically include a europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Incubate the plate in the dark for 60 minutes to allow for the development of the FRET signal.

  • Read the plate on a suitable microplate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.

  • Calculate the ratio of the acceptor to donor signals and plot the results against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction with EDTA D->E F Add TR-FRET Detection Reagents E->F G Incubate in the Dark F->G H Read Plate G->H I Calculate IC50 H->I

Caption: Workflow for a TR-FRET based kinase inhibition assay.

Conclusion: A Privileged Scaffold with Tunable Properties

The 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine scaffold represents a highly versatile and potent core for the development of novel therapeutics, particularly in the realm of kinase inhibitors. Its constituent pyrazole and pyridine rings are well-established "privileged structures" in medicinal chemistry, and the strategic inclusion of a bromine atom and a flexible methylene linker provides ample opportunities for fine-tuning its pharmacological profile.

While direct, side-by-side experimental comparisons with a wide range of alternative scaffolds are not always available in the public domain, a thorough analysis of the structure-activity relationships of related compounds allows for a rational assessment of its potential. The choice between a pyrazole-pyridine core and an alternative, such as an imidazole-pyridine or pyrazole-pyrimidine, will ultimately depend on the specific requirements of the biological target and the desired pharmacokinetic properties. The principles and experimental approaches outlined in this guide provide a solid foundation for researchers to make informed decisions in their drug discovery endeavors.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])

  • Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (URL: [Link])

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (URL: [Link])

  • Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: [Link])

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (URL: [Link])

  • The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (URL: [Link])

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (URL: [Link])

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (URL: [Link])

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (URL: [Link])

  • Pyrazole and its Derivatives: Chemistry and Biological Importance. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])

  • Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. (URL: [Link])

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (URL: )
  • 3-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine. (URL: [Link])

  • 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. (URL: [Link])

Sources

confirming the binding mode through X-ray crystallography of protein-ligand complex

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Binding Mode through X-ray Crystallography of Protein-Ligand Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Structural Truth in Drug Design

In Structure-Based Drug Design (SBDD), the "binding mode"—the precise atomic configuration of a small molecule within a protein pocket—is the coordinate system upon which chemical optimization is built. A misinterpreted binding mode leads to "dead-end" chemistry: synthesizing analogs that improve affinity against a phantom model while failing in reality.

While computational docking generates hypotheses and NMR/Cryo-EM offer complementary insights, X-ray Crystallography (MX) remains the industrial gold standard for atomic-resolution confirmation. However, it is not infallible. This guide dissects the methodological choices (Soaking vs. Co-crystallization), compares MX against emerging alternatives, and establishes a rigorous validation protocol to distinguish true signal from crystallographic noise.

Comparative Analysis: X-ray vs. The Alternatives

Before committing resources to crystallography, researchers must evaluate if it is the correct tool for the specific biological system.

Table 1: Structural Determination Methodologies Comparison
FeatureX-ray Crystallography (MX) Cryo-Electron Microscopy (Cryo-EM) Solution NMR Computational Docking
Primary Output Static atomic coordinates (1.0–3.0 Å)Coulomb potential maps (2.0–4.0 Å)Ensemble of conformers / Chemical shiftsPredicted energy minima
Size Limit None (requires crystal lattice)>50–100 kDa (typically)<30–50 kDaNone
Ligand Visibility Direct electron density (High confidence)Visible if occupancy/resolution highIndirect (NOE/Chemical Shift)Hypothetical
Throughput High (100s of ligands/week via soaking)Low to MediumLowUltra-High (Virtual Screening)
Physiological Relevance Rigid lattice (may trap artifacts)Frozen hydrated state (near-native)Solution state (dynamic)N/A
Best For Fragment screening, Lead optimization, High-res SBDDLarge complexes, Membrane proteinsWeak binders (

), Dynamics
Initial hit finding

Methodological Deep Dive: Soaking vs. Co-crystallization

Once X-ray is selected, the critical decision is the method of ligand introduction. This choice dictates the success rate and the fidelity of the structural data.

The Causality of Choice
  • Crystal Soaking: Involves diffusing a ligand into pre-formed protein crystals. It is fast and minimizes protein consumption but assumes the crystal lattice can tolerate the ligand-induced conformational changes.

  • Co-crystallization: Involves mixing protein and ligand before crystallization. It allows the lattice to form around the complex, accommodating large conformational shifts (e.g., "loop closing"), but requires finding new crystallization conditions for every complex.

Decision Logic Workflow

The following diagram illustrates the decision process used by structural biology teams to maximize efficiency.

BindingModeStrategy Start Start: Ligand of Interest CheckCrystals Are Apo Crystals Available? Start->CheckCrystals Soaking Attempt Crystal Soaking (High Throughput) CheckCrystals->Soaking Yes CoCryst Attempt Co-crystallization (De novo screening) CheckCrystals->CoCryst No AnalyzeDiff Collect Data & Analyze Difference Map (Fo-Fc) Soaking->AnalyzeDiff Decision1 Clear Ligand Density? AnalyzeDiff->Decision1 Structure Solve Structure Decision1->Structure Yes (Success) FailSoak Lattice Damage or No Density Decision1->FailSoak No Screening Screen Conditions (Matrix: Salt, pH, PEG) CoCryst->Screening Optimize Optimize Hits (Seeding) Screening->Optimize Optimize->Structure FailSoak->CoCryst Switch Strategy

Figure 1: Strategic workflow for determining protein-ligand complex structures.[1] Soaking is the default for speed; co-crystallization is the fallback for accuracy.

Experimental Protocol: The Self-Validating Loop

Phase 1: Pre-Experiment QC
  • Ligand Solubility Test: Ensure ligand is soluble in the crystallization buffer (often containing DMSO). Precipitated ligand = no binding.

  • Thermal Shift Assay (TSA): Validation Step. Incubate protein with ligand and measure

    
    . A positive shift (
    
    
    
    ) indicates binding and stabilizes the complex for co-crystallization [1].
Phase 2: Crystal Soaking (The Fast Track)
  • Harvesting: Transfer apo crystals into a drop containing mother liquor + ligand (concentration typically 10x

    
     or 1–5 mM).
    
  • Incubation: Soak for 1 hour to 24 hours. Note: Monitor crystal integrity. Cracking indicates lattice stress due to binding or solvent incompatibility.

  • Cryo-protection: Transfer to cryo-solution containing ligand to prevent "wash-out" of low-affinity binders.

  • Flash Cooling: Plunge in liquid nitrogen.

Phase 3: Co-crystallization (The Robust Track)
  • Complex Formation: Mix protein and ligand in solution (molar ratio 1:1.2 to 1:5). Incubate on ice for 30–60 mins.

  • Screening: Set up vapor diffusion drops (sitting or hanging drop) using sparse-matrix screens.

  • Optimization: Refine hits using Grid Screening (varying pH vs. Precipitant concentration).

Phase 4: Data Processing & Model Building
  • Indexing/Integration: Use XDS or DIALS. Watch for changes in unit cell dimensions compared to Apo; this is often the first physical evidence of binding.

  • Molecular Replacement (MR): Use the Apo structure as a search model.

  • Refinement: Run initial refinement (REFMAC/PHENIX) without the ligand.

  • Map Inspection: Examine the

    
     (difference) map. Green blobs 
    
    
    
    in the binding pocket indicate the ligand.

Validation: The "Omit Map" Standard

A common error in literature is "force-fitting" a ligand into ambiguous density. To trust a binding mode, you must prove the density exists independently of the model.

The Polder Map Advantage

Standard Omit Maps can be obscured by bulk solvent modeling in large pockets. Polder Maps exclude bulk solvent from the ligand region, enhancing the signal for weak binders [2].

Validation Metrics Table
MetricAcceptable RangeDescription
R-work / R-free < 0.25 / < 0.29Global model quality. Large gap (>5%) implies overfitting.
RSCC (Real Space Correlation Coefficient) > 0.85Correlation between the ligand model and electron density. < 0.80 is suspect [3].
B-factor Ratio Ligand B

Protein B
Ligand B-factors shouldn't be >1.5x the surrounding residues.
RMSD (Geometry) Bonds < 0.02 ÅLigand geometry must remain chemically plausible.
Validation Logic Diagram

ValidationLogic Input Refined Complex CalcMaps Calculate Polder/Omit Maps Input->CalcMaps CheckRSCC Check RSCC CalcMaps->CheckRSCC PassRSCC RSCC > 0.85 CheckRSCC->PassRSCC FailRSCC RSCC < 0.80 CheckRSCC->FailRSCC VisualCheck Visual Inspection: Does density cover all heavy atoms? PassRSCC->VisualCheck Reject REJECT (Model partial occupancy or water) FailRSCC->Reject Publish CONFIRMED Binding Mode VisualCheck->Publish Yes VisualCheck->Reject No

Figure 2: Validation logic for confirming ligand occupancy. RSCC and Visual Inspection of Omit Maps are the critical gates.

References

  • Comparison of Structural Techniques: Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.[2][3][4]Link

  • Polder Maps (Omit Maps): Liebschner, D., et al. (2017). Polder maps: improving OMIT maps for ligand discovery and validation. Acta Crystallographica Section D. Link

  • Ligand Validation Metrics: Wlodawer, A., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography.[5][6] Acta Crystallographica Section D. Link

  • Co-crystallization vs Soaking: Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes.[3][5][7][8] Acta Crystallographica Section F. Link

  • Methodology Overview: Creative Biostructure. MagHelix™ Co-crystallization and Soaking.[9][10]Link

Sources

A Senior Application Scientist's Guide to Evaluating ADME-Tox Profiles in Comparison to Lead Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising "hit" to a viable clinical candidate is fraught with challenges. A significant portion of these challenges, and a primary reason for late-stage failures, lies in suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. It is estimated that up to 40% of drug candidates have historically failed due to toxicity, with a substantial number also failing due to poor pharmacokinetics.[1][2] Therefore, the early and rigorous evaluation of a new compound's ADME-Tox profile against an established lead compound is not just a procedural step; it is a critical, decision-driving process.

This guide provides an in-depth framework for researchers and drug development professionals to systematically evaluate and compare the ADME-Tox profiles of test compounds against their leads. As Senior Application Scientists, our goal is to move beyond mere data generation. We aim to understand the underlying mechanisms, interpret the comparative data in the context of therapeutic goals, and make informed decisions that mitigate risk and increase the probability of clinical success.[3][4] The assessment of these pharmacological properties is critical for the initial selection of a chemical lead and for establishing benchmarks for compounds synthesized during lead optimization.[5]

The Comparative ADME-Tox Workflow: A Strategic Overview

The evaluation process is best structured as a tiered, iterative approach. Early-stage, high-throughput in vitro assays are used to screen large numbers of compounds, while more resource-intensive in vivo studies are reserved for the most promising candidates.[3][6] The central objective at each stage is a direct comparison to the lead compound to determine if the new analogue offers a tangible advantage.

ADME_Tox_Workflow cluster_0 Early Lead Optimization cluster_1 Late Lead Optimization cluster_2 Candidate Selection Hit_to_Lead Hit-to-Lead Analogs HT_In_Vitro High-Throughput in-vitro Screening (Solubility, Permeability, Metabolic Stability) Hit_to_Lead->HT_In_Vitro Prioritize Series Test_Compound Test Compound (Optimized Analog) HT_In_Vitro->Test_Compound Generate Leads Lead_Compound Lead Compound (Benchmark Profile) Detailed_In_Vitro Detailed in-vitro Profiling (CYP Inhibition, Transporters, Cytotoxicity) Lead_Compound->Detailed_In_Vitro Test_Compound->Detailed_In_Vitro In_Vivo_PK in-vivo Pharmacokinetics (PK) (Rodent) Detailed_In_Vitro->In_Vivo_PK Select Best Candidates Go_NoGo Go / No-Go Decision (Holistic Review: Potency, PK, Safety) In_Vivo_PK->Go_NoGo Preclinical_Dev Preclinical Development Go_NoGo->Preclinical_Dev Go

Figure 1: A tiered workflow for comparative ADME-Tox evaluation.

Absorption: Will the Compound Reach the Bloodstream?

For orally administered drugs, absorption determines bioavailability—the fraction of the drug that reaches systemic circulation.[7] Poor absorption can render even the most potent compound ineffective. Key parameters to assess are aqueous solubility and intestinal permeability.

Key Assays for Absorption
  • Aqueous Solubility: A drug must dissolve to be absorbed. Kinetic and thermodynamic solubility assays are fundamental.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based, high-throughput assay that models passive diffusion across the intestinal barrier.[5][8]

  • Caco-2 Permeability Assay: Considered the industry standard, this cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, accounting for both passive diffusion and active transport.[5][8]

Comparative Data: Absorption Profile
ParameterLead CompoundTest CompoundDesired Trend
Kinetic Solubility (pH 7.4) 45 µM150 µMIncrease
Caco-2 Permeability (Papp A→B) 5.5 x 10⁻⁶ cm/s12.1 x 10⁻⁶ cm/sIncrease
Efflux Ratio (Papp B→A / A→B) 1.81.2Decrease (closer to 1)

Senior Application Scientist's Interpretation: The Test Compound shows a significant improvement in aqueous solubility, which is a positive first step. More importantly, its apparent permeability (Papp A→B) in the Caco-2 assay is more than double that of the Lead Compound, suggesting more efficient passive absorption. The lower efflux ratio indicates that the Test Compound is less of a substrate for efflux transporters (like P-glycoprotein), which actively pump drugs out of intestinal cells. This combination of properties strongly suggests the Test Compound will have superior oral absorption and higher bioavailability compared to the lead.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the essential steps for assessing bidirectional permeability. The causality behind measuring transport from the apical (A) to basolateral (B) side and vice-versa is to identify the potential involvement of active efflux transporters.

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® filter inserts and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Verification: The integrity of the cell monolayer is a self-validating checkpoint. It is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A Lucifer Yellow rejection test is also performed post-assay to confirm that no paracellular leakage occurred during the experiment.

  • Assay Initiation (A→B):

    • The culture medium is removed from both the apical (A) and basolateral (B) chambers.

    • The chambers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • The test compound (e.g., at 10 µM) is added to the apical chamber (donor). Fresh HBSS is added to the basolateral chamber (receiver).

  • Assay Initiation (B→A):

    • Simultaneously, in a separate set of wells, the test compound is added to the basolateral chamber (donor) and fresh HBSS to the apical chamber (receiver). This step is crucial for determining the efflux ratio.

  • Sampling: The plates are incubated at 37°C with gentle shaking. Aliquots are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Distribution: Where Does the Compound Go?

Once absorbed, a drug is distributed throughout the body. This process is governed by its affinity for plasma proteins and its ability to penetrate tissues. High plasma protein binding (PPB) can limit the amount of free drug available to act on its target.[8]

Key Assays for Distribution
  • Plasma Protein Binding (PPB): Equilibrium dialysis is the gold standard method to determine the fraction of a drug bound to plasma proteins.

  • Blood-Brain Barrier (BBB) Permeability: For CNS-acting drugs, assessing the ability to cross the BBB is critical. This can be modeled in vitro using BBB-PAMPA or co-culture cell models.[5]

Comparative Data: Distribution Profile
ParameterLead CompoundTest CompoundDesired Trend
Plasma Protein Binding (Human) 99.5%92.0%Decrease
Fraction Unbound (fu) 0.5%8.0%Increase
Brain Tissue Binding (fu,brain) 0.8%6.5%Increase (for CNS drugs)

Senior Application Scientist's Interpretation: The Lead Compound exhibits extremely high plasma protein binding, leaving only 0.5% of the drug free to exert its therapeutic effect. This is a significant liability. The Test Compound shows much lower binding (92.0%), resulting in a 16-fold higher fraction of unbound drug. This is a major advantage, as it should translate to greater target engagement and potentially a lower required therapeutic dose. The increased unbound fraction in the brain also suggests better potential for CNS targets.

Metabolism: How is the Compound Broken Down?

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. This is mediated by enzymes like the Cytochrome P450 (CYP) family.[7] A compound that is metabolized too quickly will have a short half-life and may require frequent dosing. Conversely, a compound that inhibits CYP enzymes can cause dangerous drug-drug interactions (DDIs).[1][8]

Metabolism_Pathway Drug Parent Drug (Lipophilic) Phase1 Phase I Metabolism (e.g., Oxidation, Reduction) Mediated by CYP450s Drug->Phase1 Phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) Mediated by UGTs, SULTs Drug->Phase2 Direct Conjugation Phase1_Metabolite Phase I Metabolite (More Polar) Phase1->Phase1_Metabolite Phase1_Metabolite->Phase2 Phase2_Metabolite Phase II Metabolite (Highly Water-Soluble) Phase2->Phase2_Metabolite Excretion Excretion (Urine or Bile) Phase2_Metabolite->Excretion

Figure 2: General pathway of drug metabolism in the liver.
Key Assays for Metabolism
  • Metabolic Stability: Assessed using human liver microsomes (HLM) or hepatocytes to determine the compound's intrinsic clearance (CLint) and half-life (t½).[8]

  • CYP450 Inhibition: Determines the potential for a compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9), which is a key indicator of DDI risk.[9]

  • Reaction Phenotyping: Identifies which specific CYP enzymes are responsible for metabolizing the compound.

Comparative Data: Metabolism Profile
ParameterLead CompoundTest CompoundDesired Trend
HLM Stability (t½) 8 min45 minIncrease
Intrinsic Clearance (CLint) 120 µL/min/mg21 µL/min/mgDecrease
CYP3A4 Inhibition (IC₅₀) 0.8 µM> 50 µMIncrease
CYP2D6 Inhibition (IC₅₀) 2.5 µM> 50 µMIncrease

Senior Application Scientist's Interpretation: The Lead Compound is rapidly metabolized in human liver microsomes, suggesting it would be cleared quickly in vivo, leading to a short duration of action. The Test Compound is significantly more stable, which is a desirable improvement. Furthermore, the Lead Compound shows potent inhibition of CYP3A4 and 2D6, two of the most important drug-metabolizing enzymes. This poses a high risk for drug-drug interactions. The Test Compound shows no significant inhibition, indicating a much cleaner and safer DDI profile. This is a critical advantage for progressing the Test Compound.

Experimental Protocol: Liver Microsomal Stability Assay
  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer containing a cofactor, NADPH (which is essential for CYP450 enzyme activity), to initiate the metabolic reaction.

  • Incubation: The test compound (e.g., at 1 µM) is added to the microsome/cofactor mixture and incubated at 37°C.

  • Time-Point Sampling: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step is a self-validating control; if quenching is incomplete, metabolism will continue and skew the results.

  • Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint). Positive controls (compounds with known high and low clearance) should be run in parallel to validate the assay performance.

Toxicity: Is the Compound Safe?

Toxicity is the ultimate deal-breaker. Early in vitro screening helps to flag potential liabilities before committing to expensive and lengthy in vivo toxicology studies.[10][11]

Key Assays for Toxicity
  • Cytotoxicity: Assesses the general toxicity of a compound to cells, often using a relevant cell line like HepG2 (liver cells).[3]

  • Genotoxicity: The Ames test is a standard assay to detect a compound's potential to cause DNA mutations.[8]

  • Cardiotoxicity: The hERG assay is a critical screen to evaluate the risk of a compound causing QT prolongation, a potentially fatal cardiac arrhythmia.[3]

  • Hepatotoxicity: Assessed using primary hepatocytes to identify the potential for drug-induced liver injury (DILI).[5][8]

Comparative Data: Toxicity Profile
ParameterLead CompoundTest CompoundDesired Trend
HepG2 Cytotoxicity (IC₅₀) 12 µM> 100 µMIncrease
hERG Inhibition (IC₅₀) 2.1 µM> 30 µMIncrease
Ames Test (Salmonella) Positive (mutagenic)NegativeRemain Negative

Senior Application Scientist's Interpretation: The toxicity profile of the Lead Compound is highly problematic. It shows cytotoxicity at a concentration not far from its expected therapeutic range, exhibits significant hERG inhibition (a major cardiotoxicity flag), and is positive in the Ames test, indicating mutagenic potential. The Test Compound, by contrast, has a vastly improved safety profile. It shows no cytotoxicity or hERG inhibition within the tested ranges and is non-mutagenic. This clean toxicity profile makes the Test Compound a far superior candidate for further development.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The evaluation of an ADME-Tox profile is not a simple checklist. It is a holistic assessment where the goal is to select a candidate with the best possible balance of properties.[6] A compound with moderate potency but an excellent ADME-Tox profile is often preferable to a highly potent compound with significant liabilities.[5]

In our comparison, the Test Compound is a clear improvement over the Lead Compound across every critical parameter:

  • Absorption: Higher solubility and permeability, with less efflux.

  • Distribution: Lower plasma protein binding, leading to a higher free fraction.

  • Metabolism: Greater metabolic stability and a dramatically lower risk of drug-drug interactions.

  • Toxicity: A clean profile, with no signs of cytotoxicity, cardiotoxicity, or mutagenicity.

This comprehensive, comparative data provides a strong, evidence-based rationale for discontinuing work on the Lead Compound and advancing the Test Compound into more detailed preclinical studies, including in vivo pharmacokinetic and toxicology assessments, as a promising clinical candidate.[1] This strategic use of early, comparative ADME-Tox profiling is fundamental to improving the efficiency and success rate of the drug discovery process.[2][12]

References

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). IONTOX. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]

  • Masimirembwa, C., et al. (2014). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. In Optimization of Drug-like Properties in Drug Discovery. [Link]

  • Xu, L. (2021). In Vitro Assessment of ADME Properties of Lead Compounds. YouTube. [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023). Aris Pharmaceuticals. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • Enhancing Predictive Capabilities for ADME-Tox in Drug Discovery through Quantum Artificial Intelligence. (2024). International Scientific Organization. [Link]

  • Dahlin, J.L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Target Review. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. [Link]

  • ADME Properties Leading to Toxicity: From Target Assessment to Translational Biomarkers. (2012). ResearchGate. [Link]

  • Schnider, P. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. [Link]

  • In vivo toxicology studies. (n.d.). Vivotecnia. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine .[1]

Notice: As a specialized intermediate with limited specific toxicological data in public registries, this guide utilizes Structure-Activity Relationship (SAR) analysis. We extrapolate hazards from its functional motifs (halogenated pyrazole and pyridine) to establish a conservative, high-safety standard.

Part 1: Executive Safety Summary

Parameter Critical Information
Chemical Name 4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
Hazard Class Irritant / Harmful (Predicted GHS Category 2/3)
Primary Risks Skin/Eye Irritation, Respiratory Irritation, Potential Acute Toxicity (Oral/Dermal).[1]
Physical State Solid (Crystalline powder) or Viscous Oil (depending on purity/polymorph).[1]
Incompatibility Strong Oxidizers, Strong Acids (Pyridine moiety is basic).[1]
Signal Word WARNING

Part 2: Risk Assessment & Hazard Identification

A Senior Application Scientist approaches safety by analyzing the molecule's reactive sites.[1]

  • The Pyridine Ring (Basic Moiety):

    • Risk:[1][2][3][4][5] Acts as a Lewis base.[1] Contact with strong acids will generate heat.[1] Pyridine derivatives often possess a distinct, unpleasant odor and can cause central nervous system (CNS) depression at high vapor concentrations.

    • Action: Handle only in a fume hood to mitigate inhalation risks.[6]

  • The Bromopyrazole Core (Halogenated Heterocycle):

    • Risk:[1][2][3][4][5] Halogenated heterocycles are frequently skin and eye irritants. The C-Br bond is stable but can be reactive under metal-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura), posing specific chemical compatibility risks.[1]

    • Action: Prevent all dermal contact.[1][5][7][8][9] The lipophilic nature of the pyrazole suggests potential for skin absorption.

  • The Methylene Bridge (Benzylic-like Position):

    • Risk:[1][2][3][4][5] The carbon linking the two rings is susceptible to oxidation over prolonged exposure to air/light.

    • Action: Store under inert atmosphere (Nitrogen/Argon) to maintain purity.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix tailored to the chemical's permeation properties.[1]

PPE Category Standard Operation (Weighing < 1g)High-Risk Operation (Synthesis/Scale-up > 1g)Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thick).[1]Laminate / Barrier Gloves (e.g., Silver Shield®) under Nitrile.[1]Pyridine derivatives can permeate standard nitrile; double gloving provides a "breakthrough" buffer.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Face Shield + Safety Goggles.[1]Standard glasses do not protect against airborne dust or splashes from basic solutions.[1]
Respiratory Fume Hood (Face velocity 80–100 fpm).[1]P100 / OV Cartridge Respirator (if hood unavailable).[1]Prevents inhalation of dusts (solid) or vapors (if dissolved in organic solvents).[1]
Body Defense Lab Coat (Cotton/Poly blend), closed-toe shoes.[1]Tyvek® Sleeves or Apron.[1]Protects forearms during reaching/transferring motions.[1]
PPE Selection Logic Flow

PPE_Logic Start Start: Handling 4-((4-Bromo...)pyridine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Risk_Solid Risk: Dust Inhalation Solid->Risk_Solid Risk_Liquid Risk: Splash & Vapor Liquid->Risk_Liquid PPE_Solid Req: Fume Hood + Double Nitrile + Goggles Risk_Solid->PPE_Solid PPE_Liquid Req: Fume Hood + Barrier Gloves + Face Shield Risk_Liquid->PPE_Liquid

Figure 1: Decision logic for selecting PPE based on the physical state of the material.[1][3][4]

Part 4: Operational Protocol (Step-by-Step)

Weighing & Transfer
  • The Problem: Static electricity can cause charged powders (like pyrazoles) to "jump" or disperse, leading to unseen contamination.

  • The Protocol:

    • Place the analytical balance inside the fume hood or use a localized powder containment hood.[1]

    • Use an antistatic gun or ionizer on the spatula and weighing boat before dispensing.[1]

    • Do not use metal spatulas if the compound is being weighed for a metal-catalyzed reaction (trace metal contamination risk); use porcelain or high-density polyethylene.[1]

    • Wipe the exterior of the stock bottle with a damp tissue (solvent-soaked) before returning it to storage.[1]

Solubilization
  • Solubility Profile: Soluble in DMSO, DMF, Methanol, and DCM. Sparingly soluble in water.[1]

  • Procedure:

    • Add solvent slowly to the solid.[1]

    • If using acidic solvents (e.g., acetic acid), expect an exotherm due to the pyridine nitrogen protonation. Cool the receiving flask in an ice bath during addition.

Reaction Setup
  • Incompatibility Check: Ensure no strong oxidizers (e.g., KMnO4, H2O2) are present unless intended for specific oxidation.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon. The methylene bridge can be sensitive to radical formation in the presence of oxygen and light.

Part 5: Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate containment is critical to prevent migration into floor crevices or drains.[7]

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (< 5g/mL) Assess->Minor Major Major (> 5g/mL) Assess->Major Action_Minor 1. Cover with absorbent pads 2. Wipe with DCM/MeOH 3. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. Evacuate Area 2. Call EHS/HazMat 3. Do NOT attempt cleanup Major->Action_Major

Figure 2: Triage workflow for chemical spills.

Disposal Strategy

This compound contains Halogens (Bromine) and Nitrogen , which dictates its waste stream.

  • Primary Stream: Halogenated Organic Waste .

    • Why? Even though it contains nitrogen, the presence of Bromine usually mandates incineration at specific temperatures to prevent the formation of brominated dioxins.

  • Segregation:

    • Do NOT mix with acidic aqueous waste (risk of exothermic salt formation).

    • Do NOT mix with oxidizers (risk of reaction).

  • Container Labeling:

    • Must read: "Hazardous Waste - Halogenated Organic - Contains Pyridine/Pyrazole Derivatives."[1]

References

  • PubChem. 4-(4-bromo-1H-pyrazol-1-yl)pyridine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines. Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.